Product packaging for 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine(Cat. No.:CAS No. 1190316-96-1)

3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1395269
CAS No.: 1190316-96-1
M. Wt: 274.06 g/mol
InChI Key: RNQCGSZKLYMHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C8H7IN2O and its molecular weight is 274.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2O B1395269 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 1190316-96-1

Properties

IUPAC Name

3-iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-8-7-5(2-3-10-8)6(9)4-11-7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQCGSZKLYMHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696609
Record name 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-96-1
Record name 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

Abstract

The 1H-pyrrolo[2,3-c]pyridine, or 5-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalized derivatives, particularly halogenated intermediates, are invaluable building blocks for creating diverse molecular libraries through modern cross-coupling reactions.[3][4] This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of a key synthetic intermediate, this compound. We will proceed from a hypothesized synthetic outcome to its definitive confirmation, detailing the causality behind each analytical step and the interpretation of spectroscopic data. This document is intended for researchers, chemists, and drug development professionals who require a rigorous framework for molecular characterization.

The Synthetic Hypothesis and Proposed Structure

The logical synthetic route to the target compound involves a regioselective electrophilic iodination of the 7-methoxy-1H-pyrrolo[2,3-c]pyridine precursor. The pyrrole ring of the azaindole system is electron-rich, and computational studies, as well as experimental evidence, show that the C3 position is the most nucleophilic and sterically accessible site for electrophilic aromatic substitution.[3][5]

Proposed Reaction: 7-methoxy-1H-pyrrolo[2,3-c]pyridine is treated with an iodinating agent, such as N-Iodosuccinimide (NIS) or a combination of Iodine and a base like potassium hydroxide, in a suitable solvent.[3][6] The reaction is expected to yield a single major product, hypothesized to be this compound.

Hypothesized Structure and Numbering Scheme: The following structure, with the IUPAC-recommended numbering system, is proposed. All subsequent spectroscopic data will be interpreted with the goal of verifying this specific arrangement of atoms.

Caption: Hypothesized structure of this compound.

The Elucidation Workflow: A Multi-Spectroscopic Approach

Structural confirmation is a process of evidence accumulation. No single technique is sufficient; instead, we use a synergistic workflow where each analysis provides a piece of the puzzle. The chosen workflow is designed to first confirm the molecular formula and identify functional groups, then map the proton and carbon framework, and finally, establish the definitive connectivity.

G cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: NMR Framework Mapping cluster_2 Step 3: Definitive Connectivity cluster_3 Step 4: Final Confirmation HRMS High-Resolution MS (Confirms Formula: C₈H₇IN₂O) HNMR ¹H NMR (Proton count, environment, J-coupling) HRMS->HNMR FTIR FTIR Spectroscopy (Identifies N-H, C-O, Ar-H bonds) FTIR->HNMR CNMR ¹³C NMR & DEPT-135 (Carbon count & type: CH₃, CH, C) HNMR->CNMR COSY 2D COSY (¹H-¹H neighbor correlations, e.g., H4-H5) CNMR->COSY HSQC 2D HSQC (Direct ¹H-¹³C one-bond correlations) COSY->HSQC HMBC 2D HMBC (Key ²J, ³J ¹H-¹³C correlations across structure) HSQC->HMBC CONFIRM Unambiguous Structure Confirmed HMBC->CONFIRM

Caption: The logical workflow for spectroscopic structure elucidation.

Analysis & Data Interpretation

Mass Spectrometry: Confirming the Molecular Formula

The first and most critical step is to verify that the reaction produced a product with the correct elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, allowing for the unambiguous determination of the molecular formula.

Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small quantity of the purified compound (~0.1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~10-50 µg/mL.

  • Instrumentation: Analyze using an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Method: Infuse the sample directly or via LC inlet. Acquire data in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • Data Analysis: Determine the exact mass of the most abundant ion peak and use software to calculate the corresponding elemental formula, comparing it to the theoretical value.

Expected Results: The analysis should reveal an intense ion peak corresponding to the protonated molecule [M+H]⁺.

ParameterTheoretical ValueObserved Value (Example)
Molecular Formula C₈H₇IN₂OC₈H₇IN₂O
[M+H]⁺ Exact Mass 274.9625274.9628
Mass Error N/A< 5 ppm

The excellent agreement between the theoretical and observed exact mass (<5 ppm error) provides high confidence in the molecular formula. Plausible fragmentation pathways would include the loss of a methyl radical (·CH₃) from the methoxy group or the neutral loss of carbon monoxide (CO).[7]

Infrared Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, confirming the persistence of the core structure and the presence of the new methoxy group.

Protocol: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3150 - 3300N-H Stretch (broad)Pyrrole N-HConfirms the presence of the pyrrole ring NH.[8][9]
3000 - 3100C-H StretchAromatic C-HIndicates the aromatic nature of the bicyclic core.[10]
2850 - 2960C-H StretchAliphatic C-HConsistent with the methyl group of the methoxy substituent.[10]
1580 - 1620C=C / C=N StretchAromatic RingsConfirms the integrity of the pyrrolopyridine scaffold.[9]
1220 - 1260C-O Stretch (asym.)Aryl EtherStrong evidence for the C₇-O bond of the methoxy group.
Nuclear Magnetic Resonance (NMR): The Definitive Map

NMR spectroscopy provides the most detailed information, allowing for the complete mapping of the carbon-hydrogen framework. Through a combination of 1D and 2D experiments, we can assign every proton and carbon and definitively prove their connectivity.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is ideal for observing exchangeable N-H protons).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Experiments: Acquire standard ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra.

3.3.1. ¹H NMR: Proton Environment and Neighbors

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic shielding, and their through-bond coupling to neighboring protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

AssignmentPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H1 (N-H) > 11.5broad singlet-1HAcidic, exchangeable proton of the pyrrole ring.[11]
H2 ~7.6singlet-1HAromatic proton on the pyrrole ring, adjacent to N1 and C3. No coupling partners.
H4 ~7.9doubletd, J ≈ 8.51HPyridine proton ortho to H5. Deshielded by proximity to pyridine nitrogen.
H5 ~6.8doubletd, J ≈ 8.51HPyridine proton ortho to H4. Shielded by the electron-donating effect of the methoxy group transmitted through the ring.
H8 (-OCH₃) ~4.0singlet-3HAliphatic protons of the methoxy group.

3.3.2. ¹³C NMR & DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, with quaternary carbons being absent.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

AssignmentPredicted Shift (δ, ppm)DEPT-135 PhaseRationale
C7 ~161AbsentQuaternary carbon directly attached to electronegative oxygen.
C7a ~148AbsentQuaternary carbon at the pyrrole-pyridine ring fusion.
C3a ~130AbsentQuaternary carbon at the pyrrole-pyridine ring fusion.
C4 ~125Positive (CH)Aromatic CH carbon on the pyridine ring.
C2 ~122Positive (CH)Aromatic CH on the pyrrole ring.
C5 ~105Positive (CH)Aromatic CH, shielded by the ortho-methoxy group.
C3 ~75AbsentQuaternary carbon bonded to iodine. The "heavy atom effect" causes significant upfield shifting.
C8 (-OCH₃) ~54Positive (CH₃)Aliphatic carbon of the methoxy group.

3.3.3. 2D NMR: Assembling the Puzzle

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the final, unambiguous structure.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment confirms proton-proton coupling networks. A strong cross-peak will be observed between the signals for H4 and H5 , definitively proving their ortho relationship on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[12][13] It provides an unambiguous link between the ¹H and ¹³C assignments:

    • H2 ↔ C2

    • H4 ↔ C4

    • H5 ↔ C5

    • H8 (-OCH₃) ↔ C8 (-OCH₃)

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this elucidation, as it reveals correlations between protons and carbons over two and three bonds, piecing together the entire molecular framework.

Caption: Key HMBC correlations confirming the molecular scaffold.

Key Verifying HMBC Correlations:

  • Placement of the Methoxy Group: A strong correlation from the methoxy protons (H8 ) to the downfield quaternary carbon at ~161 ppm (C7 ) is expected. This is the single most important correlation to confirm the substituent position.

  • Confirmation of the Iodination Site: The proton at C2 (H2 ) should show correlations to the quaternary carbons C3a and C7a, and critically, to the iodine-bearing carbon C3 (~75 ppm). The absence of a proton attached to C3 and this correlation pattern confirms iodination at this site.

  • Pyridine Ring Connectivity: The proton H5 should show correlations to C7 and C3a , linking the pyridine ring to both the methoxy-substituted carbon and the ring-fusion carbon.

Conclusion

By systematically applying a suite of modern spectroscopic techniques, the proposed structure of this compound can be unequivocally confirmed. High-resolution mass spectrometry validates the elemental composition. FTIR confirms the presence of essential functional groups. A full suite of 1D and 2D NMR experiments, culminating in the analysis of key HMBC correlations, provides a definitive and unambiguous map of the atomic connectivity. This rigorous, evidence-based workflow represents a self-validating system, ensuring the highest degree of scientific integrity for researchers in synthetic and medicinal chemistry.

References

A Comprehensive Technical Guide to the Synthesis of 3-Iodo-7-methoxy-6-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of the 3-Iodo-7-methoxy-6-azaindole building block (IUPAC Name: 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine). The 6-azaindole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents to enhance potency and modulate physicochemical properties.[1][2] This document outlines a robust two-stage synthetic strategy, beginning with the construction of the core 7-methoxy-6-azaindole heterocyclic system, followed by a regioselective iodination at the C3 position. The causality behind experimental choices, detailed step-by-step protocols, mechanistic insights, and characterization data are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, is a valuable heterocyclic motif in drug discovery.[1] As a bioisostere of indole, the strategic placement of a nitrogen atom in the benzene ring portion can introduce a hydrogen bond acceptor, potentially improving target binding affinity, enhancing aqueous solubility, and offering novel intellectual property opportunities.[3][4] The 7-methoxy substitution further modulates the electronic and steric properties of the scaffold, making it an attractive starting point for library synthesis.[4]

The introduction of an iodine atom at the C3 position transforms the scaffold into a versatile building block.[5] The C-I bond serves as a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, enabling the facile introduction of diverse chemical functionalities and the construction of complex molecular architectures.

This guide details a logical and reproducible pathway to access this key intermediate.

Retrosynthetic Analysis & Strategic Overview

A logical retrosynthetic approach to 3-Iodo-7-methoxy-6-azaindole suggests two primary transformations:

  • C-I Bond Formation: A regioselective electrophilic iodination at the electron-rich C3 position of the pyrrole ring.

  • Azaindole Core Formation: Construction of the 7-methoxy-6-azaindole scaffold from a suitable pyridine precursor.

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Iodination start 2-Methoxy-3-nitropyridine intermed 7-Methoxy-6-azaindole start->intermed Vinylmagnesium Bromide product 3-Iodo-7-methoxy-6-azaindole intermed->product Iodine (I₂), KOH

Caption: High-level overview of the two-stage synthetic strategy.

Stage 1: Synthesis of the 7-Methoxy-6-azaindole Precursor

The formation of the azaindole core is the foundational stage of this synthesis. While several classical methods exist for indole and azaindole synthesis, including the Fischer, Bartoli, and Leimgruber-Batcho reactions, a direct and effective approach involves the reaction of a substituted nitropyridine with a vinyl Grignard reagent.[6][7][8] This method constructs the pyrrole ring onto the existing pyridine scaffold.

Mechanistic Rationale

The synthesis proceeds via the addition of vinylmagnesium bromide to 2-methoxy-3-nitropyridine. The vinyl group adds to the pyridine ring, and subsequent cyclization and aromatization, driven by the reduction of the nitro group, forms the bicyclic azaindole system. Although yields for this specific transformation are often modest, it provides a direct route to the desired 7-substituted-6-azaindole core.[6]

Detailed Experimental Protocol: 7-Methoxy-6-azaindole
ReagentM.W.AmountMolesEquiv.
2-Methoxy-3-nitropyridine154.125.0 g32.4 mmol1.0
Vinylmagnesium bromide (1M in THF)-113.5 mL113.5 mmol3.5
Tetrahydrofuran (THF), anhydrous-200 mL--
Saturated NH₄Cl (aq.)-100 mL--
Ethyl Acetate-300 mL--
Brine-100 mL--

Procedure:

  • To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add 2-methoxy-3-nitropyridine (5.0 g, 32.4 mmol) and dissolve in anhydrous THF (200 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (1M solution in THF, 113.5 mL, 113.5 mmol) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir at this temperature for 8 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (100 mL) at -20 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield a crude residue.

  • Purify the residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford 7-methoxy-6-azaindole as a solid. The reported yield for this transformation is approximately 20%.[6]

Stage 2: Regioselective C3-Iodination

The second stage involves the electrophilic iodination of the synthesized 7-methoxy-6-azaindole. The pyrrole ring of the azaindole system is electron-rich and highly susceptible to electrophilic aromatic substitution (SEAr). The C3 position is the most nucleophilic site, leading to highly regioselective halogenation.[6]

Mechanism of Electrophilic Aromatic Substitution (SEAr)

The reaction is initiated by the formation of an electrophilic iodine species. In the presence of a base such as potassium hydroxide, the N-H proton of the pyrrole ring can be deprotonated, further increasing the nucleophilicity of the ring. The resulting anion attacks molecular iodine, leading to the formation of a sigma complex (Wheland intermediate). Subsequent rearomatization expels the iodide ion, yielding the final 3-iodo product.

G cluster_mech C3 Iodination Mechanism start 7-Methoxy-6-azaindole Anion intermediate Sigma Complex (Wheland Intermediate) start->intermediate Attack on I₂ I2 I-I product 3-Iodo-7-methoxy-6-azaindole intermediate->product Rearomatization

Caption: Simplified mechanism of electrophilic iodination at the C3 position.

Detailed Experimental Protocol: 3-Iodo-7-methoxy-6-azaindole
ReagentM.W.AmountMolesEquiv.
7-Methoxy-6-azaindole148.161.0 g6.75 mmol1.0
Potassium Hydroxide (KOH)56.110.76 g13.5 mmol2.0
Iodine (I₂)253.812.05 g8.10 mmol1.2
N,N-Dimethylformamide (DMF)-25 mL--
Water-100 mL--
Ethyl Acetate-150 mL--
Sodium Thiosulfate (10% aq.)-50 mL--

Procedure:

  • To a 100 mL round-bottom flask, add 7-methoxy-6-azaindole (1.0 g, 6.75 mmol) and dissolve in DMF (25 mL).

  • Add powdered potassium hydroxide (0.76 g, 13.5 mmol) to the solution and stir at room temperature for 30 minutes. The solution may change color.

  • Add iodine (2.05 g, 8.10 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.

  • Collect the solid by vacuum filtration. Wash the solid with cold water (2 x 20 mL).

  • Dissolve the crude solid in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 10% aqueous sodium thiosulfate solution (50 mL) to remove any unreacted iodine, followed by water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash chromatography to yield 3-Iodo-7-methoxy-6-azaindole as a pure solid.

Characterization and Data Summary

The identity and purity of the final product should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMWExpected YieldAppearance
3-Iodo-7-methoxy-6-azaindoleC₈H₇IN₂O274.0675-90%Off-white to light brown solid

Expected Analytical Data:

  • ¹H NMR: Expect characteristic shifts for the pyrrole and pyridine protons, with the absence of the C3-H signal from the starting material.

  • ¹³C NMR: Expect a downfield shift for the C3 carbon due to the iodine substituent.

  • Mass Spectrometry (ESI+): Expect to observe [M+H]⁺ at m/z = 275.0.

Safety and Handling

  • 2-Methoxy-3-nitropyridine: Handle with care. It is a nitroaromatic compound and should be treated as potentially toxic.

  • Vinylmagnesium Bromide: Highly flammable and reacts violently with water. All operations must be conducted under an inert atmosphere using anhydrous techniques.

  • Iodine: Corrosive and causes burns. Avoid inhalation of vapors. Work in a well-ventilated fume hood.

  • Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Solvents (THF, DMF): Use in a well-ventilated area. THF can form explosive peroxides upon storage.

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Conclusion

This guide provides a comprehensive and scientifically grounded approach for the synthesis of 3-Iodo-7-methoxy-6-azaindole. The two-stage strategy, involving the initial formation of the 6-azaindole core followed by a highly regioselective C3 iodination, is a reliable method for accessing this valuable building block. The detailed protocols and mechanistic explanations are designed to empower researchers in medicinal chemistry and drug development with a practical and reproducible synthetic route.

References

Spectroscopic data (NMR, LC-MS) for 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic and Synthetic Profile of 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

In the landscape of modern medicinal chemistry and drug discovery, the 7-azaindole scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to act as a versatile building block have cemented its importance. This guide provides an in-depth analysis of a key derivative, 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a compound of significant interest for further functionalization in synthetic chemistry.

It is important to note that while the initial focus of this inquiry was on the 3-iodo isomer, a comprehensive search of available scientific literature and databases indicates a prevalence of data for the 4-iodo regioisomer. This guide will therefore focus on the synthesis and characterization of 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, offering a detailed exploration of its spectroscopic signature and the rationale behind its synthetic pathway. The principles and techniques discussed herein are broadly applicable to the characterization of related heterocyclic systems.

The Strategic Importance of 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

The introduction of an iodine atom at the 4-position of the 7-methoxy-7-azaindole core is a strategic decision in synthetic design. This iodo-substituent serves as a highly versatile synthetic handle, enabling a wide array of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are cornerstones of modern pharmaceutical development, allowing for the efficient construction of complex molecular architectures from relatively simple precursors. The methoxy group at the 7-position, in turn, modulates the electronic properties of the heterocyclic system and can influence its metabolic stability and pharmacokinetic profile.

Spectroscopic Characterization: A Multi-faceted Approach

The unambiguous identification and purity assessment of 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. For 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.12d, J = 5.8 Hz1HH-6
7.35t, J = 2.9 Hz1HH-2
6.70d, J = 5.8 Hz1HH-5
6.64dd, J = 3.5, 2.3 Hz1HH-3
4.05s3HOCH₃
  • Interpretation: The downfield shift of the proton at the 6-position (H-6) is characteristic of its position on the pyridine ring, adjacent to the electronegative nitrogen atom. The coupling constant (J = 5.8 Hz) between H-6 and H-5 is typical for ortho-coupling in a six-membered aromatic ring. The protons of the pyrrole ring (H-2 and H-3) appear at chemical shifts consistent with this heterocyclic system. The singlet at 4.05 ppm with an integration of 3H is unequivocally assigned to the methoxy group protons.

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm Assignment
159.9C-7a
149.2C-6
128.9C-2
114.7C-4a
102.5C-3
101.8C-5
93.4C-4
54.0OCH₃
  • Interpretation: The carbon atom bearing the iodine (C-4) is observed at a relatively upfield chemical shift (93.4 ppm), a phenomenon known as the "heavy atom effect". The chemical shifts of the other carbon atoms are in good agreement with the proposed structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to determine the purity of the sample and confirm its molecular weight.

  • Expected Molecular Ion: For 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine (C₈H₇IN₂O), the expected monoisotopic mass is 273.96 g/mol .

  • LC-MS Analysis: The compound is expected to elute as a single major peak in the chromatogram, indicating its purity. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 274.97.

Synthetic Protocol: A Step-by-Step Guide

The synthesis of 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine is typically achieved through a multi-step sequence starting from a readily available precursor. The following is a representative protocol.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Iodination Reaction cluster_workup Work-up & Purification cluster_product Final Product start 7-methoxy-1H-pyrrolo[2,3-c]pyridine reaction N-Iodosuccinimide (NIS) Acetonitrile (ACN) Room Temperature start->reaction Step 1 workup Aqueous Na2S2O3 wash Extraction with EtOAc Column Chromatography reaction->workup Step 2 product 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine workup->product Step 3

Caption: Synthetic workflow for 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.

Experimental Details:

  • Reaction Setup: To a solution of 7-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in acetonitrile (ACN), N-Iodosuccinimide (NIS) (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. The aqueous layer is then extracted with ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.

Conclusion

The successful synthesis and characterization of 4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine are pivotal for its application in drug discovery and development. The detailed spectroscopic data presented herein, including ¹H NMR, ¹³C NMR, and LC-MS, provide a definitive fingerprint for this important building block. The synthetic protocol outlined is robust and scalable, allowing for the efficient production of this versatile intermediate. This guide serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry, providing both the practical details and the scientific rationale necessary for the effective utilization of this compound in the synthesis of novel therapeutic agents.

Biological activity of methoxy-substituted azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Methoxy-Substituted Azaindoles

Authored by a Senior Application Scientist

Foreword: The Azaindole Scaffold - A Privileged Core Amplified by Methoxy Substitution

In the landscape of medicinal chemistry, the azaindole core has firmly established itself as a "privileged scaffold."[1] Its structural resemblance to endogenous purines and indoles allows it to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of kinases.[2][3] The four possible isomers (4-, 5-, 6-, and 7-azaindole) each possess distinct physicochemical properties due to the position of the pyridine nitrogen, which influences characteristics like lipophilicity and aqueous solubility.[4]

The introduction of a methoxy (-OCH₃) substituent onto this versatile core is a strategic decision, not a mere decoration. This small electron-donating group can profoundly alter a molecule's biological profile by:

  • Modulating Electronic Properties: Influencing the electron density of the aromatic system, which can enhance or alter binding interactions with target proteins.[5]

  • Improving Pharmacokinetics: Affecting metabolic stability and solubility, key determinants of a drug candidate's success.

  • Providing New Interaction Points: The oxygen atom can act as a hydrogen bond acceptor, creating additional anchor points within a protein's binding pocket.[6]

  • Directing Biological Mechanism: Remarkably, the specific placement of the methoxy group can switch the primary mechanism of action. For instance, moving a methoxy group from the 5-position to the 6-position on an indolyl-propenone scaffold was shown to shift its anticancer activity from inducing methuosis to disrupting microtubules.[7]

This guide synthesizes current knowledge on the biological activities of methoxy-substituted azaindoles, focusing on their role as kinase inhibitors, anticancer agents, and antiviral compounds. We will delve into the causal relationships behind their activity, provide field-proven experimental protocols for their evaluation, and present key data to inform future drug discovery efforts.

Section 1: Methoxy-Azaindoles as Potent Kinase Inhibitors

The human kinome, comprising over 500 protein kinases, is a primary focus of modern drug discovery.[8] Azaindole derivatives are exceptional candidates for kinase inhibition because the pyridine nitrogen and pyrrole N-H group can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, effectively mimicking the natural ligand ATP.[2] Methoxy substitution further refines this interaction, influencing both potency and selectivity.

Mechanism of Action: Hinge Binding and Beyond

The primary mechanism involves competitive inhibition at the ATP-binding site. The azaindole core orients itself to engage with the backbone amide and carbonyl groups of the hinge residues. The substituents on the azaindole scaffold then explore adjacent hydrophobic pockets and solvent-exposed regions to achieve higher affinity and selectivity.

A methoxy group can enhance binding affinity through direct hydrogen bonding or by favorably altering the molecule's conformation and electronic profile to improve interactions elsewhere. For example, in the development of DYRK1A inhibitors, the presence of a methoxy group was found to be crucial for activity, whereas the corresponding hydroxyl substitution led to inhibition of a different kinase, c-Raf.[9] This highlights the subtle yet powerful influence of this functional group.

kinase_inhibition cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Methoxy-Azaindole Inhibitor hinge Hinge Region (e.g., Glu, Leu) pocket1 Hydrophobic Pocket pocket2 Solvent Front azaindole Azaindole Core azaindole->hinge H-Bonds (Key Interaction) methoxy Methoxy Group (-OCH3) methoxy->pocket2 H-Bond Acceptor Improves Solubility r_group Other Substituents r_group->pocket1 Fills Pocket Enhances Selectivity anticancer_workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism cluster_invivo In Vivo Validation start Synthesized Methoxy-Azaindole Compound kinase_assay Kinase Inhibition Assay (e.g., p38, ALK) start->kinase_assay cell_prolif Cell Proliferation Assay (MTT, SRB) start->cell_prolif tubulin_poly Tubulin Polymerization Assay start->tubulin_poly angiogenesis Tube Formation Assay (HUVEC) start->angiogenesis cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_prolif->cell_cycle Investigate Mechanism xenograft Tumor Xenograft Model (e.g., Mouse) cell_prolif->xenograft Confirm in vivo angiogenesis->xenograft Confirm in vivo apoptosis Apoptosis Assay (Annexin V) cell_cycle->apoptosis synthesis_overview cluster_synthesis Core Azaindole Synthesis cluster_functionalization Post-Synthesis Functionalization start Commercially Available Precursors (e.g., Methoxy-anilines, Halogenated Pyridines) fischer Fischer Synthesis start->fischer bartoli Bartoli Reaction start->bartoli batcho Batcho-Leimgruber start->batcho core Methoxy-Substituted Azaindole Core fischer->core bartoli->core batcho->core suzuki Suzuki Coupling (C-C Bond) core->suzuki buchwald Buchwald-Hartwig (C-N Bond) core->buchwald alkylation N-Alkylation core->alkylation final Final Bioactive Molecules suzuki->final buchwald->final alkylation->final

References

The Strategic Role of 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" structure due to its remarkable ability to mimic the purine core and interact with a multitude of biological targets. This technical guide provides an in-depth exploration of a particularly valuable derivative, 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine . We will dissect its strategic importance as a versatile intermediate, detail a robust synthetic pathway, and elucidate its pivotal role in the discovery of novel therapeutic agents, with a primary focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Introduction: The Ascendancy of the 6-Azaindole Scaffold

The fusion of a pyrrole and a pyridine ring to form the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core creates a unique electronic architecture. The electron-rich pyrrole moiety complements the electron-deficient pyridine ring, resulting in a scaffold that can engage in a diverse array of non-covalent interactions with biological macromolecules.[1][2] This bioisosteric relationship to purines, the building blocks of DNA and RNA, and the key signaling molecule ATP, has positioned azaindole derivatives as prime candidates for targeting ATP-binding sites in enzymes, most notably protein kinases.[3][4]

The strategic placement of substituents on the 6-azaindole core allows for the fine-tuning of its physicochemical properties and biological activity. In this context, This compound emerges as a highly valuable and strategically designed intermediate for several key reasons:

  • The 7-Methoxy Group: This electron-donating group can modulate the electronics of the pyridine ring and can also serve as a hydrogen bond acceptor, influencing the molecule's interaction with target proteins.

  • The 3-Iodo Group: The iodine atom at the C3 position is a versatile synthetic handle. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies.

This guide will provide a comprehensive overview of the synthesis and application of this key intermediate, empowering medicinal chemists to harness its full potential in their drug discovery endeavors.

Synthesis of this compound: A Proposed Pathway

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway A 2-Amino-4-methoxypyridine B 2-Nitro-3-methyl-4-methoxypyridine A->B  Nitration C 1-(2-(4-methoxy-2-nitropyridin-3-yl)vinyl)-N,N-dimethylamine B->C  Batcho-Leimgruber  Enamine Formation D 7-Methoxy-1H-pyrrolo[2,3-c]pyridine C->D  Reductive Cyclization E This compound D->E  Iodination

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on established literature procedures for analogous transformations and provide a detailed, actionable guide for the synthesis.

Step 1: Nitration of 2-Amino-4-methoxypyridine to yield 2-Nitro-3-methyl-4-methoxypyridine

  • Rationale: The initial nitration of the pyridine ring is a key step to introduce the nitro group that is essential for the subsequent Batcho-Leimgruber cyclization. The reaction is typically carried out under strongly acidic conditions.

  • Protocol:

    • To a cooled (0 °C) solution of fuming nitric acid, slowly add 2-Amino-4-methoxypyridine (1.0 eq).

    • Carefully add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-Nitro-3-methyl-4-methoxypyridine.

Step 2: Batcho-Leimgruber Enamine Formation

  • Rationale: This step involves the condensation of the activated methyl group of the nitropyridine with a dimethylformamide acetal to form a reactive enamine intermediate.[5][6]

  • Protocol:

    • A solution of 2-Nitro-3-methyl-4-methoxypyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) in anhydrous DMF is heated to 100-110 °C for 4-6 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

Step 3: Reductive Cyclization to 7-Methoxy-1H-pyrrolo[2,3-c]pyridine

  • Rationale: The nitro group of the enamine is reduced to an amine, which then undergoes spontaneous intramolecular cyclization and elimination of dimethylamine to form the pyrrole ring of the azaindole.[5][6]

  • Protocol:

    • The crude enamine from the previous step is dissolved in a suitable solvent such as ethanol or a mixture of THF and water.

    • A reducing agent, such as Raney nickel with hydrazine hydrate or palladium on carbon under a hydrogen atmosphere, is added.

    • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel to give 7-Methoxy-1H-pyrrolo[2,3-c]pyridine.

Step 4: Regioselective Iodination to this compound

  • Rationale: The electron-rich pyrrole ring of the 6-azaindole is susceptible to electrophilic substitution. The C3 position is generally the most reactive site for iodination.[7]

  • Protocol:

    • To a solution of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM), add N-iodosuccinimide (NIS) (1.1 eq) in portions at 0 °C.

    • The reaction mixture is stirred at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).

    • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

    • The mixture is extracted with ethyl acetate (3 x).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the final product, This compound .

The Strategic Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile building block for the synthesis of potent and selective kinase inhibitors. The 6-azaindole core acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding site.

Mechanism of Kinase Inhibition

Kinase_Inhibition cluster_0 Kinase Hinge Region cluster_1 6-Azaindole Inhibitor hinge_acceptor NH azaindole_N7 N hinge_acceptor->azaindole_N7 H-bond (acceptor) hinge_donor C=O azaindole_N1 N-H azaindole_N1->hinge_donor H-bond (donor) R_group R (from C3)

Caption: Bidentate hydrogen bonding of the 6-azaindole scaffold with the kinase hinge region.

The nitrogen atom in the pyridine ring (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H (N1) serves as a hydrogen bond donor. This bidentate interaction anchors the inhibitor in the ATP-binding pocket, providing a solid foundation for achieving high potency.

Exploiting the 3-Iodo Substituent: The Power of Cross-Coupling

The iodine atom at the C3 position is the key to unlocking the full potential of this scaffold. It allows for the systematic introduction of a diverse array of chemical moieties through palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to explore the chemical space around the core scaffold and optimize interactions with other regions of the ATP-binding site, leading to enhanced potency and selectivity.

Table 1: Representative Cross-Coupling Reactions for Derivatization

Reaction NameReagents and ConditionsIntroduced Moiety
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acids or esters, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃)Aryl or Heteroaryl
Sonogashira Coupling Terminal alkynes, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, base (e.g., Et₃N)Alkynyl
Heck Coupling Alkenes, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N)Alkenyl
Buchwald-Hartwig Amination Amines, Pd catalyst with a suitable ligand (e.g., BINAP), base (e.g., NaOtBu)Amino

Case Studies: The Impact of Substituted 6-Azaindoles in Drug Discovery

While specific biological data for derivatives of this compound are not extensively published, the broader class of substituted 6-azaindoles has yielded numerous successful drug candidates and approved drugs.

  • Vemurafenib (Zelboraf®): A potent inhibitor of the B-Raf enzyme, approved for the treatment of late-stage melanoma. While vemurafenib is a 7-azaindole derivative, its discovery highlights the power of this scaffold in targeting kinases.[8]

  • Pexidartinib (Turalio®): An inhibitor of the colony-stimulating factor 1 receptor (CSF1R) kinase, approved for the treatment of tenosynovial giant cell tumor. Pexidartinib also features a pyrrolopyridine core, demonstrating the versatility of this scaffold against different kinase targets.[9]

The synthetic accessibility and favorable biological properties of the 6-azaindole core, exemplified by the strategic utility of intermediates like this compound, ensure its continued prominence in the quest for novel therapeutics.

Conclusion and Future Perspectives

This compound represents a highly valuable and strategically designed building block in medicinal chemistry. Its synthesis, while requiring a multi-step sequence, is achievable through well-established and scalable methodologies. The true power of this intermediate lies in the versatility of its 3-iodo substituent, which serves as a gateway for the introduction of diverse chemical functionality through robust cross-coupling reactions. As the demand for novel and selective kinase inhibitors and other targeted therapies continues to grow, the judicious use of such well-crafted intermediates will be paramount to the success of future drug discovery programs. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the potential of the 6-azaindole scaffold in their pursuit of innovative medicines.

References

The Strategic Utility of 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine as a Privileged Fragment for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a key fragment in modern kinase inhibitor discovery. We will delve into the strategic rationale for its use, outline detailed experimental protocols for its application in fragment-based drug discovery (FBDD), and explore its potential for optimization into potent and selective clinical candidates.

The 7-Azaindole Scaffold: A Cornerstone of Kinase Inhibition

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a "privileged scaffold" in medicinal chemistry, particularly in the realm of protein kinase inhibitors.[1][2] Its remarkable success stems from its bioisosteric relationship with the adenine core of ATP, the natural substrate for kinases.[1] This structural mimicry allows 7-azaindole derivatives to effectively compete with ATP for binding to the kinase active site.

A crucial feature of the 7-azaindole scaffold is its ability to form two key hydrogen bonds with the kinase "hinge" region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[3][4] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, creating a bidentate interaction that anchors the inhibitor in the ATP-binding pocket.[4] This robust binding motif is a foundational element for achieving high potency. The FDA-approved B-RAF inhibitor, Vemurafenib, is a prominent example of a successful drug developed from a simple 7-azaindole fragment.[3]

This compound: A Fragment Primed for Discovery

The subject of this guide, this compound, is a strategically functionalized 7-azaindole fragment with significant advantages for FBDD campaigns.

  • The 3-Iodo Group: A Handle for Elaboration: The iodine atom at the 3-position is not merely a bulky substituent; it is a versatile chemical handle for subsequent optimization. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This allows for the facile introduction of a wide array of aryl and heteroaryl groups, enabling the exploration of chemical space and the rapid generation of analog libraries to probe for improved potency and selectivity.

  • The 7-Methoxy Group: Modulating Properties and Exploring Interactions: The methoxy group at the 7-position can influence the fragment's physicochemical properties, such as solubility and lipophilicity. Furthermore, it can engage in specific interactions within the ATP-binding site of certain kinases, potentially contributing to binding affinity and selectivity.[1]

Synthetic Strategy: Accessing the Core Fragment

While a direct, step-by-step synthesis for this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted 7-azaindoles. A likely approach would involve the initial synthesis of 7-methoxy-1H-pyrrolo[2,3-c]pyridine followed by a regioselective iodination at the 3-position.

Conceptual Synthetic Workflow:

A Starting Material (e.g., substituted pyridine) B Construction of Pyrrole Ring A->B Multi-step synthesis C 7-methoxy-1H-pyrrolo[2,3-c]pyridine B->C Cyclization D Regioselective Iodination C->D e.g., N-Iodosuccinimide (NIS) E This compound D->E

Caption: Conceptual workflow for the synthesis of the target fragment.

Fragment Screening and Hit Validation: A Practical Guide

Fragment-based drug discovery begins with the screening of a library of low molecular weight compounds to identify "hits" that bind to the target protein.[7] Given the anticipated weak binding affinity of fragments, biophysical techniques are the methods of choice for screening.[8][9]

Biophysical Screening Methods

A tiered approach to screening is often employed, starting with a high-throughput primary screen followed by more detailed validation of initial hits.

Method Principle Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized protein.Real-time, label-free, provides kinetic data (kon, koff).Requires protein immobilization, potential for non-specific binding.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Monitors the change in protein melting temperature upon ligand binding.High-throughput, low protein consumption.Indirect assay, may not detect all binding events.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the NMR spectrum of the protein or ligand upon binding.Provides structural information on the binding site, sensitive to weak interactions.Requires larger amounts of protein, lower throughput.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon ligand binding to determine thermodynamic parameters.Gold standard for binding affinity, provides a complete thermodynamic profile.Lower throughput, requires larger amounts of material.
Experimental Protocol: Saturation Transfer Difference (STD) NMR for Fragment Screening

STD-NMR is a powerful ligand-observed NMR technique for identifying binders from a mixture of compounds.[10][11]

Objective: To identify if this compound binds to the target kinase.

Materials:

  • Target kinase (typically 10-50 µM) in a suitable deuterated buffer (e.g., PBS, pH 7.4 in D₂O).

  • This compound (1-10 mM stock in d₆-DMSO).

  • NMR tubes and spectrometer.

Procedure:

  • Sample Preparation: Prepare a sample containing the target kinase and the fragment in the deuterated buffer. A typical fragment-to-protein ratio is 100:1.

  • Acquire a Reference Spectrum: Acquire a standard 1D proton NMR spectrum of the sample.

  • Acquire an STD Spectrum:

    • Selectively saturate a region of the protein's proton spectrum where there are no ligand signals (typically upfield, e.g., -1 ppm).

    • The saturation is transferred to the entire protein via spin diffusion.

    • If the fragment binds to the protein, the saturation will be transferred to the fragment's protons.

    • Acquire a spectrum with this selective saturation.

  • Calculate the Difference Spectrum: Subtract the saturated spectrum from a reference spectrum (acquired with off-resonance irradiation). The resulting STD spectrum will only show signals from the protons of the binding fragment.

  • Data Analysis: The presence of signals in the STD spectrum confirms binding. The relative intensities of the signals can provide information on which protons of the fragment are in closest proximity to the protein.

Hit-to-Lead Optimization: The Power of the 3-Iodo Group

Once this compound is identified as a hit, the 3-iodo group becomes the focal point for optimization. The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for this purpose.[1][12]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a small library of analogs by coupling various boronic acids to the 3-position of the 7-azaindole core.

Materials:

  • This compound.

  • A selection of aryl or heteroaryl boronic acids.

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).

  • Base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent (e.g., dioxane/water, DMF).

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add Solvent and Catalyst: Add the degassed solvent and the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Purify the crude product by column chromatography.

A Fragment Hit (3-Iodo-7-methoxy-7-azaindole) B Suzuki-Miyaura Coupling A->B Aryl/Heteroaryl Boronic Acids C Library of Analogs B->C D Structure-Activity Relationship (SAR) Studies C->D Biological Assays E Lead Compound D->E Optimization

Caption: Hit-to-lead optimization workflow utilizing Suzuki coupling.

Conclusion: A Fragment with High Potential

While direct experimental data for this compound as a kinase inhibitor fragment is not yet widely published, its strategic design, based on the privileged 7-azaindole scaffold, makes it a highly attractive starting point for FBDD campaigns. The methoxy substituent offers a means to fine-tune properties and explore specific interactions, while the 3-iodo group provides a robust and versatile handle for rapid hit-to-lead optimization. By employing the biophysical screening and synthetic methodologies outlined in this guide, researchers are well-equipped to unlock the potential of this promising fragment in the quest for novel and selective kinase inhibitors.

References

Pyrrolo[2,3-c]pyridine Derivatives: A Technical Guide to Therapeutic Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating remarkable versatility as a pharmacophore. Its inherent physicochemical properties, including molecular polarity and the capacity for hydrogen bonding, facilitate interactions with a wide array of biological targets. This technical guide provides an in-depth analysis of the most promising therapeutic targets for pyrrolo[2,3-c]pyridine derivatives, with a primary focus on oncology, neurodegenerative diseases, and inflammatory conditions. We will explore the causal relationships behind experimental design for target validation and provide detailed, field-proven protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this compelling chemical scaffold.

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold - A Versatile Core in Drug Discovery

The pyrrolo[2,3-c]pyridine core, an isomer of indole with a nitrogen atom at the 6-position, has emerged as a cornerstone in the design of novel therapeutics.[1] This scaffold's unique electronic distribution and structural rigidity make it an ideal starting point for developing potent and selective inhibitors for various enzyme families and receptor systems. Its ability to serve as a bioisosteric replacement for other bicyclic systems, coupled with favorable properties like improved solubility and metabolic stability, has led to its incorporation into numerous clinical candidates and approved drugs.[2] This guide will dissect the key therapeutic areas where pyrrolo[2,3-c]pyridine derivatives have shown significant promise and detail the methodologies for validating their targets.

Oncology: Targeting Aberrant Signaling in Cancer

The dysregulation of signaling pathways is a hallmark of cancer, and pyrrolo[2,3-c]pyridine derivatives have been extensively explored as inhibitors of key oncogenic drivers, particularly protein kinases.

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their aberrant activity is a frequent event in tumorigenesis. The pyrrolo[2,3-c]pyridine scaffold is a highly effective hinge-binding motif, enabling potent inhibition of various kinases.

Key Kinase Targets:

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Pyrrolo[2,3-d]pyridine derivatives have been developed as potent and selective VEGFR2 inhibitors.[3]

  • EGFR (Epidermal Growth Factor Receptor) & Her2: These receptor tyrosine kinases are overexpressed in various cancers, driving cell proliferation and survival. Pyrrolo[2,3-d]pyridine-based compounds have shown inhibitory activity against both EGFR and Her2.[3]

  • PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a central signaling node that is frequently hyperactivated in cancer. 7-Azaindole derivatives have been successfully designed as potent PI3K inhibitors.[4][5]

  • CDKs (Cyclin-Dependent Kinases): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of CDK8 and CDK2.[3][6][7][8]

  • FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in the development of various cancers. Novel 7-azaindole and 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as selective and covalent FGFR inhibitors.[9][10]

  • FMS (Colony-Stimulating Factor-1 Receptor): FMS kinase is overexpressed in several cancer types and plays a role in the tumor microenvironment. Pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors with anti-proliferative activity.[11]

  • Trk (Tropomyosin-related kinase): Trk kinases are targets for the treatment of cancer and pain. 7-azaindole derivatives have been identified as selective TrkA inhibitors.[2]

  • ULK1/2 (UNC-51-like kinase-1/2): These kinases are central regulators of autophagy, a process that RAS-driven cancers depend on for survival. Azaindole-based inhibitors of ULK1/2 have shown promise in combination with MEK inhibitors.[12]

Signaling Pathway: PI3K/AKT/mTOR

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Pyrrolo_pyridine Pyrrolo[2,3-c]pyridine Derivative Pyrrolo_pyridine->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrrolo[2,3-c]pyridine derivatives.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics and leading to G2/M phase cell cycle arrest and apoptosis.[13][14]

Experimental Workflow: Validating Tubulin Polymerization Inhibitors

Tubulin_Workflow Start Start: Synthesized Pyrrolo[2,3-c]pyridine Derivative MTT_Assay In Vitro Antiproliferative Activity (MTT Assay) on Cancer Cell Lines Start->MTT_Assay Tubulin_Polymerization Tubulin Polymerization Assay (In Vitro) MTT_Assay->Tubulin_Polymerization Active Compounds Immunostaining Immunostaining Assay (Cell-Based) - Microtubule Disruption Tubulin_Polymerization->Immunostaining Cell_Cycle Cell Cycle Analysis (Flow Cytometry) - G2/M Arrest Immunostaining->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) - Induction of Apoptosis Cell_Cycle->Apoptosis End End: Validated Hit Compound Apoptosis->End

Caption: Workflow for the validation of pyrrolo[2,3-c]pyridine derivatives as tubulin polymerization inhibitors.

Neurodegenerative Diseases: Targeting Pathological Aggregates and Kinases

Pyrrolo[2,3-c]pyridine derivatives are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease by targeting key pathological features.

Tau Protein Aggregates

The accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a defining characteristic of Alzheimer's disease. Pyrrolo[2,3-c]pyridines have been developed as imaging agents for detecting tau aggregates in the brain using Positron Emission Tomography (PET), which is crucial for diagnosis and monitoring disease progression.[15][16]

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase that plays a role in the hyperphosphorylation of tau protein. Inhibition of GSK-3β is a promising therapeutic strategy for Alzheimer's disease. Novel pyrrolo[2,3-b]pyridine-based compounds have been identified as potent GSK-3β inhibitors, demonstrating the ability to reduce tau phosphorylation and promote neurite outgrowth in cellular models.[17][18][19]

Experimental Protocol: In Vitro GSK-3β Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrrolo[2,3-c]pyridine derivative against GSK-3β.

  • Materials:

    • Recombinant human GSK-3β enzyme.

    • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide).

    • ATP (Adenosine triphosphate).

    • Test compound (pyrrolo[2,3-c]pyridine derivative) at various concentrations.

    • Kinase buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

    • Add the GSK-3β enzyme, substrate peptide, and test compound dilutions to the wells of the 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent, which generates a luminescent signal.

    • The luminescent signal is inversely proportional to the GSK-3β activity.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Other Therapeutic Areas

The versatility of the pyrrolo[2,3-c]pyridine scaffold extends to other therapeutic areas:

  • Inflammatory Diseases: Derivatives have shown anti-inflammatory activity through the inhibition of the Orai calcium channel.[2]

  • Infectious Diseases: A 7-azaindole derivative has been identified as a potent inhibitor of influenza polymerase-B2.[2]

Quantitative Data Summary

Compound ClassTargetIC50 ValuesCell Lines/ModelReference
Pyrrolo[3,2-c]pyridineFMS Kinase30 nM - 60 nMOvarian, prostate, and breast cancer cell lines[11]
1H-Pyrrolo[3,2-c]pyridineTubulin Polymerization0.12 µM - 0.21 µMHeLa, SGC-7901, MCF-7[14]
Pyrrolo[2,3-b]pyridineCDK848.6 nMColorectal cancer xenografts[7][8]
1H-Pyrrolo[2,3-b]pyridineFGFR1, 2, 37 nM, 9 nM, 25 nM4T1 breast cancer cells[10]
Pyrrolo[2,3-b]pyridineGSK-3β0.22 nM - 0.35 nMSH-SY5Y cells, AlCl3-induced zebrafish AD models[17][18][19]

Conclusion

The pyrrolo[2,3-c]pyridine scaffold is a highly validated and promising platform for the development of novel therapeutics against a range of diseases. Its ability to potently and selectively interact with key biological targets, particularly protein kinases, makes it a valuable tool in the arsenal of medicinal chemists. The continued exploration of this versatile core structure, guided by the principles of rational drug design and robust biological evaluation as outlined in this guide, is expected to yield the next generation of targeted therapies for cancer, neurodegenerative disorders, and beyond.

References

A Senior Application Scientist's Guide to the Synthetic Landscape of Pyrrolo[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Pyrrolo[2,3-c]pyridine Core

The pyrrolo[2,3-c]pyridine, colloquially known as 6-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its unique arrangement of a pyrrole ring fused to a pyridine ring imparts a distinct set of physicochemical properties, including enhanced polarity and water solubility compared to its indole parent, while maintaining the ability to engage in crucial hydrogen bonding interactions.[1] This has led to its incorporation into a multitude of biologically active agents, particularly as a versatile pharmacophore in the development of kinase inhibitors for oncology and potential therapeutics for neurodegenerative diseases like Alzheimer's.[1][2][3]

However, the synthesis of this scaffold is not trivial. The electron-deficient nature of the pyridine ring often complicates classical indole syntheses, necessitating tailored strategies. This guide provides a comprehensive review of the principal synthetic routes to the pyrrolo[2,3-c]pyridine core, structured not by historical precedent, but by the fundamental bond-forming logic. We will delve into the causality behind methodological choices, present field-tested protocols, and offer insights to navigate the challenges inherent in constructing this valuable heterocyclic system. The primary strategies can be broadly classified into two main categories: the annulation of a pyrrole ring onto a pyridine precursor, and the less common construction of a pyridine ring onto an existing pyrrole.[4]

Part 1: Annulation of the Pyrrole Ring onto a Pyridine Core

This approach is the most prevalent and versatile, leveraging the wider availability of functionalized pyridine starting materials. The key challenge lies in forming the five-membered pyrrole ring adjacent to the electron-withdrawing pyridine.

The Leimgruber-Batcho Synthesis: A Workhorse Approach

The Leimgruber-Batcho indole synthesis, adapted for the azaindole core, is arguably one of the most reliable and high-yielding methods.[5] It avoids the harsh acidic conditions of other classical methods, making it compatible with a wider range of functional groups.

Core Principle & Mechanistic Insight: The synthesis begins with a 4-methyl-3-nitropyridine derivative. The methyl group, activated by the adjacent nitro group, is sufficiently acidic to condense with an N,N-dimethylformamide dimethyl acetal (DMF-DMA). This condensation forms a stable β-dimethylamino-nitrostyrene intermediate (an enamine). The critical final step is a reductive cyclization: the nitro group is reduced to an amine, which spontaneously attacks the enamine's double bond, cyclizing and eliminating dimethylamine to form the aromatic pyrrole ring.[5][6] The choice of reducing agent is critical; while catalytic hydrogenation over Palladium or Raney Nickel is common, chemical reductants like sodium dithionite (Na₂S₂O₄) or zinc in acetic acid offer valuable alternatives for substrates sensitive to hydrogenation.[1][4][6]

Workflow: Leimgruber-Batcho Synthesis

Leimgruber_Batcho Start 4-Methyl-3-nitropyridine Enamine β-Dimethylamino- 2-nitrostyrene Intermediate Start->Enamine DMF-DMA, Pyrrolidine, Δ Reduced Amino Intermediate Enamine->Reduced Reductive Agent (e.g., H₂, Pd/C) Product Pyrrolo[2,3-c]pyridine Reduced->Product Intramolecular Cyclization & Elimination

Caption: The Leimgruber-Batcho two-step sequence.

Experimental Protocol: Synthesis of a Generic Pyrrolo[2,3-c]pyridine

  • Step 1: Enamine Formation. To a solution of the substituted 4-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF (5-10 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq). The reaction may be heated to 80-120 °C and monitored by TLC or LC-MS until consumption of the starting material (typically 2-16 hours). Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The crude enamine is often a dark oil or solid and can be carried forward without further purification.[7][8]

  • Step 2: Reductive Cyclization. The crude enamine intermediate is dissolved in a suitable solvent such as methanol, ethanol, or ethyl acetate. A slurry of 10% Palladium on carbon (Pd/C) (5-10 mol%) is added. The reaction vessel is purged with nitrogen, then placed under an atmosphere of hydrogen (typically balloon pressure or 50 psi in a Parr shaker). The reaction is stirred vigorously at room temperature until the reduction is complete (monitored by TLC/LC-MS). Upon completion, the mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated in vacuo. The resulting crude product is then purified by column chromatography or recrystallization to yield the target pyrrolo[2,3-c]pyridine.[8]

The Fischer Indole Synthesis: A Classic Route with Caveats

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry.[9] Its application to azaindoles, however, requires careful consideration due to the electronic properties of the pyridine ring.

Core Principle & Mechanistic Insight: The reaction condenses a pyridylhydrazine with an aldehyde or ketone to form a pyridylhydrazone. Under strong acid catalysis and elevated temperatures, the hydrazone tautomerizes to an ene-hydrazine. This intermediate undergoes a[10][10]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic core.[9] The primary challenge is that the electron-deficient nature of the pyridine ring in the pyridylhydrazone precursor deactivates it towards the key rearrangement step. Consequently, harsh conditions are required, typically using strong acids like polyphosphoric acid (PPA) or sulfuric acid at temperatures exceeding 160 °C.[11][12] These conditions can lead to side reactions, polymerization, and overall lower yields, demanding careful optimization.[11]

Mechanism: Fischer Indole Synthesis

Fischer_Indole Hydrazine Pyridylhydrazine + Ketone/Aldehyde Hydrazone Pyridylhydrazone Hydrazine->Hydrazone H⁺ (cat.) Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Rearrangement Di-imine Intermediate Enehydrazine->Rearrangement [3,3]-Sigmatropic Rearrangement, H⁺ Product Pyrrolo[2,3-c]pyridine Rearrangement->Product Cyclization & -NH₃

Caption: Key stages of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Note: This protocol is for the related 7-azaindole but the principle is identical and illustrative)

  • Step 1: Hydrazone Formation. A solution of 5-bromo-2-hydrazinopyridine (1.0 eq) and the desired ketone (e.g., 3-pentanone, 1.1 eq) in ethanol is stirred at room temperature. A catalytic amount of acetic acid may be added. The reaction is monitored by TLC. Upon completion, the solvent is often removed, and the crude hydrazone can be isolated or used directly.[11]

  • Step 2: Fischer Cyclization. The crude hydrazone is added portion-wise to polyphosphoric acid (PPA) (10-20 fold excess by weight) pre-heated to 160-180 °C. The mixture is stirred at this temperature for 1-3 hours. The reaction must be carefully monitored to avoid excessive decomposition. After cooling slightly, the hot reaction mixture is cautiously poured onto crushed ice with vigorous stirring. The resulting precipitate is neutralized with a base (e.g., NaOH or NH₄OH solution), collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography.[11][12]

Transition-Metal Catalysis: Modern and Modular Approaches

Modern organometallic chemistry offers powerful tools for constructing the pyrrolo[2,3-c]pyridine core with high efficiency and functional group tolerance under mild conditions.

Core Principle & Mechanistic Insight: The most prominent strategy involves a Sonogashira cross-coupling followed by an intramolecular cyclization.[4] This sequence typically starts with a protected 3-amino-4-halopyridine. A palladium/copper-catalyzed Sonogashira reaction couples this substrate with a terminal alkyne.[1] The resulting 4-alkynyl-3-aminopyridine is then subjected to a cyclization reaction, often promoted by a base (like KOtBu) or a transition metal catalyst, to forge the C-N bond and complete the pyrrole ring. This modular approach allows for significant diversity, as both the pyridine core and the alkyne coupling partner can be varied extensively.

Workflow: Sonogashira Coupling and Cyclization

Sonogashira_Workflow Start 3-Amino-4-halopyridine Coupled 4-Alkynyl-3-aminopyridine Start->Coupled Terminal Alkyne, Pd(0)/Cu(I) catalyst, Base Product 2-Substituted Pyrrolo[2,3-c]pyridine Coupled->Product Base or Metal-Catalyzed Intramolecular Cyclization

Caption: A modular two-step transition-metal catalyzed route.

Experimental Protocol: Synthesis of 2-Substituted Pyrrolo[2,3-c]pyridines

  • Step 1: Sonogashira Coupling. To a degassed solution of tert-butyl (4-iodopyridin-3-yl)carbamate (1.0 eq) and the desired terminal alkyne (1.2 eq) in a solvent mixture like THF/Et₃N, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq). The reaction is stirred at room temperature under an inert atmosphere until the starting material is consumed (as monitored by TLC/LC-MS). The reaction mixture is then filtered, concentrated, and purified by column chromatography to yield the coupled product.[4]

  • Step 2: Intramolecular Cyclization. The purified 4-alkynyl-3-aminopyridine derivative (1.0 eq) is dissolved in a solvent such as DMF or toluene. A strong base, such as potassium tert-butoxide (KOtBu) (2.0 eq), is added, and the mixture is heated (e.g., to 80-100 °C). The cyclization is monitored by TLC/LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired 2-substituted pyrrolo[2,3-c]pyridine.[4]

Part 2: Comparative Analysis of Core Synthetic Strategies

The choice of synthetic route is dictated by the desired substitution pattern, scale, and available starting materials. The following table provides a comparative summary of the primary methods discussed.

Strategy Typical Starting Materials Key Conditions Typical Yields Advantages Disadvantages
Leimgruber-Batcho 4-Methyl-3-nitropyridines1. DMF-DMA, Δ2. Reductive Cyclization (H₂, Pd/C; Na₂S₂O₄)Good to ExcellentHigh yields, mild final step, good functional group tolerance, regioselective.[4][6]Requires specific nitrotoluene precursors; multi-step process.
Fischer Indole Pyridylhydrazines, Ketones/AldehydesStrong acid (PPA, H₂SO₄), high temp (160-200 °C)Variable to GoodConvergent, classic method, can build complex cores in one step.[13]Harsh conditions, often low yields, limited functional group tolerance, risk of side products.[11][12]
Sonogashira/Cyclization 3-Amino-4-halopyridines, Terminal Alkynes1. Pd/Cu catalysis2. Base-mediated cyclizationGood to ExcellentVery mild conditions, excellent functional group tolerance, highly modular for diversity.[4][10]Multi-step, requires transition metal catalysts which may need removal from final product.[1]

Conclusion and Future Outlook

The synthesis of the pyrrolo[2,3-c]pyridine core has evolved significantly from reliance on harsh, classical methods to the adoption of milder, more versatile transition-metal catalyzed pathways. The Leimgruber-Batcho synthesis remains a highly effective and scalable route for specific substitution patterns. For rapid library synthesis and exploration of structure-activity relationships, modern cross-coupling strategies like the Sonogashira/cyclization sequence offer unparalleled modularity and tolerance for sensitive functional groups. As the demand for novel therapeutics based on this scaffold continues to grow, the development of even more efficient, convergent, and sustainable synthetic methodologies will remain a key focus for researchers in both academic and industrial settings.

References

An In-depth Technical Guide to the Synthesis of 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a substituted 6-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. Its structure serves as a versatile scaffold and a key intermediate in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors for oncological and inflammatory diseases. The strategic placement of the iodo group at the 3-position provides a reactive handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methoxy group at the 7-position can influence the electronic properties of the ring system and provide a vector for interaction with biological targets.

This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the chosen synthetic strategies. The content is intended for researchers, chemists, and professionals in the field of drug development.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary strategic approaches. The choice between these routes often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

G cluster_route_a Route A: Late-Stage Iodination cluster_route_b Route B: Pre-functionalized Core Synthesis target This compound intermediate_A 7-methoxy-1H-pyrrolo[2,3-c]pyridine target->intermediate_A Electrophilic Iodination intermediate_B Halogenated 7-methoxy-1H-pyrrolo[2,3-c]pyridine target->intermediate_B Iodination & Functionalization start_A Substituted Pyridine (e.g., 2-Amino-4-methoxypyridine derivatives) intermediate_A->start_A Pyrrole Ring Formation start_B 1H-pyrrolo[2,3-c]pyridine intermediate_B->start_B Halogenation & Methoxylation

Caption: Retrosynthetic analysis of this compound.

  • Route A (Late-Stage Iodination): This approach focuses on first constructing the 7-methoxy-1H-pyrrolo[2,3-c]pyridine core and then introducing the iodine atom at the C3 position in a subsequent step. This is often the more convergent and common strategy.

  • Route B (Pre-functionalized Core Synthesis): This strategy involves modifying a commercially available, unfunctionalized 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core by first introducing the methoxy group at the C7 position, followed by iodination.

Route A: Synthesis via Late-Stage Iodination

This route is arguably the most flexible, allowing for the synthesis of various C3-substituted analogs from a common intermediate. The synthesis can be broken down into two key stages: formation of the bicyclic core and subsequent iodination.

Stage 1: Synthesis of the 7-methoxy-1H-pyrrolo[2,3-c]pyridine Core

The construction of the pyrrolo[2,3-c]pyridine skeleton is the cornerstone of this approach. Various methods for synthesizing azaindoles have been reported, with the Bartoli indole synthesis being a prominent and effective choice for this particular scaffold.[1]

Starting Material Selection: The judicious choice of the initial pyridine derivative is critical. A common and effective starting point is a 2-substituted-3-nitropyridine. For the synthesis of a 7-methoxy derivative, a plausible precursor would be 2-chloro-4-methoxy-3-nitropyridine .

G start 2-Chloro-4-methoxy-3-nitropyridine intermediate 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine start->intermediate Bartoli Reaction reagent1 Vinyl Magnesium Bromide reagent1->intermediate product 7-Methoxy-1H-pyrrolo[2,3-c]pyridine intermediate->product Nucleophilic Aromatic Substitution (SNAr) reagent2 Sodium Methoxide reagent2->product

Caption: Workflow for the synthesis of the 7-methoxy-1H-pyrrolo[2,3-c]pyridine core.

Experimental Protocol: Bartoli Synthesis and Methoxylation

  • Step 1: Bartoli Reaction to form 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine.

    • To a solution of 2-chloro-4-methoxy-3-nitropyridine in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add vinyl magnesium bromide (typically 3-4 equivalents) dropwise.

    • The reaction mixture is stirred at this temperature for a period, then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

    • The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.

    • Purification is typically achieved by column chromatography on silica gel.

    Causality: The Bartoli reaction is a powerful method for indole synthesis from nitroarenes and vinyl Grignard reagents.[1] The mechanism involves the addition of the Grignard reagent to the nitro group, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization and aromatization to form the pyrrole ring. The presence of the electron-withdrawing nitro group is essential for the initial nucleophilic attack.

  • Step 2: Nucleophilic Aromatic Substitution to install the Methoxy Group.

    • The 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine intermediate is dissolved in a suitable solvent such as DMF or methanol.

    • Sodium methoxide (a solution in methanol or as a solid) is added to the mixture.

    • The reaction is heated (e.g., to 80-100 °C) and stirred for several hours until the starting material is consumed.

    • After cooling, the reaction is worked up by adding water and extracting the product with an organic solvent.

    • The crude product is purified by chromatography or recrystallization to yield 7-methoxy-1H-pyrrolo[2,3-c]pyridine.[3]

    Causality: The chlorine atom at the 7-position of the pyrrolo[2,3-c]pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the bicyclic system facilitates the attack of the methoxide nucleophile, leading to the displacement of the chloride and the formation of the desired methoxy ether.

Stage 2: Iodination of the 7-methoxy-1H-pyrrolo[2,3-c]pyridine Core

The pyrrole ring of the azaindole system is electron-rich and readily undergoes electrophilic substitution. The C3 position is the most nucleophilic and therefore the most common site of substitution.[4]

Iodinating Agent Selection: Several reagents can be employed for this transformation. The choice depends on factors like reactivity, selectivity, and ease of handling.

ReagentTypical ConditionsAdvantagesDisadvantages
N-Iodosuccinimide (NIS) Acetonitrile or DMF, room temp.Mild, selective, easy to handle solid.Can be more expensive.
Iodine (I₂) / Base I₂, KOH or other base, in DMF.Cost-effective.Can require harsher conditions.
Iodine Monochloride (ICl) ICl, often with a solid support like Celite®.[5]Highly reactive.Can be less selective, corrosive.

Experimental Protocol: C3-Iodination

  • Step 1: Dissolution.

    • Dissolve the 7-methoxy-1H-pyrrolo[2,3-c]pyridine in a suitable anhydrous solvent such as DMF or acetonitrile in a flask protected from light.

  • Step 2: Addition of Iodinating Agent.

    • Cool the solution in an ice bath (0 °C).

    • Add N-Iodosuccinimide (NIS) (typically 1.05-1.2 equivalents) portion-wise to the stirred solution.

  • Step 3: Reaction.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Step 4: Work-up and Purification.

    • Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The resulting crude solid is purified by column chromatography or recrystallization to afford the final product, This compound .[4][6]

    Causality: The mechanism is a classic electrophilic aromatic substitution. The electron-rich C3 position of the pyrrole ring attacks the electrophilic iodine source (e.g., the iodonium ion from NIS). Subsequent deprotonation of the resulting cationic intermediate (the sigma complex) restores aromaticity and yields the 3-iodo product. The high regioselectivity for the C3 position is a well-established characteristic of the 7-azaindole scaffold.[4]

Summary and Recommendations

For the laboratory-scale synthesis of this compound, Route A (Late-Stage Iodination) is highly recommended due to its convergent nature and the commercial availability of suitable pyridine starting materials.

Key Advantages of Route A:

  • Flexibility: The common intermediate 7-methoxy-1H-pyrrolo[2,3-c]pyridine can be used to synthesize a variety of C3-substituted analogs.

  • Reliability: The Bartoli synthesis is a robust method for constructing the required core, and the subsequent SNAr and iodination reactions are generally high-yielding and selective.

  • Control: Stepwise functionalization allows for clear characterization of intermediates and straightforward purification.

The choice of starting material for the Bartoli synthesis is a critical decision point. Researchers should perform a thorough search of chemical supplier databases for appropriately substituted 3-nitropyridines to minimize the number of preliminary synthetic steps.

References

Methodological & Application

Introduction: The Strategic Importance of the 6-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Sonogashira Cross-Coupling: Optimized Conditions for 3-Iodo-7-methoxy-6-azaindole

The 6-azaindole nucleus is a privileged scaffold in medicinal chemistry and drug development, serving as a bioisosteric replacement for indole in numerous biologically active compounds. Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone for designing potent and selective inhibitors for various therapeutic targets, including kinases. The functionalization of this core, particularly at the C3-position, is critical for modulating pharmacological activity.

The Sonogashira cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2] First reported in 1975, this palladium- and copper-cocatalyzed reaction offers a direct and efficient route to synthesize substituted alkynes under remarkably mild conditions.[1][3][4]

This application note provides a comprehensive guide for researchers on the successful execution of the Sonogashira reaction with a specific, high-value substrate: 3-Iodo-7-methoxy-6-azaindole . We will delve into the mechanistic underpinnings that dictate reaction conditions, present a detailed and optimized protocol, and offer field-proven insights for troubleshooting and optimization.

The Mechanism: A Tale of Two Catalytic Cycles

A foundational understanding of the Sonogashira reaction mechanism is paramount for rational optimization and troubleshooting. The reaction elegantly proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][3]

  • The Palladium Cycle (The Workhorse): This cycle is responsible for the core cross-coupling event.

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 3-Iodo-7-methoxy-6-azaindole. This is often the rate-determining step and forms a Pd(II) intermediate.[5] The reactivity order for the halide is I > Br > Cl, making our iodo-azaindole substrate highly reactive.[1]

    • Transmetalation: The key copper acetylide species, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing the iodide.

    • Reductive Elimination: The newly formed Pd(II)-dialkynyl or -aryl-alkynyl complex undergoes reductive elimination, expelling the desired 3-alkynyl-7-methoxy-6-azaindole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

  • The Copper Cycle (The Activator): The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1][6]

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: In the presence of a base (typically an amine), the acidity of the terminal alkyne's proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[3] This species is crucial for the transmetalation step with the palladium complex.

While effective, the copper co-catalyst can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling), forming a diyne byproduct.[1][7] This is a key consideration during optimization, and in some cases, copper-free conditions are employed, though they may require different ligands or harsher conditions.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂(I) Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)L₂(C≡CR) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuI Cu(I) Cu_alkyne Cu(I)-C≡CR CuI->Cu_alkyne H-C≡CR, Base Cu_alkyne->Pd_complex caption Fig. 1: The dual catalytic cycle of the Sonogashira reaction.

Fig. 1: The dual catalytic cycle of the Sonogashira reaction.

Optimized Protocol for 3-Iodo-7-methoxy-6-azaindole

This protocol is designed as a robust starting point for the coupling of 3-Iodo-7-methoxy-6-azaindole with a generic terminal alkyne (e.g., phenylacetylene). The conditions are selected to favor high yield and minimize common side reactions.

Reagent and Condition Selection Rationale
ComponentRecommended Reagent/ConditionMolar Eq. / LoadingRationale & Causality
Aryl Halide 3-Iodo-7-methoxy-6-azaindole1.0The C-I bond is highly reactive towards oxidative addition, allowing for mild reaction temperatures.[1]
Terminal Alkyne e.g., Phenylacetylene1.1 - 1.5A slight excess is used to drive the reaction to completion and compensate for any potential homocoupling.[8]
Palladium Catalyst PdCl₂(PPh₃)₂1 - 5 mol%A reliable, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1][3]
Copper Co-catalyst Copper(I) Iodide (CuI)0.5 - 3 mol%Crucial for activating the alkyne at lower temperatures, increasing the reaction rate.[1][6]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)2.0 - 3.0Acts as both the base to form the copper acetylide and as a solvent. It also scavenges the HI byproduct.[9]
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)0.1 - 0.2 MAprotic polar solvents are excellent for solubilizing the reagents and catalyst complexes. DMF can be particularly effective for less reactive substrates.[10][11]
Temperature Room Temperature to 60 °CN/AThe high reactivity of the iodo-azaindole allows for mild temperatures, which minimizes side reactions like alkyne homocoupling.[10][11]
Atmosphere Inert (Nitrogen or Argon)N/AEssential to prevent oxidative degradation of the Pd(0) catalyst and to suppress oxygen-driven Glaser homocoupling.[7]

Detailed Step-by-Step Experimental Protocol

Experimental_Workflow start Start reagents 1. Reagent Preparation - Weigh 3-Iodo-7-methoxy-6-azaindole - Add PdCl₂(PPh₃)₂, CuI - Place in a dry Schlenk flask start->reagents setup 2. System Setup - Seal flask with septum - Evacuate and backfill with N₂/Ar (3x) reagents->setup solvents 3. Solvent & Reagent Addition - Add anhydrous solvent (THF/DMF) - Add base (Et₃N/DIPA) - Add terminal alkyne via syringe setup->solvents reaction 4. Reaction - Stir at specified temperature (RT - 60°C) - Monitor by TLC or LC-MS solvents->reaction workup 5. Aqueous Workup - Quench with water/sat. NH₄Cl - Extract with organic solvent (EtOAc) - Wash with brine, dry over Na₂SO₄ reaction->workup purify 6. Purification - Concentrate in vacuo - Purify by flash column chromatography workup->purify product Final Product purify->product

Fig. 2: Step-by-step experimental workflow for the Sonogashira coupling.

Materials:

  • 3-Iodo-7-methoxy-6-azaindole (1.0 mmol, 276.1 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21.1 mg)

  • Copper(I) iodide [CuI] (0.02 mmol, 3.8 mg)

  • Triethylamine (Et₃N, anhydrous) (3.0 mmol, 303.6 mg, 418 µL)

  • Tetrahydrofuran (THF, anhydrous) (7 mL)

  • Ethyl acetate (EtOAc), Hexanes, Saturated aqueous ammonium chloride (NH₄Cl), Brine, Sodium sulfate (Na₂SO₄)

  • Schlenk flask, magnetic stirrer, syringes, needles, inert gas line (N₂ or Ar)

Procedure:

  • Flask Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-7-methoxy-6-azaindole (276.1 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol), and CuI (3.8 mg, 0.02 mmol).

  • Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (7 mL) and anhydrous triethylamine (418 µL, 3.0 mmol) via syringe. Stir the resulting suspension for 5 minutes.

  • Alkyne Addition: Add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe. A color change (often to a darker yellow or brown) may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. If the reaction is sluggish, it can be gently heated to 40-50 °C. The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (15 mL), water (15 mL), and brine (15 mL). The aqueous washes help remove the amine base and copper salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 3-(phenylethynyl)-7-methoxy-6-azaindole.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently inert atmosphere; Low temperature.Ensure Pd catalyst is from a reliable source. Re-run reaction with rigorous inerting (freeze-pump-thaw cycles). Gradually increase temperature to 50-60 °C.[10][11]
Significant Homocoupling (Diyne Formation) Oxygen contamination; High catalyst loading; High temperature.Improve degassing of solvents and reagents.[7] Reduce CuI loading or consider a "copper-free" protocol with a more specialized ligand (e.g., a bulky phosphine).[1][2]
Decomposition of Starting Material Base incompatibility; High temperature.Switch to a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA). Ensure the reaction temperature does not exceed 80 °C.
Formation of Palladium Black Catalyst decomposition.This indicates the Pd(0) species has aggregated and precipitated. This can be caused by impurities or high temperatures. Use of more robust phosphine ligands can sometimes stabilize the catalyst.[3][8]

Conclusion

The Sonogashira cross-coupling is an indispensable tool for the C3-alkynylation of the 6-azaindole core. By understanding the interplay between the palladium and copper catalytic cycles, researchers can rationally select conditions to achieve high yields and purity. The provided protocol for 3-Iodo-7-methoxy-6-azaindole serves as a validated starting point, balancing the high reactivity of the iodide with mild conditions to minimize side reactions. Careful control of the atmosphere and judicious choice of catalyst, base, and solvent are the cornerstones of a successful and reproducible transformation, paving the way for the synthesis of novel and complex molecules for drug discovery and development.

References

Application Notes and Protocols: Heck Cross-Coupling of 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolo[2,3-c]pyridine Scaffold and its Functionalization

The 1H-pyrrolo[2,3-c]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine has led to its incorporation into a multitude of biologically active molecules, including kinase inhibitors for oncology and antiviral agents. The strategic functionalization of this core structure is paramount for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Among the various methods for carbon-carbon bond formation, the Mizoroki-Heck reaction stands out as a powerful and versatile tool for the olefination of aryl and heteroaryl halides.[1][2] This palladium-catalyzed reaction allows for the introduction of vinyl groups, which can serve as versatile handles for further synthetic transformations or as key pharmacophoric elements. This application note provides a comprehensive guide to the Heck cross-coupling reaction of 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a key intermediate for the synthesis of a diverse array of potential drug candidates. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol as a robust starting point, and offer insights into troubleshooting and safety considerations.

The Heck Reaction: A Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][3] The generally accepted mechanism for the coupling of this compound with an alkene is illustrated below.

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ox_Adduct Oxidative Addition Adduct (Pyrrolo-Pd(II)-I) Pd(0)L2->Ox_Adduct Oxidative Addition + this compound Alkene_Complex π-Alkene Complex Ox_Adduct->Alkene_Complex Alkene Coordination Mig_Insert Migratory Insertion Product (σ-Alkyl-Pd(II)) Alkene_Complex->Mig_Insert Migratory Insertion Beta_Hydride β-Hydride Elimination Product (Hydrido-Pd(II) Complex) Mig_Insert->Beta_Hydride β-Hydride Elimination Beta_Hydride->Pd(0)L2 Reductive Elimination (Base-mediated) Product 3-Vinyl-7-methoxy-1H-pyrrolo[2,3-c]pyridine Beta_Hydride->Product HI_Salt [H-Base]⁺I⁻ Beta_Hydride->HI_Salt Aryl_Iodide This compound Aryl_Iodide->Ox_Adduct Alkene Alkene Alkene->Alkene_Complex Base Base Base->Pd(0)L2

Figure 1: Simplified mechanism of the palladium-catalyzed Heck reaction.

The key steps of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Alkene Coordination: The alkene substrate coordinates to the Pd(II) center.

  • Migratory Insertion: The aryl group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) intermediate.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the vinylated product and a hydrido-Pd(II) complex. This step typically proceeds with syn-elimination and dictates the regioselectivity of the reaction.

  • Reductive Elimination: The hydrido-Pd(II) complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Heck cross-coupling of this compound with a generic activated alkene, such as an acrylate. Researchers should consider this as a foundational method, with the understanding that optimization of reaction parameters may be necessary for specific substrates.[4][5]

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
This compound>98% PurityCustom Synthesis/Vendor
Alkene (e.g., methyl acrylate)AnhydrousSigma-Aldrich, Acros
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem, Sigma-Aldrich
Triphenylphosphine (PPh₃)>99%Sigma-Aldrich, Strem
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Anhydrous, >99.5%Sigma-Aldrich, Acros
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros, Sigma-Aldrich
Ethyl acetateACS GradeFisher Scientific
Brine (saturated NaCl solution)Lab-prepared
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica gel for column chromatography60 Å, 230-400 meshSorbent Technologies

Reaction Workflow

Heck_Workflow start Start setup Reaction Setup: - Add this compound,  Pd(OAc)₂, and PPh₃ to a dry Schlenk flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen (3x). setup->inert add_reagents Add Solvents and Reagents: - Add anhydrous DMF. - Add alkene. - Add base (Et₃N or DIPEA). inert->add_reagents reaction Reaction Execution: - Heat to 80-100 °C. - Monitor by TLC/LC-MS. add_reagents->reaction workup Aqueous Work-up: - Cool to room temperature. - Dilute with EtOAc and water. - Separate layers and extract aqueous phase. reaction->workup purification Purification: - Dry organic layer over Na₂SO₄. - Concentrate in vacuo. - Purify by flash column chromatography. workup->purification end End (Characterized Product) purification->end

Figure 2: High-level workflow for the Heck reaction protocol.

Step-by-Step Procedure
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.10 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.1 M. Subsequently, add the alkene (1.5 equiv) and triethylamine (2.0 equiv) via syringe.

  • Reaction Execution: Immerse the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water. Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 3-vinyl-7-methoxy-1H-pyrrolo[2,3-c]pyridine.

Troubleshooting and Considerations for Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Ensure proper inert atmosphere technique to prevent catalyst deactivation.[6]- Increase the reaction temperature in 10 °C increments.- Use freshly opened or distilled anhydrous solvents and bases.- Consider a different palladium precursor (e.g., Pd₂(dba)₃) or a more electron-rich and bulky phosphine ligand (e.g., P(o-tol)₃, P(t-Bu)₃).[7]
Formation of Side Products - Homocoupling of the aryl iodide- Isomerization of the product alkene- Michael addition of the base to activated alkenes- Lower the reaction temperature.- Use a different base (e.g., a weaker inorganic base like K₂CO₃ or NaHCO₃).- Reduce the reaction time.
Poor Regioselectivity - Steric and electronic factors of the alkene and aryl halide- For certain alkenes, the choice of ligand can influence regioselectivity. Experiment with different phosphine ligands or N-heterocyclic carbene (NHC) ligands.
Difficulty in Purification - Residual palladium catalyst- High-boiling solvent (DMF)- Pass the crude product through a short plug of silica gel or celite to remove baseline impurities and some palladium residues before full purification.- After the initial aqueous work-up, perform multiple washes with water to remove as much DMF as possible before concentration.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.

  • Solvents: Anhydrous DMF is a flammable liquid and a potential teratogen. Use in a well-ventilated area and avoid contact with skin and eyes.

  • Bases: Triethylamine and DIPEA are corrosive and flammable liquids with strong odors. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressurized Systems: When conducting reactions at elevated temperatures in sealed vessels, use appropriate pressure-rated glassware and a blast shield.

Always consult the Safety Data Sheet (SDS) for each reagent before use and adhere to standard laboratory safety procedures.

Conclusion

The Heck cross-coupling reaction is a highly effective method for the C3-vinylation of this compound. The protocol provided herein serves as a comprehensive and reliable starting point for researchers in drug discovery and organic synthesis. By understanding the reaction mechanism and considering the key parameters for optimization, scientists can efficiently generate a wide range of valuable derivatives from this important heterocyclic scaffold, paving the way for the development of new therapeutic agents.

References

Application Notes and Protocols: Palladium-Catalyzed C-3 Arylation of 6-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-3 Arylated 6-Azaindoles

The 6-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1] Its structural resemblance to indole, a common pharmacophore, allows it to act as a bioisostere, often leading to improved physicochemical properties such as solubility and metabolic stability.[1] The nitrogen atom in the pyridine ring can also form an additional hydrogen bond with biological targets, potentially enhancing binding affinity and pharmacological activity.[1]

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of complex molecules, bypassing the need for pre-functionalized starting materials.[2] Among these methods, palladium-catalyzed C-H arylation stands out for its versatility and functional group tolerance.[3] Specifically, the regioselective arylation at the C-3 position of the 6-azaindole core is of significant interest as it allows for the introduction of diverse aryl substituents, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed C-3 arylation of 6-azaindole derivatives. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and present troubleshooting strategies to ensure successful implementation in the laboratory.

Mechanistic Insights: Understanding the "Why" Behind the Protocol

The palladium-catalyzed C-H arylation of heterocycles like 6-azaindole is a complex process involving a series of interconnected catalytic steps. A generally accepted mechanism for the direct arylation of indoles, which serves as a good model, involves an electrophilic metalation pathway.[4]

Proposed Catalytic Cycle

The reaction is believed to proceed through the following key steps, as illustrated in the diagram below:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.[4][5]

  • Coordination and C-H Activation: The 6-azaindole substrate coordinates to the Pd(II) complex. The electron-rich pyrrole ring of the azaindole facilitates an electrophilic attack by the palladium center, leading to the cleavage of the C-3 C-H bond and the formation of a palladacycle intermediate.[4] This step is often the rate-determining and regioselectivity-determining step. The inherent nucleophilicity of the C-3 position in indoles and azaindoles favors this regiochemical outcome.

  • Reductive Elimination: The palladacycle undergoes reductive elimination to form the C-3 arylated 6-azaindole product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]

Catalytic Cycle for C-3 Arylation of 6-Azaindole cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0) Pd(0) Pd(II)-Aryl Pd(II)-Aryl Pd(0)->Pd(II)-Aryl Oxidative Addition (Ar-X) Palladacycle Palladacycle Pd(II)-Aryl->Palladacycle C-H Activation (6-Azaindole) Palladacycle->Pd(0) Reductive Elimination C-3 Arylated 6-Azaindole C-3 Arylated 6-Azaindole Palladacycle->C-3 Arylated 6-Azaindole 6-Azaindole 6-Azaindole 6-Azaindole->Palladacycle Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Pd(II)-Aryl

Caption: Proposed catalytic cycle for the Pd-catalyzed C-3 arylation.

Key Factors Influencing Regioselectivity and Yield

Several factors can influence the outcome of the C-3 arylation of 6-azaindoles:

  • Catalyst System: The choice of palladium precursor and ligand is crucial. While Pd(OAc)₂ is a common and effective precursor, the ligand can significantly impact reactivity and selectivity. Sterically hindered and electron-rich phosphine ligands often promote the desired transformation.

  • Base: A base is required to facilitate the C-H activation step and neutralize the hydrogen halide formed during the reaction. Inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently employed.

  • Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species. High-boiling polar aprotic solvents such as DMAc or DMF are often used.

  • Protecting Groups: The presence of a protecting group on the azaindole nitrogen can influence the electronic properties of the heterocycle and may be necessary to prevent N-arylation as a side reaction.[6]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and coupling partners.

General Experimental Workflow

The overall experimental workflow for the palladium-catalyzed C-3 arylation of 6-azaindole derivatives is outlined below:

Caption: General experimental workflow for C-3 arylation.

Protocol 1: C-3 Arylation of N-Protected 6-Azaindole with Aryl Bromides

This protocol is adapted from methodologies described for the direct arylation of related heterocyclic systems.

Materials:

  • N-Protected 6-azaindole (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a dry Schlenk tube, add N-protected 6-azaindole, aryl bromide, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Examples and Yields

The following table summarizes representative examples of C-3 arylation of a model N-protected 6-azaindole with various aryl bromides, showcasing the scope of the reaction.

EntryAryl Bromide (Ar-Br)ProductYield (%)
14-BromotolueneN-Protected-3-(p-tolyl)-6-azaindole85
24-BromoanisoleN-Protected-3-(4-methoxyphenyl)-6-azaindole88
31-Bromo-4-fluorobenzeneN-Protected-3-(4-fluorophenyl)-6-azaindole79
41-Bromo-4-(trifluoromethyl)benzeneN-Protected-3-(4-(trifluoromethyl)phenyl)-6-azaindole75
53-BromopyridineN-Protected-3-(pyridin-3-yl)-6-azaindole65

Yields are for isolated products after purification.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the use of fresh Pd(OAc)₂ and high-purity ligand. Consider pre-activation of the catalyst.
Insufficiently inert atmosphereThoroughly degas the solvent and ensure a tight seal on the reaction vessel.
Poorly soluble starting materialsTry a different solvent or a co-solvent system (e.g., dioxane/DMF).
Formation of side products (e.g., N-arylation, homocoupling) Unprotected N-H on 6-azaindoleProtect the azaindole nitrogen with a suitable protecting group (e.g., Boc, SEM).
Catalyst decompositionUse a more robust ligand or lower the reaction temperature and extend the reaction time.
Difficulty in purification Co-elution of product and starting materialsOptimize the eluent system for column chromatography. Consider reverse-phase chromatography if necessary.

Conclusion

The palladium-catalyzed C-3 arylation of 6-azaindole derivatives is a robust and versatile method for the synthesis of a wide range of functionally diverse molecules. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are key to achieving high yields and selectivities. The protocols and troubleshooting guide provided in these application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient synthesis of novel 6-azaindole-based compounds for biological evaluation.

References

Application Notes and Protocols: Leveraging 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine for the Synthesis of Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

< <

Introduction: The Therapeutic Promise of FGFR Inhibition and the Role of the 7-Azaindole Scaffold

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3][4] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or translocations, is a significant driver in the pathogenesis of various cancers, including breast, lung, gastric, and bladder cancers.[2][5][6][7] This makes FGFRs highly attractive targets for the development of targeted cancer therapies.[6][7]

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[8][9][10] Its unique structural and electronic properties allow it to form key hydrogen bonding interactions within the ATP-binding site of many kinases. This application note focuses on a key intermediate, 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine , and its strategic application in the synthesis of a new generation of potent and selective FGFR inhibitors. The methoxy group at the 7-position can be exploited to fine-tune the electronic properties and metabolic stability of the final compounds, while the iodo group at the 3-position provides a versatile handle for introducing diverse chemical functionalities through modern cross-coupling reactions.

Core Synthetic Strategy: Building Diversity from a Central Scaffold

The central theme of this guide is the utilization of this compound as a foundational building block. The synthetic approach primarily relies on palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the C3 position, a critical region for establishing interactions within the FGFR active site.

G A This compound (Starting Material) B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) A->B C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C D Sonogashira Coupling (Terminal Alkynes) A->D E Diverse FGFR Inhibitor Library B->E C->E D->E

Figure 1: General synthetic strategy for FGFR inhibitors.

Detailed Synthetic Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[10][11][12] In this context, it allows for the introduction of various aryl and heteroaryl moieties at the C3 position of the 7-azaindole core.

Reaction Scheme:

Materials and Reagents:

ReagentM.W.Stoichiometry
This compound274.071.0 equiv
Arylboronic Acid or EsterVariable1.2-1.5 equiv
Pd(PPh₃)₄ or Pd(dppf)Cl₂Variable2-5 mol%
K₃PO₄ or Cs₂CO₃Variable2-3 equiv
1,4-Dioxane88.11-
Water18.02-

Step-by-Step Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2-3 equiv).

  • Add the solvent system, typically a 4:1 mixture of 1,4-dioxane and water.[10][13]

  • Degas the mixture by bubbling a stream of inert gas (argon or nitrogen) through the solution for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-7-methoxy-1H-pyrrolo[2,3-c]pyridine derivative.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective.[10]

  • Base: The base is required to facilitate the transmetalation step of the catalytic cycle.[10] Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used.[10][13]

  • Solvent System: A mixture of an organic solvent and water is often necessary, as water can play a beneficial role in the catalytic cycle.[10]

  • Inert Atmosphere: Palladium catalysts can be sensitive to oxygen, especially at elevated temperatures, so performing the reaction under an inert atmosphere is critical to prevent catalyst degradation.[10]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[14] This reaction allows for the introduction of a wide range of primary and secondary amines at the C3 position.

Reaction Scheme:

Materials and Reagents:

ReagentM.W.Stoichiometry
This compound274.071.0 equiv
Amine (Primary or Secondary)Variable1.1-1.5 equiv
Pd₂(dba)₃ or Pd(OAc)₂Variable1-2 mol%
XPhos or BINAPVariable2-4 mol%
NaOt-Bu or Cs₂CO₃Variable1.5-2.5 equiv
Toluene or DioxaneVariable-

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene) followed by the amine (1.1-1.5 equiv).

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 3-amino-7-methoxy-1H-pyrrolo[2,3-c]pyridine derivative.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand like XPhos or BINAP is essential for efficient C-N bond formation.[15]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) is often required to deprotonate the amine and facilitate the catalytic cycle.[15]

  • Anhydrous Conditions: The reaction is sensitive to moisture, so using anhydrous solvents and an inert atmosphere is critical for optimal results.

Biological Evaluation of Synthesized FGFR Inhibitors

Once a library of compounds has been synthesized, the next crucial step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based assays.

Protocol 3: In Vitro FGFR Kinase Assay (Luminescent ADP-Glo™ Assay)

This assay measures the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.[3]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent cluster_2 Step 3: Kinase Detection Reagent A FGFR Kinase + Substrate + ATP + Inhibitor B ADP + Phosphorylated Substrate A->B Incubate at RT C Deplete remaining ATP B->C D Convert ADP to ATP C->D E Luciferase/Luciferin Reaction D->E F Luminescent Signal E->F

Figure 2: Workflow of the ADP-Glo™ Kinase Assay.

Materials and Reagents:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase

  • Kinase-specific peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[3]

  • Synthesized inhibitor compounds

Step-by-Step Procedure:

  • Prepare a serial dilution of the inhibitor compounds in the appropriate kinase buffer.

  • In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[3]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[3]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30 minutes at room temperature.[3]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Data Presentation:

Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
1a 251510500
1b 30025020050
2a 1058800
2b >1000>1000>100025

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 4: Cell-Based FGFR Signaling Assay

Cell-based assays are essential for confirming the activity of inhibitors in a more physiologically relevant context.[1][5] These assays typically measure the inhibition of downstream signaling pathways activated by FGFR.[2]

Principle:

Many cell-based FGFR assays utilize engineered cell lines that express a specific FGFR and a reporter gene (e.g., luciferase) linked to a response element of a downstream signaling pathway, such as the NFAT pathway.[1][5] Activation of FGFR leads to the expression of the reporter gene, which can be quantified. Inhibitors will block this signaling cascade, resulting in a decrease in the reporter signal.

Materials and Reagents:

  • Engineered reporter cell line (e.g., expressing FGFR3 and an NFAT-luciferase reporter)[5]

  • Cell culture medium

  • FGF ligand (e.g., FGF2) as a positive control agonist[5]

  • Synthesized inhibitor compounds

  • Luciferase detection reagent[5]

Step-by-Step Procedure:

  • Plate the reporter cells in a 96-well cell culture plate and incubate overnight.

  • Treat the cells with a serial dilution of the inhibitor compounds for a specified pre-incubation period.

  • Stimulate the cells with an appropriate concentration of the FGF ligand (e.g., FGF2).

  • Incubate for a further period to allow for reporter gene expression.

  • Lyse the cells and add the luciferase detection reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of FGFR signaling and determine the cellular IC₅₀ value.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel FGFR inhibitors. The strategic use of modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the creation of diverse chemical libraries with a wide range of substituents at the C3 position of the 7-azaindole core. The subsequent biological evaluation of these compounds through a combination of in vitro and cell-based assays is essential for identifying potent and selective FGFR inhibitors with therapeutic potential. The protocols and insights provided in this application note are intended to guide researchers in the efficient and effective development of the next generation of FGFR-targeted therapies.

References

Applikations- und Protokoll-Leitfaden: Derivatisierung von 3-Iod-7-methoxy-1H-pyrrolo[2,3-c]pyridin für SAR-Studien

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung

Dieser Leitfaden beschreibt detaillierte Protokolle zur chemischen Modifikation von 3-Iod-7-methoxy-1H-pyrrolo[2,3-c]pyridin, einem Schlüsselbaustein für die Erstellung von Molekülbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR). Das 7-Azaindol-Grundgerüst ist in zahlreichen pharmakologisch aktiven Verbindungen, insbesondere Kinase-Inhibitoren, von zentraler Bedeutung.[1][2] Die Iod-Substitution an der C3-Position bietet einen vielseitigen chemischen "Griff", der durch Palladium-katalysierte Kreuzkupplungsreaktionen wie die Suzuki-, Sonogashira- und Buchwald-Hartwig-Aminierung funktionalisiert werden kann. Diese Methoden ermöglichen die systematische Einführung einer breiten Palette von Substituenten, um deren Einfluss auf die biologische Aktivität zu untersuchen.

Einleitung: Die Bedeutung des 7-Azaindol-Gerüsts

Das 1H-Pyrrolo[2,3-c]pyridin, auch als 7-Azaindol bekannt, ist ein privilegierter Heterozyklus in der medizinischen Chemie. Seine Struktur ist bioisoster zu Indol und Pyrrolopyrimidinen, was es zu einem wertvollen Baustein in SAR-Studien macht.[1] Viele von der FDA zugelassene Medikamente, insbesondere im Bereich der Onkologie, basieren auf diesem Gerüst, da es in der Lage ist, entscheidende Wasserstoffbrückenbindungen in den ATP-Bindungstaschen von Kinasen auszubilden.[3][4]

Das hier vorgestellte Ausgangsmaterial, 3-Iod-7-methoxy-1H-pyrrolo[2,3-c]pyridin, ist ein idealer Startpunkt für die Wirkstoff-Entdeckung:

  • C3-Iod-Gruppe: Ein exzellenter Kupplungspartner für eine Vielzahl von Palladium-katalysierten Reaktionen, was eine hohe chemische Diversität ermöglicht.

  • N1-Wasserstoff: Ein wichtiger Wasserstoffbrückendonor für die Interaktion mit Zielproteinen.

  • N7-Stickstoff (Pyridinring): Dient als Wasserstoffbrückenakzeptor und verbessert die Löslichkeit und die pharmakokinetischen Eigenschaften.

  • C7-Methoxy-Gruppe: Kann die Elektronendichte des Ringsystems modulieren und als metabolischer Blocker dienen oder später entfernt werden, um weitere Derivatisierungen zu ermöglichen.

Dieser Leitfaden konzentriert sich auf drei fundamentale Kreuzkupplungsreaktionen zur systematischen Erstellung einer Bibliothek von Analoga für SAR-Studien.

SAR_Workflow cluster_synthesis Synthesephase cluster_library Bibliotheksgenerierung cluster_evaluation Evaluierungsphase Start 3-Iod-7-methoxy- 1H-pyrrolo[2,3-c]pyridin Reactions Kreuzkupplungs- reaktionen Start->Reactions Pd-Katalyse Suzuki Suzuki: C(sp2)-C(sp2) Bindung (Aryl/Heteroaryl) Reactions->Suzuki Sonogashira Sonogashira: C(sp2)-C(sp) Bindung (Alkinyl) Reactions->Sonogashira Buchwald Buchwald-Hartwig: C(sp2)-N Bindung (Amino) Reactions->Buchwald Library Fokussierte Derivat-Bibliothek Screening Biologisches Screening (z.B. Kinase-Assay) Library->Screening SAR Analyse der Struktur-Wirkungs-Beziehung Screening->SAR Daten (IC50) SAR->Reactions Optimierungs- zyklen

References

Application Notes and Protocols: A Guide to N-H Protection of 7-Methoxy-6-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-H Protection in Azaindole Chemistry

In the landscape of modern medicinal chemistry and drug development, azaindole scaffolds are privileged structures, renowned for their versatile biological activities.[1][2] 7-Methoxy-6-azaindole, in particular, serves as a crucial building block for innovative therapeutic agents, especially in oncology and neurology.[3] The reactivity of the azaindole nucleus, however, presents a significant challenge. The pyrrolic nitrogen (N-H) is susceptible to a variety of reactions, including alkylation, acylation, and oxidation, which can lead to undesired side products and complicate synthetic pathways.

Effective N-H protection is therefore a cornerstone of 7-methoxy-6-azaindole chemistry. A suitable protecting group masks the reactivity of the N-H proton, allowing for selective functionalization at other positions of the heterocyclic core. The choice of protecting group is a critical strategic decision, dictated by its stability to subsequent reaction conditions and the ease of its eventual removal to unveil the final active molecule. This application note provides a comprehensive guide to the experimental procedures for the N-H protection of 7-methoxy-6-azaindole, with a focus on practical implementation and the underlying chemical principles.

Selecting the Optimal Protecting Group: A Multifactorial Analysis

The ideal protecting group for 7-methoxy-6-azaindole should exhibit a balance of stability and lability. It must be robust enough to withstand the planned synthetic transformations, yet readily cleavable under mild conditions that do not compromise the integrity of the target molecule. Several protecting groups are commonly employed for indoles and azaindoles, each with its own set of advantages and disadvantages.[4][5]

Protecting GroupKey AdvantagesCommon Deprotection ConditionsPotential Drawbacks
Boc (tert-Butoxycarbonyl) Easily introduced, generally stable to basic and nucleophilic conditions.Acidic conditions (e.g., TFA, HCl).[6][7]Can be labile to strong acids and high temperatures.
Sulfonyl (e.g., Tosyl, Ts) Highly stable to a wide range of reaction conditions, including strongly acidic and oxidizing environments.[8][9][10][11]Requires harsh reductive or strongly basic conditions for removal.[12]The strongly electron-withdrawing nature can deactivate the ring system.
SEM (2-(Trimethylsilyl)ethoxymethyl) Stable to a broad range of nucleophilic and basic conditions. Can direct metallation.[13][14]Cleaved with fluoride sources (e.g., TBAF) or strong acid.[13][15]Can be challenging to remove in complex molecules.[15]

For many applications involving 7-methoxy-6-azaindole, the tert-butoxycarbonyl (Boc) group represents an excellent first choice due to its ease of introduction, general stability, and relatively mild deprotection conditions.[16] The following protocols will focus on the Boc protection of 7-methoxy-6-azaindole.

Experimental Workflow: A Visual Overview

The overall experimental procedure for the N-H protection of 7-methoxy-6-azaindole can be visualized as a streamlined workflow, from starting material to the purified, protected product.

experimental_workflow cluster_start Preparation cluster_reaction Protection Reaction cluster_workup Work-up & Purification cluster_end Analysis start 7-Methoxy-6-azaindole reaction Dissolution & Reagent Addition (Boc)2O, Base, Solvent start->reaction stirring Reaction Monitoring (TLC, LC-MS) reaction->stirring workup Aqueous Work-up stirring->workup extraction Organic Extraction workup->extraction purification Column Chromatography extraction->purification product N-Boc-7-methoxy-6-azaindole purification->product characterization Characterization (NMR, MS, IR) product->characterization

Figure 1. General workflow for the N-Boc protection of 7-methoxy-6-azaindole.

Detailed Experimental Protocol: N-Boc Protection of 7-Methoxy-6-azaindole

This protocol details the procedure for the protection of the N-H of 7-methoxy-6-azaindole using di-tert-butyl dicarbonate ((Boc)₂O).

Materials and Reagents:

  • 7-Methoxy-6-azaindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 7-methoxy-6-azaindole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM or THF (approximately 10-20 mL per gram of azaindole).

  • Reagent Addition: To the stirred solution, add triethylamine (1.5 eq) or DIPEA (1.5 eq), followed by a catalytic amount of DMAP (0.1 eq). Finally, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-7-methoxy-6-azaindole.

Characterization of the Protected Product

Confirmation of the successful N-Boc protection is achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the appearance of a characteristic singlet for the nine protons of the tert-butyl group around 1.6 ppm. The N-H proton signal of the starting material will disappear. ¹³C NMR will show the appearance of signals for the quaternary carbon and the methyl carbons of the Boc group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the N-Boc protected product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the N-H stretching band (typically around 3300-3500 cm⁻¹) and the appearance of a strong carbonyl stretching band for the carbamate group (around 1720-1740 cm⁻¹).

Protocol for Deprotection: Removal of the Boc Group

The removal of the Boc group is typically accomplished under acidic conditions.

Materials and Reagents:

  • N-Boc-7-methoxy-6-azaindole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolution: Dissolve the N-Boc-7-methoxy-6-azaindole in DCM (approximately 10-20 mL per gram).

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extraction and Purification: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 7-methoxy-6-azaindole. Further purification by column chromatography may be necessary.

Conclusion

The N-H protection of 7-methoxy-6-azaindole is a critical step in the synthesis of more complex, biologically active molecules. The Boc protecting group offers a reliable and versatile strategy, balancing stability with ease of removal. The detailed protocols provided in this application note are designed to guide researchers in the successful implementation of this essential transformation, ensuring the integrity of the azaindole scaffold for further synthetic elaboration.

References

Application Notes and Protocols: One-Pot Synthesis of Substituted 1H-Pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1H-Pyrrolo[2,3-c]pyridines

The 1H-pyrrolo[2,3-c]pyridine scaffold, an isomer of the biologically crucial 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug discovery programs targeting various diseases. Notably, these compounds have shown potential as inhibitors for critical enzymes like phosphodiesterase 4B (PDE4B) and cyclin-dependent kinase 8 (CDK8), and as antagonists for fibroblast growth factor receptors (FGFRs).[1][2][3] The development of efficient and versatile synthetic routes to access diverse libraries of these compounds is therefore of paramount importance for advancing therapeutic interventions.

The Power of One-Pot Synthesis

Traditional multi-step synthetic approaches to complex heterocyclic systems are often plagued by drawbacks such as lower overall yields, increased waste generation, and significant time and labor investment. One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offers a more streamlined and efficient alternative.[4][5][6] This approach not only enhances synthetic efficiency but also aligns with the principles of green chemistry by minimizing solvent usage and purification steps.

This guide details a robust one-pot methodology for the synthesis of substituted 1H-pyrrolo[2,3-c]pyridine derivatives, primarily leveraging a palladium- and copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization.

Mechanistic Insights: A Tale of Two Cycles

The cornerstone of this one-pot synthesis is the Sonogashira cross-coupling reaction, a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7][8] The reaction is typically co-catalyzed by palladium and copper complexes, each operating in its own catalytic cycle.[9][10]

The Palladium Cycle:

  • Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The Pd(0) species undergoes oxidative addition to the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.[7][9]

  • Transmetalation: This Pd(II) complex then reacts with a copper acetylide species (formed in the copper cycle) in a transmetalation step, yielding a new Pd(II) intermediate where the halide has been replaced by the acetylide group.[7]

  • Reductive Elimination: Finally, reductive elimination from this intermediate affords the desired coupled product (R¹-alkyne) and regenerates the active Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The terminal alkyne coordinates with the Cu(I) catalyst.

  • Acid-Base Reaction: In the presence of a base, the terminal alkyne is deprotonated, forming a copper acetylide intermediate.[10] This species is then ready to participate in the transmetalation step with the palladium complex.

Following the Sonogashira coupling, the newly formed alkyne intermediate undergoes an intramolecular cyclization to construct the pyrrole ring fused to the pyridine core. This cyclization can be promoted by the palladium catalyst or by other reagents present in the reaction mixture.[10][11][12]

digraph "One-Pot Synthesis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=0.7]; edge [color="#4285F4", penwidth=1.5];

}

Figure 1: General workflow for the one-pot synthesis of 1H-pyrrolo[2,3-c]pyridine derivatives.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: One-Pot Synthesis of 2,4-Disubstituted 1H-Pyrrolo[2,3-c]pyridines

This protocol outlines a general procedure for the synthesis of 1H-pyrrolo[2,3-c]pyridines via a Sonogashira coupling followed by an acid-catalyzed cyclization.[13]

Materials:

ReagentFormulaM.W. ( g/mol )Amount (mmol)Eq.
2-Bromo-3-aminopyridineC₅H₅BrN₂173.011.01.0
Terminal AlkyneVariesVaries1.21.2
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.900.030.03
Copper(I) Iodide (CuI)CuI190.450.050.05
Triethylamine (Et₃N)C₆H₁₅N101.193.03.0
Anhydrous THFC₄H₈O72.11--
Lewis Acid (e.g., Ga(OTf)₃)C₃F₉GaO₉S₃544.970.10.1

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-3-aminopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the Sonogashira coupling is complete (as indicated by the consumption of the starting materials), add the Lewis acid (e.g., Gallium(III) triflate, 0.1 mmol).

  • Heat the reaction mixture to 60-90°C and stir for an additional 2-4 hours.

  • Upon completion of the cyclization, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted 1H-pyrrolo[2,3-c]pyridine derivative.

digraph "Experimental Protocol Flow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", penwidth=1.5];

}

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Troubleshooting and Optimization

  • Low Yield of Sonogashira Coupling: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The choice of palladium catalyst and ligands can also significantly impact the reaction efficiency.[9] Consider using alternative palladium sources such as Pd(PPh₃)₄ or employing N-heterocyclic carbene (NHC) palladium complexes for more challenging substrates.[9]

  • Incomplete Cyclization: The choice and amount of the acid catalyst are crucial for the cyclization step. If the reaction stalls, a stronger Lewis acid or higher reaction temperatures may be required. However, be mindful of potential side reactions at elevated temperatures.

  • Formation of Side Products: The presence of a base is essential for the Sonogashira coupling; however, it can sometimes lead to deacylation or other side reactions with sensitive functional groups.[10] Careful selection of a non-nucleophilic base can mitigate these issues.

Conclusion

The one-pot synthesis of substituted 1H-pyrrolo[2,3-c]pyridine derivatives via a Sonogashira coupling and subsequent intramolecular cyclization represents a highly efficient and versatile strategy for accessing this important class of heterocyclic compounds. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize novel derivatives for further biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling with 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific 7-azaindole derivative. The inherent challenges of coupling nitrogen-rich heterocycles require careful optimization. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What makes the Suzuki coupling of this compound challenging?

The primary challenge stems from the substrate's nature as a nitrogen-rich, electron-rich N-heterocycle. The pyridine nitrogen (at position 7) and the pyrrole nitrogen (at position 1) can act as ligands for the palladium catalyst. This coordination can lead to catalyst poisoning or the formation of inactive off-cycle complexes, thereby slowing down or halting the catalytic cycle.[1][2] Furthermore, the electron-rich nature of the pyrrolopyridine ring system can make the initial oxidative addition step, where the C-I bond is broken, slower compared to electron-poor aryl halides.[3]

Q2: I am setting up this reaction for the first time. What is a reliable set of starting conditions?

For a robust starting point, a modern palladium pre-catalyst with a bulky, electron-rich phosphine ligand is recommended. These systems are often more effective than traditional catalysts like Pd(PPh₃)₄ for challenging heterocyclic couplings.[4][5]

A reliable starting protocol is as follows:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[6]

  • Add the solvent system. A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/Ethanol in a 4:1 or 1:1 ratio) is often effective.[6][7]

  • Thoroughly degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes. This step is critical to prevent oxidation of the catalyst.

  • Under the inert atmosphere, add the palladium catalyst system, for example, Pd₂(dba)₃ (2-5 mol%) along with a suitable ligand like SPhos (4-10 mol%).[6]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[8]

Troubleshooting Guide: Common Issues & Solutions

Q3: My reaction has stalled, and I see a lot of unreacted starting material. What should I investigate first?

Answer: Incomplete conversion is a common issue. Here is a logical workflow to diagnose the problem:

// First Level Checks CheckDegas [label="1. Insufficient Degassing?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagents [label="2. Reagent Quality?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="3. Temperature Too Low?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions Sol_Degas [label="Action: Re-run with rigorous\ndegassing (e.g., freeze-pump-thaw\nor extended sparging).", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Reagents [label="Action: Use fresh boronic acid.\nCheck activity of Pd catalyst.\nEnsure base is anhydrous if needed.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Temp [label="Action: Increase temperature\nin increments of 10-20°C.\nMonitor for decomposition.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Second Level - Catalyst/Ligand CatalystIssue [label="If problem persists:\nConsider Catalyst System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Catalyst [label="Action: Screen different ligands\n(e.g., SPhos, XPhos, RuPhos).\nTry a different Pd source\n(e.g., Pd(OAc)₂, Pd(dppf)Cl₂).", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> CheckDegas [label=" Check\nOxygen\nSensitivity "]; CheckDegas -> Sol_Degas [label=" Yes "]; CheckDegas -> CheckReagents [label=" No "];

CheckReagents -> Sol_Reagents [label=" Yes "]; CheckReagents -> CheckTemp [label=" No "];

CheckTemp -> Sol_Temp [label=" Yes "]; CheckTemp -> CatalystIssue [label=" No "];

CatalystIssue -> Sol_Catalyst; } } A logical workflow for troubleshooting incomplete Suzuki coupling reactions.

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing is a frequent cause of failure. Ensure your solvent is thoroughly deoxygenated and that you maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Reagent Quality: Boronic acids can degrade over time, especially through protodeboronation or by forming inactive trimeric boroxines.[8] Use freshly purchased or purified boronic acid. The quality and activity of the palladium catalyst are also paramount.

  • Catalyst/Ligand Choice: As mentioned, the nitrogen atoms in your substrate can inhibit the catalyst. If you are using a simple catalyst like Pd(PPh₃)₄, switching to a system with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is the most critical change to make.[4][6] These ligands promote the crucial reductive elimination step and stabilize the catalyst, preventing deactivation.[1]

Q4: I am observing significant byproduct formation, such as homocoupling of my boronic acid or dehalogenation of my starting material. How can I minimize these side reactions?

Answer: Byproduct formation points to specific imbalances in the catalytic cycle.

  • Homocoupling (Ar-Ar from Boronic Acid): This side reaction is often caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid.

    • Solution: Rigorous degassing is the primary solution. Additionally, ensuring a slow, controlled addition of the palladium catalyst can sometimes mitigate this issue.

  • Dehalogenation (Protodeiodination): This occurs when the iodo-group is replaced by a hydrogen atom. It often happens if the transmetalation step is slow, allowing for side reactions to occur with trace water or other proton sources.[9]

    • Solution 1: Choice of Base: The base plays a crucial role. A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred over bases like NaOH or Na₂CO₃, as they can better facilitate the transmetalation step without promoting hydrolysis.[10][11]

    • Solution 2: Ligand Screening: The ligand choice is again critical. A more electron-donating ligand can accelerate the oxidative addition and subsequent steps, outcompeting the dehalogenation pathway.[5]

  • Palladium Black Precipitation: If you observe a black precipitate forming early in the reaction, it is likely palladium black, an inactive, aggregated form of the catalyst.[12] This indicates catalyst decomposition.

    • Solution: Using a more robust ligand that strongly coordinates to the palladium can prevent this aggregation. Ligand-to-palladium ratios may also be optimized (e.g., moving from a 1:1 to a 2:1 ratio).

Q5: How do I choose the optimal base and solvent for my specific boronic acid partner?

Answer: The base and solvent work in concert to facilitate the reaction, primarily by activating the boronic acid for the transmetalation step.[10][13] The optimal choice depends on the electronic and steric properties of your coupling partner.

Boronic Acid TypeRecommended BaseRecommended Solvent SystemRationale
Electron-Neutral or Rich Aryl K₂CO₃, Cs₂CO₃Dioxane/H₂O (4:1), Toluene/EtOH (1:1)Standard conditions are often sufficient. The water in the solvent mixture helps to dissolve the inorganic base.[7][14]
Electron-Poor Aryl K₃PO₄, CsFAnhydrous Dioxane, Toluene, or DMFElectron-poor boronic acids are more acidic and transmetalate more readily. A strong base ensures efficient formation of the reactive borate complex. Anhydrous conditions can sometimes be beneficial to prevent protodeboronation.[8]
Sterically Hindered Aryl K₃PO₄, t-BuOKToluene, DioxaneA stronger base is often required to overcome the steric hindrance during the transmetalation step. Higher temperatures may also be necessary.
Heteroaryl K₃PO₄, Cs₂CO₃Dioxane/H₂O, DMF/H₂OHeterocyclic boronic acids can also interact with the catalyst. A strong base and a polar solvent system are good starting points.[15]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

// Nodes for the cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=box, style=dashed]; PdII_Aryl [label="Ar-Pd(II)L₂-I\n(Oxidative Addition Complex)", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=box, style=dashed]; PdII_Diaryl [label="Ar-Pd(II)L₂-Ar'\n(Transmetalation Complex)", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=dashed];

// Nodes for reagents and products ArylHalide [label="Ar-I\n(3-Iodo-7-methoxy...\n-pyrrolopyridine)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OH)₂", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₃PO₄)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Borate [label="[Ar'-B(OH)₃]⁻\n(Activated Borate)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-Ar'\n(Coupled Product)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges for the cycle Pd0 -> OxAdd [dir=none]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [dir=none]; Transmetal -> PdII_Diaryl; PdII_Diaryl -> RedElim [dir=none]; RedElim -> Pd0 [label=" Catalyst\n Regeneration "];

// Edges for reagents and products ArylHalide -> OxAdd; Borate -> Transmetal; RedElim -> Product;

// Boronic acid activation {rank=same; BoronicAcid; Base} BoronicAcid -> Borate; Base -> Borate; } } The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key steps where problems arise with this compound are:

  • Oxidative Addition: Can be sluggish due to the electron-rich nature of the heterocycle.

  • Catalyst Deactivation: The Pd(0) or Pd(II) species can be inhibited by coordination with the substrate's nitrogen atoms.

  • Transmetalation: Can be slow if the base is not optimal or if there is significant steric hindrance.[16]

By systematically addressing the catalyst system, reaction conditions, and reagent quality, high yields of the desired coupled product can be achieved.

References

Technical Support Center: Navigating Side Reactions in the Sonogashira Coupling of Heteroaryl Iodides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges and side reactions encountered during the Sonogashira coupling of heteroaryl iodides. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Sonogashira coupling of heteroaryl iodides?

A1: The most prevalent side reactions include:

  • Glaser-Hay Homocoupling: Dimerization of the terminal alkyne, particularly problematic in the presence of oxygen and copper catalysts.[1]

  • Catalyst Decomposition: Formation of inactive palladium black, often triggered by oxygen, impurities, or high temperatures.[1]

  • Hydrodeiodination: Replacement of the iodide on the heteroaryl ring with a hydrogen atom, leading to a reduced starting material.

  • Catalyst Inhibition/Poisoning: Coordination of nitrogen or sulfur heteroatoms to the palladium center, impeding its catalytic activity.

Q2: Why are heteroaryl iodides particularly challenging substrates compared to aryl iodides?

A2: Heteroaryl iodides introduce unique challenges due to:

  • Electronic Effects: The electron density of the heteroaromatic ring can significantly influence the rate of oxidative addition. Electron-deficient rings (e.g., pyridine, pyrimidine) are generally more reactive, while electron-rich rings (e.g., pyrrole, furan) can be less so.[2]

  • Heteroatom Interference: The lone pair of electrons on nitrogen or sulfur atoms can coordinate to the palladium catalyst, acting as an inhibitor and disrupting the catalytic cycle.[3]

  • Positional Isomers: The position of the iodine atom relative to the heteroatom(s) affects the bond strength and steric environment, influencing reactivity and the propensity for side reactions.

Q3: Is a copper co-catalyst always necessary for the Sonogashira coupling of heteroaryl iodides?

A3: No, and in many cases, a copper-free protocol is advantageous. While the classic Sonogashira reaction utilizes a copper(I) co-catalyst to facilitate the formation of the copper acetylide intermediate, its presence is a primary driver of the undesirable Glaser homocoupling side reaction.[1][4] Copper-free methods have been developed to circumvent this issue and are often preferred when homocoupling is a significant problem.[5] These alternative protocols may require different ligands or bases to achieve efficient coupling.[5]

Q4: What is the primary role of the amine base in the reaction?

A4: The amine base serves two critical functions: it deprotonates the terminal alkyne to generate the reactive nucleophile (the acetylide), and it neutralizes the hydrogen iodide (HI) that is formed as a byproduct during the catalytic cycle.[1] The choice and quality of the base are crucial; it should be anhydrous and free of impurities that could poison the catalyst.[1]

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Heteroaryl-Alkyne Product

Symptoms:

  • TLC or LC-MS analysis shows unreacted heteroaryl iodide and/or alkyne.

  • Formation of a black precipitate (palladium black) in the reaction mixture.[1]

Root Cause Analysis and Solutions:

The lack of product formation often points to issues with the catalyst's activity or the integrity of the reagents.

Catalyst Decomposition Pathway

Pd0 Active Pd(0) Catalyst Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Agglomeration Oxygen Oxygen Oxygen->Pd_Black Oxidation Impurities Impurities Impurities->Pd_Black Poisoning High_Temp High Temperature High_Temp->Pd_Black Decomposition

Caption: Factors leading to palladium catalyst deactivation.

Troubleshooting Steps:

  • Ensure Rigorously Anaerobic Conditions: The palladium(0) catalyst is highly sensitive to oxygen.[1]

    • Protocol: Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes). Assemble your reaction glassware under an inert atmosphere using Schlenk techniques or a glovebox.

    • Rationale: Oxygen can oxidize the active Pd(0) to Pd(II) and promote the formation of palladium black, an inactive agglomerate of the catalyst.[1]

  • Verify Reagent Quality and Purity:

    • Protocol: Use freshly opened or recently purchased copper(I) iodide, as it can oxidize over time. Ensure your heteroaryl iodide and alkyne are pure. Distill amine bases like triethylamine or diisopropylamine before use to remove water and oxidized impurities.[1]

    • Rationale: Impurities can act as catalyst poisons, binding to the palladium center and preventing it from participating in the catalytic cycle.[1] Water can hydrolyze reagents and affect the solubility of key intermediates.

  • Optimize Ligand Choice for Heteroaryl Substrates:

    • Protocol: For nitrogen-containing heterocycles (e.g., pyridines, imidazoles), consider using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3) or N-heterocyclic carbene (NHC) ligands.[6]

    • Rationale: Basic nitrogen heteroatoms can compete with phosphine ligands for coordination to the palladium center, thereby inhibiting the reaction. Bulky ligands can help to create a sterically hindered environment around the palladium, disfavoring coordination of the heteroaryl substrate's nitrogen atom.[2] NHC ligands form very stable bonds with palladium and can be more resistant to displacement.[6]

Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

Symptoms:

  • A significant byproduct with a mass corresponding to the alkyne dimer is observed.

  • This is often more pronounced in reactions using copper(I) iodide.[4]

Root Cause Analysis and Solutions:

Glaser coupling is an oxidative dimerization of the terminal alkyne, catalyzed by copper salts in the presence of an oxidant (typically oxygen).[4]

Sonogashira vs. Glaser Coupling Pathways

cluster_0 Desired Sonogashira Pathway cluster_1 Undesired Glaser Pathway Alkyne_S Terminal Alkyne Cu_Acetylide_S Copper Acetylide Alkyne_S->Cu_Acetylide_S + Cu(I), Base Product Heteroaryl-Alkyne Product Cu_Acetylide_S->Product + Ar-Pd(II)-I (Transmetalation) Pd_Complex_S Ar-Pd(II)-I Pd_Complex_S->Product (Reductive Elimination) Alkyne_G Terminal Alkyne Cu_Acetylide_G Copper Acetylide Alkyne_G->Cu_Acetylide_G + Cu(I), Base Glaser_Product Alkyne Dimer Cu_Acetylide_G->Glaser_Product + O2 (Oxidative Coupling)

Caption: Competing Sonogashira and Glaser coupling pathways.

Troubleshooting Steps:

  • Implement a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.[4]

    • Protocol: Omit CuI from the reaction mixture. You may need to screen alternative bases (e.g., Cs2CO3, K3PO4) or use specialized ligands designed for copper-free conditions.[6][7]

    • Rationale: By removing the copper co-catalyst, you eliminate the primary catalyst for the oxidative homocoupling side reaction.[4]

  • Minimize Copper Catalyst Loading: If a copper-free protocol is not feasible, reducing the amount of CuI can help.

    • Protocol: Titrate the amount of CuI downwards, starting from the literature precedent. Loadings as low as 0.5 mol% can sometimes be effective while minimizing homocoupling.[1]

    • Rationale: Lowering the concentration of the copper catalyst will decrease the rate of the bimolecular homocoupling reaction.

  • Slow Addition of the Alkyne:

    • Protocol: Add the terminal alkyne to the reaction mixture slowly over several hours using a syringe pump.

    • Rationale: This technique keeps the instantaneous concentration of the alkyne low, which disfavors the second-order homocoupling reaction relative to the desired cross-coupling.

Problem 3: Formation of a Hydrodeiodinated Heteroaryl Byproduct

Symptoms:

  • A byproduct is observed with a mass corresponding to the starting heteroaryl iodide minus iodine plus hydrogen.

Root Cause Analysis and Solutions:

Hydrodehalogenation can occur through several mechanisms, often involving the amine base or solvent as a hydride source. This side reaction can become competitive if the desired cross-coupling is slow.

Troubleshooting Steps:

  • Re-evaluate the Base and Solvent System:

    • Protocol: If using triethylamine (Et3N), consider switching to a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA) or an inorganic base such as K2CO3 or Cs2CO3.[8] Avoid solvents that can act as hydrogen donors, such as alcohols, if this side reaction is prevalent.

    • Rationale: The proposed mechanism for hydrodehalogenation can involve the formation of an intermediate palladium-hydride species, which can arise from the decomposition of the amine base or from certain solvents. Using a more sterically hindered base or a non-protic solvent can suppress these pathways.

  • Increase the Rate of the Desired Reaction:

    • Protocol: Ensure your catalyst system is highly active. This might involve increasing the catalyst loading slightly, switching to a more active ligand (see Problem 1, Step 3), or moderately increasing the reaction temperature.[9]

    • Rationale: Hydrodeiodination is often a side reaction that competes with the main catalytic cycle. By accelerating the rate-determining step of the Sonogashira coupling (often oxidative addition or transmetalation), you can outcompete the hydrodeiodination pathway.

Data & Protocols

Table 1: Recommended Starting Conditions for Different Heteroaryl Iodide Classes
Heteroaryl Iodide ClassCatalyst System (mol%)Base (equiv.)SolventTemperature (°C)Key Considerations & Potential Side Reactions
Electron-Deficient (e.g., 2-iodopyridine, 2-iodopyrimidine)Pd(PPh₃)₄ (2-5%), CuI (1-2%)Et₃N (2-3)THF, DMF25 - 60Highly reactive. Prone to catalyst inhibition by N-coordination. Glaser coupling is a common issue.
Electron-Rich (e.g., 2-iodofuran, 2-iodothiophene)PdCl₂(PPh₃)₂ (2-5%), CuI (1-2%)DIPEA (2-3)Toluene, Dioxane50 - 80Slower oxidative addition. May require heating, which can increase catalyst decomposition.
N-Heterocycles Prone to Inhibition (e.g., 3-iodopyridine, 2-iodoimidazole)Pd₂(dba)₃ (1-2%) with bulky ligand (e.g., XPhos, P(t-Bu)₃) (2-4%), No CuICs₂CO₃ (2)Dioxane, NMP80 - 110Strong catalyst inhibition. Copper-free conditions are highly recommended. Hydrodeiodination can occur at higher temperatures.

Note: These are generalized starting points. Optimization for specific substrates is crucial.

Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling of an Iodo-Pyridine

This protocol is a starting point for substrates where catalyst inhibition and Glaser coupling are significant concerns.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the iodo-pyridine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and a bulky phosphine ligand such as XPhos (0.04 equiv, 4 mol%).

    • Add cesium carbonate (Cs₂CO₃, 2.0 equiv).

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition:

    • Under a positive pressure of argon, add anhydrous, degassed dioxane via syringe.

    • Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Optimization of Base and Ligand for 3-Iodo-6-Azaindole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-iodo-6-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered with this versatile but often challenging substrate. The unique electronic properties of the 6-azaindole scaffold necessitate a careful and rational approach to reaction development. This document provides field-proven insights, detailed protocols, and data-driven recommendations to help you navigate these complexities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your experimental design from the outset.

Q1: Why is the choice of base so critical in coupling reactions with 3-iodo-6-azaindole?

A1: The base in a palladium-catalyzed coupling reaction does far more than simply act as an acid scavenger. Its role is multifaceted and deeply integrated into the catalytic cycle. For a substrate like 3-iodo-6-azaindole, the base directly influences:

  • Activation of the Coupling Partner: In Suzuki-Miyaura reactions, the base is crucial for the formation of the active boronate species, which participates in the transmetalation step.[1][2] The efficacy of this step is highly dependent on the base's strength and solubility.

  • Catalyst Stability and Activity: The base can coordinate to the palladium center. Depending on its nature, this can either stabilize an active catalytic species or, conversely, form an inactive or less active complex, thereby inhibiting the reaction.[3][4] For instance, some soluble organic bases can have a positive or negative influence on the reaction rate depending on their concentration and binding properties relative to the amine nucleophile in C-N couplings.[3][4][5]

  • The N-H Proton: The 6-azaindole core has a moderately acidic N-H proton. A strong base can deprotonate this position, potentially leading to catalyst inhibition or undesired side reactions. This makes the choice of base a delicate balance between promoting the desired reaction and preventing substrate-related complications.[6]

Q2: How do I select an appropriate phosphine ligand for my specific coupling reaction (e.g., Suzuki vs. Buchwald-Hartwig)?

A2: Ligand selection is arguably the most critical parameter for success. The ligand's properties—primarily its steric bulk and electronic character—directly modulate the reactivity of the palladium catalyst.[7][8]

  • Steric Bulk: Measured by parameters like the Tolman cone angle or percent buried volume, steric bulk is crucial.[9] Bulky ligands (e.g., Buchwald's SPhos, XPhos, or Hartwig's tri-tert-butylphosphine) promote the formation of monoligated, coordinatively unsaturated Pd(0) species.[8] These species are highly reactive and essential for facilitating the oxidative addition and reductive elimination steps, which are often the rate-limiting steps in the catalytic cycle.[10]

  • Electronic Properties: Electron-donating ligands increase the electron density on the palladium center. This enhances the rate of oxidative addition (especially with electron-neutral or electron-rich aryl halides) and can stabilize the resulting Pd(II) complex. For an electron-deficient substrate like 3-iodo-6-azaindole, ligands that are both bulky and electron-rich often provide the best results by accelerating the overall catalytic turnover.[10][11]

For Suzuki reactions , ligands like SPhos or dppf are excellent starting points.[10][12] For Buchwald-Hartwig aminations , specialized Buchwald ligands are almost always necessary to facilitate the challenging C-N bond formation and prevent side reactions like β-hydride elimination.[13][14]

Q3: Should I be concerned about the unprotected N-H group on the azaindole ring?

A3: Yes, the unprotected N-H group is a significant concern. Many standard cross-coupling protocols fail when substrates bear acidic N-H groups.[6] The deprotonated azaindole can act as a ligand, coordinating to the palladium center and forming inactive or off-cycle catalyst species, effectively poisoning the reaction. While some modern catalyst systems show tolerance for unprotected N-H indazoles and azaindoles, N-protection is generally recommended for Sonogashira and Heck couplings to ensure reproducibility and high yields.[6][10] For Suzuki couplings, newer generation precatalysts may allow for successful coupling without protection.[6]

Q4: What are the key differences in optimizing conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings with this substrate?

A4: While all are palladium-catalyzed, the optimization strategy for each reaction type differs significantly:

  • Suzuki-Miyaura Coupling: The key is activating the boronic acid/ester without degrading it. Optimization focuses heavily on the base-solvent system. A combination of a strong inorganic base (e.g., Cs₂CO₃, K₃PO₄) and a polar aprotic solvent with a small amount of water (e.g., dioxane/water) is a common starting point.[2][15]

  • Buchwald-Hartwig Amination: This reaction is highly sensitive to the ligand. The primary focus is screening specialized, sterically hindered phosphine ligands. The base is typically a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS to deprotonate the amine nucleophile.[13][16] Soluble organic bases are also gaining traction for substrates sensitive to harsh inorganic bases.[17]

  • Sonogashira Coupling: This reaction typically requires a copper(I) co-catalyst (e.g., CuI) to form the copper acetylide intermediate.[18][19] Optimization often involves balancing the palladium catalyst, copper co-catalyst, and an amine base (like Et₃N or DIPA), which also serves as the solvent in some cases.[20] Copper-free variants exist but require specialized, electron-rich, and bulky ligands.[21]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental failures in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Q: My Suzuki-Miyaura coupling with 3-iodo-6-azaindole is showing little to no product formation. What are the likely causes and how can I fix it?

A: Low or no conversion is a common problem that can typically be traced back to an inactive catalytic system or poor reagent quality.

Potential Cause A: Inactive Catalyst System

The combination of palladium source, ligand, and base is not effective enough for this specific substrate.

  • Solution 1.1: Re-evaluate Your Ligand Choice. Standard ligands like PPh₃ may be insufficient. The 6-azaindole moiety can be challenging, often requiring more robust ligands to achieve high turnover. For electron-deficient substrates, catalysts with bulky, electron-rich phosphine ligands are often more effective.[2][10]

    • Action: Screen a panel of more advanced ligands. Start with a well-regarded bulky, electron-rich monophosphine ligand like SPhos or XPhos, or a bidentate ligand like dppf.

Ligand Type Key Features Recommended For
PPh₃MonodentateReadily available, classic ligandSimple, unhindered substrates
PdCl₂(dppf)BidentateHigh stability, good for many couplingsGeneral Suzuki, good starting point
SPhos / XPhosMonodentateVery bulky, electron-rich (Buchwald ligands)Challenging substrates, N-H tolerance[10]
P(t-Bu)₃MonodentateVery bulky, highly electron-donatingHighly active, but air-sensitive
  • Solution 1.2: Strengthen or Change Your Base. The base is critical for the transmetalation step. If you are using a mild base like Na₂CO₃, it may be insufficiently strong or soluble to promote the reaction.[2]

    • Action: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective, especially with hindered substrates.[2][12] Ensure the base is finely powdered and anhydrous for best results.[10]

Base Relative Strength Solubility Notes
Na₂CO₃WeakModerate (in water)Often requires aqueous co-solvent
K₂CO₃ModerateModerate (in water)Common choice, may be insufficient
K₃PO₄StrongHigh (in water)Very effective, good for hindered cases[2]
Cs₂CO₃StrongHigh (in organic solvents)Excellent choice for difficult couplings[12]
Potential Cause B: Poor Reagent or Solvent Quality

The reaction is highly sensitive to air, moisture, and reagent purity.

  • Solution 2.1: Verify Boronic Acid/Ester Quality. Boronic acids are susceptible to decomposition (protodeboronation or formation of anhydrides) upon storage.

    • Action: Use a fresh, high-purity batch of the boronic acid. Alternatively, consider converting it to a more stable boronate ester, such as a pinacol ester, which can be easily isolated and stored.[10]

  • Solution 2.2: Ensure Rigorously Anhydrous and Deoxygenated Conditions. Oxygen can oxidize and deactivate the Pd(0) catalyst, while water can interfere with the base and promote boronic acid decomposition.

    • Action: Use a robust degassing technique for your solvent (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 minutes).[22] Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is run under a positive pressure of an inert gas (argon or nitrogen).

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion check_reagents Are reagents fresh? Are conditions anhydrous/inert? start->check_reagents fix_reagents Use fresh reagents. Improve inert atmosphere technique. check_reagents->fix_reagents No screen_ligands Screen Ligands (e.g., SPhos, dppf) check_reagents->screen_ligands Yes fix_reagents->start screen_bases Screen Stronger Bases (e.g., K3PO4, Cs2CO3) screen_ligands->screen_bases increase_temp Increase Temperature (Consider microwave irradiation) screen_bases->increase_temp success Reaction Successful increase_temp->success

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Significant Formation of Side Products

Q: My reaction is messy, and I'm observing a significant amount of de-iodinated starting material (hydrodehalogenation). How can I suppress this side reaction?

A: The formation of the de-iodinated product is a common competing pathway, especially with electron-deficient aryl halides like 3-iodo-6-azaindole.[10] This occurs when a hydride source is present, leading to a reductive pathway instead of the desired cross-coupling.

  • Solution 3.1: Modify the Ligand. The ligand's steric properties can influence the relative rates of reductive elimination (desired) versus side reactions.

    • Action: Switching to a more sterically hindered ligand can physically block the approach of hydride sources and disfavor the competing reductive pathway.[10] If you are using a less bulky ligand like PPh₃, move to XPhos or SPhos.

  • Solution 3.2: Modify the Base and Solvent. The base and solvent can act as hydride sources.

    • Action: If using an organic amine base or an alcohol co-solvent, these can be sources of hydrides. Switch to an inorganic base (e.g., K₃PO₄) and a strictly aprotic solvent system (e.g., dioxane, toluene, or DMF).[10]

Ligand Properties vs. Reaction Outcome

G cluster_0 Ligand Properties Matrix tl Low Sterics Low e- Donation (e.g., P(OPh)3) tr High Sterics Low e- Donation (Rare) bl Low Sterics High e- Donation (e.g., PMe3) br High Sterics High e- Donation (e.g., XPhos, SPhos) IDEAL FOR AZAINDOLES HS High Steric Bulk LD Low Electron Donation LD->tl HD High Electron Donation HD->bl LS Low Steric Bulk LS->tl HS->tr

Caption: Relationship between ligand properties and suitability for azaindole couplings.

Section 3: Protocols and Methodologies

Protocol 1: Representative Suzuki-Miyaura Coupling of 3-Iodo-6-Azaindole

This protocol is a robust starting point based on successful literature procedures for similar substrates.[12][23] Optimization may be required for your specific boronic acid.

Materials:

  • 3-Iodo-6-azaindole (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 equiv.)

  • 1,4-Dioxane/Water (5:1 mixture), degassed

Procedure:

  • Preparation: To a flame-dried Schlenk flask or microwave vial, add 3-iodo-6-azaindole, the arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and SPhos under an inert atmosphere (argon or nitrogen).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Throughput Screening for Base/Ligand Optimization

For challenging substrates, a parallel screening approach can rapidly identify optimal conditions.

Setup:

  • Use a 24-well plate or an array of reaction vials.

  • Prepare stock solutions of the 3-iodo-6-azaindole, boronic acid, and palladium precursor (e.g., Pd₂(dba)₃) in the chosen solvent.

  • Pre-weigh different ligands and bases into each well/vial.

Procedure:

  • Dispense the palladium precursor stock solution to each well.

  • Dispense the 3-iodo-6-azaindole and boronic acid stock solutions to each well.

  • Seal the plate/vials under an inert atmosphere.

  • Heat the reaction block to the desired temperature and stir for a set time (e.g., 12 hours).

  • After cooling, quench all reactions with an internal standard solution.

  • Analyze the conversion and yield for each well by LC-MS or GC-MS to identify the most promising conditions.

Section 4: Visualizing the Catalytic Cycle

Understanding the mechanism is key to rational optimization. The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions.[1]

G Pd0 LₙPd(0) OA_Complex L₂Pd(II)(Ar)(I) Pd0->OA_Complex RE_Text Reductive Elimination Pd0->RE_Text Trans_Complex L₂Pd(II)(Ar)(R) OA_Complex->Trans_Complex OA_Text Oxidative Addition OA_Complex->OA_Text Trans_Complex->Pd0 Trans_Text Transmetalation (Suzuki) Trans_Complex->Trans_Text Product Ar-R (Coupled Product) Trans_Complex->Product ArI Ar-I (3-iodo-6-azaindole) ArI->OA_Complex Boronic R-B(OH)₂ + Base Boronic->Trans_Complex

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Palladium-Catalyzed Amination of Unprotected Halo-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed C-N cross-coupling reactions involving unprotected halo-azaindoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this important transformation. Azaindole scaffolds are critical in medicinal chemistry, and mastering their functionalization is key to unlocking novel therapeutics.[1]

The palladium-catalyzed amination of halo-azaindoles without an N-H protecting group is a particularly demanding reaction. The inherent properties of the azaindole nucleus present two primary obstacles:

  • Catalyst Chelation: The pyridine nitrogen and the pyrrole N-H group can act as a bidentate ligand, chelating to the palladium center and deactivating the catalyst.[1][2][3]

  • N-H Reactivity: The acidic N-H proton can compete in the catalytic cycle, leading to undesired side reactions such as azaindole homocoupling.[1][2]

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these challenges and achieve successful outcomes in your experiments.

Troubleshooting & Optimization Workflow

Before diving into specific issues, it's helpful to have a logical workflow for troubleshooting. The following decision tree outlines a systematic approach to diagnosing and solving common problems encountered during the amination of unprotected halo-azaindoles.

G cluster_0 Problem Diagnosis cluster_2 Solutions & Refinements start Low Yield or No Reaction Observed catalyst Is the Catalyst System Optimal? start->catalyst base Is the Base Correct and Sufficient? catalyst->base If Yes precatalyst Switch to a Pd Precatalyst (e.g., RuPhos Pd G2/G4) catalyst->precatalyst No substrate Is the Substrate Prone to Side Reactions? base->substrate If Yes strong_base Use a Strong, Non-nucleophilic Base (e.g., LiHMDS) base->strong_base No halide Consider Switching Halide (Cl -> Br -> I) substrate->halide Yes ligand Screen Bulky Biarylphosphine Ligands (RuPhos, BrettPhos) precatalyst->ligand equivalents Ensure >2 eq. of Base strong_base->equivalents temp Optimize Temperature (Avoid Decomposition) halide->temp G cluster_deactivation Deactivation Pathway LnPdn L-Pd(0) Active Catalyst OxAdd Oxidative Addition L-Pd(II)(Ar)(X) LnPdn->OxAdd + Ar-X Chelation Inactive Chelate (Azaindole)Pd(L) LnPdn->Chelation Catalyst Interception AmineCoord Amine Coordination [L-Pd(II)(Ar)(HNR'R'')]X OxAdd->AmineCoord + HNR'R'' Deprot Deprotonation L-Pd(II)(Ar)(NR'R'') AmineCoord->Deprot + Base RedElim Reductive Elimination Deprot->RedElim RedElim->LnPdn Releases Catalyst Product Ar-NR'R'' (Product) RedElim->Product Azaindole Unprotected Halo-Azaindole (Substrate) Azaindole->Chelation

References

Purification methods for 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and chemists, to the dedicated technical support guide for the purification of 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine and its related reaction products. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to overcome common purification challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter post-synthesis.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the preliminary analysis of your crude reaction mixture, which is a critical first step before attempting any large-scale purification.

Q1: What are the most common impurities I should expect after the iodination of 7-methoxy-1H-pyrrolo[2,3-c]pyridine?

A1: The iodination of the 7-azaindole scaffold is a regioselective electrophilic aromatic substitution, with the C-3 position being the most electron-rich and sterically accessible site.[1][2] However, depending on the reaction conditions (iodinating agent, base, temperature, and time), several impurities are common:

  • Unreacted Starting Material: 7-methoxy-1H-pyrrolo[2,3-c]pyridine.

  • Di-iodinated Species: Over-iodination can lead to products like 3,X-diiodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.

  • Regioisomers: While C-3 iodination is heavily favored, trace amounts of other isomers may form under harsh conditions.

  • Degradation Products: Iodo-azaindoles can be sensitive to light, acid, and prolonged exposure to silica gel.

  • Reagent-derived Impurities: Residuals from iodinating agents (e.g., N-Iodosuccinimide (NIS), I2) or bases (e.g., KOH, LDA) can contaminate the crude product.[1]

Q2: How can I quickly assess the composition of my crude product mixture?

A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the most efficient approach.

  • TLC Analysis: This is a rapid, inexpensive method to visualize the number of components and estimate their relative polarities. The 3-iodo product will be less polar than the starting material. A typical TLC eluent system to start with is 30-50% Ethyl Acetate in Hexanes.

  • LC-MS Analysis: This provides definitive identification of the masses of the components in your mixture. It will confirm the presence of your desired product (Expected [M+H]⁺ ≈ 275.0) and help identify impurities like starting material ([M+H]⁺ ≈ 149.1) or di-iodinated byproducts ([M+H]⁺ ≈ 400.9).

Part 2: Troubleshooting Common Purification Scenarios

This is the core of the guide, addressing specific problems with actionable solutions.

Q3: My TLC and NMR show significant unreacted starting material. What's the most effective way to remove it?

A3: The starting material, 7-methoxy-1H-pyrrolo[2,3-c]pyridine, is significantly more polar than the desired 3-iodo product due to the absence of the large, nonpolar iodine atom. This difference in polarity is the key to their separation via flash column chromatography .

  • Causality: The iodine atom increases the molecular weight and surface area of the product, reducing its interaction with the polar silica gel stationary phase relative to the starting material. Therefore, the product will elute much faster.

  • Recommended Action: Use a silica gel column and start with a low-polarity eluent system, such as 10-20% Ethyl Acetate (EtOAc) in Hexanes. Gradually increase the polarity (a "gradient") to 30-40% EtOAc/Hexanes. The desired product should elute first, followed by the more polar starting material.

Q4: My product appears to be degrading or streaking on the silica gel column. What are my options?

A4: The pyrrole nitrogen and the pyridine nitrogen in the 7-azaindole core can interact strongly with the acidic silanol groups on the surface of standard silica gel, sometimes leading to irreversible adsorption or degradation.[3]

  • Option 1: Deactivate the Silica Gel: Before loading your sample, flush the column with your starting eluent mixture containing 0.5-1% triethylamine (NEt₃) or ammonia (in methanol). This neutralizes the acidic sites, minimizing unwanted interactions.

  • Option 2: Switch to an Alternative Stationary Phase: Alumina (neutral or basic) is an excellent alternative to silica for acid-sensitive compounds.

  • Option 3: Avoid Adsorption Chromatography: If the compound is highly sensitive, bypass column chromatography altogether. The two primary alternatives are Recrystallization and Preparative HPLC.

Q5: How do I develop an effective recrystallization protocol to achieve high purity?

A5: Recrystallization is an excellent technique for purifying stable, crystalline solids and can yield material of >99% purity. The key is finding a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

  • Solvent Screening: Test the solubility of your crude product in small amounts (~10-20 mg) in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, and mixtures like EtOAc/Hexanes or Dichloromethane/Hexanes). A good starting point for iodo-azaindoles is often an Ethyl Acetate/Hexane mixture.[4]

  • General Protocol:

    • Dissolve the crude material in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once crystals have formed, cool the flask in an ice bath for 30-60 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Q6: Column chromatography isn't providing baseline separation of my product and a close-eluting impurity. Should I use preparative HPLC?

A6: Yes. Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers significantly higher resolving power than flash chromatography and is ideal for separating compounds with very similar polarities.[5][6]

  • Why it Works: HPLC uses much smaller stationary phase particles and high pressure, leading to a much greater number of theoretical plates and superior separation efficiency. Reversed-phase HPLC (using a nonpolar C18 column) is typically the method of choice for these types of molecules.[5][7]

  • Recommended Method: A reversed-phase C18 column is standard for purifying aromatic compounds like this.[5] Elute with a gradient of Acetonitrile (ACN) and water, often with a small amount of an additive like 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to improve peak shape by ensuring the basic nitrogens are protonated.

Part 3: Standardized Purification Protocols

Here are detailed, step-by-step methodologies for the most common purification techniques discussed.

Protocol 1: Flash Column Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for moderately polar compounds.
Column Loading Dry loading (adsorbed onto a small amount of silica)Provides better resolution than wet loading for complex mixtures.
Eluent System Gradient: 10% to 50% Ethyl Acetate in HexanesStarts at low polarity to elute the nonpolar product first, then increases to wash off more polar impurities like the starting material.
Additive 0.5% Triethylamine (optional)Add to the eluent if streaking or poor recovery is observed, to neutralize acidic silica sites.

Step-by-Step Methodology:

  • Dissolve the crude product in a minimal amount of a solvent like Dichloromethane (DCM) or Acetone.

  • Add silica gel (approx. 2-3 times the weight of your crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Load the dry powder onto the top of a pre-packed silica gel column equilibrated with 10% EtOAc/Hexanes.

  • Begin elution with 10% EtOAc/Hexanes, collecting fractions.

  • Monitor the fractions by TLC.

  • Once the product has begun to elute, gradually increase the eluent polarity to 20%, then 30%, and so on, to elute other components.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC
ParameterRecommendationRationale
Stationary Phase C18 Silica (5-10 µm particle size)Industry standard for separating small organic molecules based on hydrophobicity.[5]
Mobile Phase A Water + 0.1% Formic Acid (FA)Aqueous phase. FA acts as an ion-pairing agent to improve peak shape for basic compounds.[7]
Mobile Phase B Acetonitrile + 0.1% Formic Acid (FA)Organic phase.
Gradient 10% B to 95% B over 20-30 minutesA broad gradient is a good starting point to ensure all components are eluted from the column.
Detection UV at 254 nm and/or 280 nmThe aromatic pyrrolopyridine core will have strong UV absorbance at these wavelengths.

Step-by-Step Methodology:

  • Dissolve the crude sample in a suitable solvent (e.g., DMSO, DMF, or Methanol) to a concentration of 10-50 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter to remove particulates.[5]

  • Equilibrate the preparative HPLC system and C18 column with the starting mobile phase conditions (e.g., 90% A / 10% B).

  • Inject the sample onto the column.

  • Run the gradient method and collect fractions based on the UV detector signal.

  • Analyze the collected fractions by LC-MS to confirm which contain the pure product.

  • Combine the pure fractions, remove the organic solvent (Acetonitrile) via rotary evaporation, and lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product as a solid.

Part 4: Visual Workflow

A logical decision tree can help guide your purification strategy.

Purification_Workflow start Crude Reaction Mixture tlc_lcms Initial Analysis: TLC & LC-MS start->tlc_lcms is_crystalline Is the major product crystalline? tlc_lcms->is_crystalline is_complex Is the mixture very complex? is_crystalline->is_complex  No / Oily recrystallize Attempt Recrystallization is_crystalline->recrystallize  Yes is_stable Is the product stable on acidic silica? is_complex->is_stable  No prep_hplc Preparative HPLC is_complex->prep_hplc  Yes flash_chrom Standard Flash Chromatography is_stable->flash_chrom  Yes deactivated_flash Flash Chromatography (Deactivated Silica / Alumina) is_stable->deactivated_flash  No / Streaking pure_product Pure Product recrystallize->pure_product flash_chrom->pure_product deactivated_flash->pure_product prep_hplc->pure_product

Caption: Decision workflow for selecting a purification method.

References

Preventing dehalogenation of 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. The inherent reactivity of the iodo-azaindole scaffold, while synthetically advantageous, can also present challenges—most notably, the undesired side reaction of dehalogenation (or hydrodehalogenation).

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate dehalogenation and maximize the yield of your desired cross-coupled products. The insights provided herein are grounded in established mechanistic principles of organometallic chemistry and supported by peer-reviewed literature.

Troubleshooting Guide: Preventing Dehalogenation

This section addresses specific issues you may encounter during your experiments, presented in a practical question-and-answer format.

Question 1: I am observing significant dehalogenation of my this compound during my Suzuki-Miyaura cross-coupling reaction. What are the primary causes?

Answer:

Significant dehalogenation in a Suzuki-Miyaura coupling is a common issue, particularly with electron-rich heteroaromatic iodides like your substrate. The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can reductively eliminate with your starting material to produce the dehalogenated byproduct, 7-methoxy-1H-pyrrolo[2,3-c]pyridine, instead of the desired cross-coupled product.[1]

Several factors can promote the formation of this deleterious Pd-H species:

  • Choice of Base and Solvent: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), in the presence of protic solvents (including trace amounts of water or alcohols) can generate Pd-H species.[1][2]

  • Reaction Temperature: Higher temperatures can accelerate the rate of dehalogenation.

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from the boronic acid/ester to the palladium complex) is slow, the palladium-aryl intermediate has a longer lifetime, increasing the probability of side reactions like dehalogenation.[3]

  • Ligand Choice: The electronic and steric properties of the phosphine ligand play a crucial role. Less electron-donating or sterically less demanding ligands may not sufficiently stabilize the palladium center, leading to side reactions.[4][5]

Question 2: What specific steps can I take to minimize dehalogenation in my Suzuki coupling?

Answer:

A systematic optimization of your reaction conditions is key. Here is a step-by-step protocol to troubleshoot and minimize dehalogenation:

Step 1: Re-evaluate Your Base and Solvent System

  • Switch to a Weaker Base: If you are using a strong alkoxide base, consider switching to a milder inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] These bases are less prone to generating Pd-H species.

  • Use Aprotic Solvents: Employ anhydrous aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene to minimize the presence of proton sources.[1] Ensure your solvents are thoroughly dried and degassed.

Step 2: Optimize the Reaction Temperature

  • Lower the Temperature: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it often has a more pronounced effect on reducing the rate of dehalogenation. A good starting point is to decrease the temperature in 10-20 °C increments.

Step 3: Enhance the Rate of Transmetalation

  • Consider Boronic Esters: If you are using a boronic acid, switching to a more reactive boronic ester, such as a pinacol ester (Bpin), can sometimes accelerate transmetalation.

  • Additives: The addition of halide salts, such as lithium bromide (LiBr) or tetrabutylammonium bromide (TBAB), can sometimes accelerate the desired coupling pathway.[6]

Step 4: Screen Different Palladium Catalysts and Ligands

  • Bulky, Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands. These ligands promote the reductive elimination step that forms the desired C-C bond and can stabilize the palladium complex, disfavoring the formation of Pd-H species.[4][5][7] Excellent choices for heteroaromatic couplings include Buchwald's biaryl phosphine ligands like SPhos and XPhos.[1]

  • Pre-catalysts: Use well-defined palladium pre-catalysts (e.g., SPhos-G3) that readily form the active Pd(0) species, which can lead to more controlled and reproducible results.[3]

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol to Minimize Dehalogenation

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed Toluene/Water (10:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid/ester, and K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and SPhos.

  • Seal the reaction vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed toluene/water mixture to the reaction vessel, followed by the catalyst/ligand mixture.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Visualizing the Problem: The Dehalogenation Pathway

To better understand the competing reaction, the following diagram illustrates the catalytic cycle for a Suzuki-Miyaura coupling and the divergent pathway leading to dehalogenation.

Suzuki_Dehalogenation Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Pd_Ar L_n(Ar)Pd(II)-I OxAdd->Pd_Ar Transmetal Transmetalation (R-B(OR)₂) Pd_Ar->Transmetal Pd_H_Formation Pd-H Formation Pd_Ar->Pd_H_Formation Pd_Ar_R L_n(Ar)Pd(II)-R Transmetal->Pd_Ar_R RedElim Reductive Elimination Pd_Ar_R->RedElim Product Ar-R (Desired Product) RedElim->Product Product->Pd0 Catalyst Regeneration Pd_H_Source Proton Source (H₂O, ROH, Base) Pd_H_Source->Pd_H_Formation Pd_H L_n(H)Pd(II)-X Pd_H_Formation->Pd_H RedElim_Dehalo Reductive Elimination Pd_H->RedElim_Dehalo Dehalo_Product Ar-H (Dehalogenated Byproduct) RedElim_Dehalo->Dehalo_Product Dehalo_Product->Pd0 Catalyst Regeneration

Caption: Competing pathways in Suzuki coupling leading to desired product vs. dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Is this compound particularly sensitive to dehalogenation compared to other aryl iodides?

A: Yes, N-heterocyclic halides, especially those containing a pyrrole ring like the azaindole core, can be more susceptible to dehalogenation.[1] The electron-rich nature of the pyrrole ring can influence the electronic properties of the C-I bond and the stability of the palladium intermediates. Additionally, the N-H proton of the pyrrole can be acidic and may interact with the base, potentially complicating the reaction.[8]

Q2: I am performing a Sonogashira coupling. Are the strategies to prevent dehalogenation similar?

A: Yes, the fundamental principles are very similar. Dehalogenation is also a known side reaction in Sonogashira couplings. Key strategies include:

  • Using Copper-Free Conditions: Traditional Sonogashira reactions use a copper co-catalyst, which can sometimes promote side reactions. Modern copper-free protocols often provide cleaner reactions.[9][10]

  • Base Selection: A milder base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often preferred over stronger inorganic bases.

  • Ligand Choice: As with Suzuki couplings, the choice of phosphine ligand is critical.

Q3: What about Buchwald-Hartwig amination? Is dehalogenation a concern there as well?

A: Dehalogenation can also occur during Buchwald-Hartwig aminations, competing with the desired C-N bond formation.[11] The mechanism is analogous, involving the formation of a Pd-H species. The troubleshooting strategies are consistent:

  • Optimize the Base: Strong alkoxide bases are common in these reactions, so ensuring anhydrous conditions is paramount.[12]

  • Ligand Selection: Utilize bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos), which have been specifically designed to promote C-N reductive elimination and suppress side reactions.[13][14]

Q4: How should I store this compound to ensure its stability?

A: Iodo-substituted heterocycles can be sensitive to light and heat, which can cause the release of free iodine and lead to discoloration and degradation.[15] For optimal stability, store the compound under the following conditions:

  • Inert Atmosphere: Store under an inert atmosphere like argon or nitrogen.

  • Low Temperature: Keep at low temperatures, with -20°C being recommended for long-term storage.

  • Protection from Light: Use an amber-colored vial or store it in a dark place.[15]

Data Summary Table

The following table summarizes recommended starting conditions for various cross-coupling reactions to minimize dehalogenation of this compound.

Reaction TypeRecommended Catalyst/LigandRecommended BaseRecommended SolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ / SPhos or XPhosK₃PO₄ or Cs₂CO₃Dioxane or Toluene/H₂O80 - 100
Sonogashira (Cu-free) PdCl₂(PPh₃)₂ / PPh₃Et₃N or DIPEATHF or DMFRoom Temp - 60
Buchwald-Hartwig Pd₂(dba)₃ / RuPhos or BrettPhosNaOtBu or LHMDSToluene or Dioxane90 - 110

Troubleshooting Logic Flowchart

If you are facing persistent dehalogenation issues, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Flowchart Start Dehalogenation Observed Check_Base Is a strong base (e.g., NaOtBu) being used? Start->Check_Base Change_Base Switch to milder base (K₃PO₄, Cs₂CO₃) Check_Base->Change_Base Yes Check_Solvent Is the solvent protic or wet? Check_Base->Check_Solvent No Change_Base->Check_Solvent Change_Solvent Use anhydrous, aprotic solvent (Dioxane, Toluene) Check_Solvent->Change_Solvent Yes Check_Temp Is the reaction temperature > 100 °C? Check_Solvent->Check_Temp No Change_Solvent->Check_Temp Lower_Temp Lower temperature by 10-20 °C increments Check_Temp->Lower_Temp Yes Check_Ligand Is the ligand optimal? (e.g., PPh₃) Check_Temp->Check_Ligand No Lower_Temp->Check_Ligand Change_Ligand Use bulky, electron-rich ligand (SPhos, XPhos, RuPhos) Check_Ligand->Change_Ligand No Success Problem Resolved Check_Ligand->Success Yes Change_Ligand->Success

Caption: A step-by-step decision tree for troubleshooting dehalogenation.

References

Technical Support Center: Regioselectivity in the Functionalization of Substituted Pyrrolo[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the functionalization of substituted pyrrolo[2,3-c]pyridines, also known as 6-azaindoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of regioselective synthesis with this privileged heterocyclic scaffold. The inherent asymmetry and the influence of the fused pyridine ring often present unique challenges in controlling the site of functionalization.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered experimental issues. Our goal is to empower you to diagnose problems, optimize your reaction conditions, and achieve your desired regiochemical outcomes with confidence.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the functionalization of the pyrrolo[2,3-c]pyridine core. Each question is followed by a detailed explanation of the underlying principles and a step-by-step troubleshooting guide.

FAQ 1: Electrophilic Substitution - "I'm getting poor regioselectivity or a mixture of isomers during electrophilic substitution (e.g., halogenation, nitration, chalcogenation). How can I favor substitution at the C3 position?"

Root Cause Analysis:

The pyrrole ring of the azaindole scaffold is electron-rich, making it susceptible to electrophilic attack. The C3 position is generally the most electronically favored site for electrophilic substitution, analogous to indole chemistry.[1][2] This preference is due to the ability of the nitrogen atom to stabilize the cationic intermediate (arenium ion) without disrupting the aromaticity of the pyridine ring.[2] However, several factors can lead to a loss of this inherent regioselectivity:

  • Steric Hindrance: Bulky substituents on the pyrrole nitrogen (N1) or at the C2 position can hinder the approach of the electrophile to the C3 position.

  • Harsh Reaction Conditions: High temperatures or strongly acidic conditions can sometimes lead to side reactions or isomerization.

  • Nature of the Electrophile: Very reactive electrophiles may be less selective.

  • Protecting Groups: The choice of N-protecting group can influence the electronic distribution of the ring system.

Troubleshooting Guide:

  • Protect the Pyrrole Nitrogen (N1): If your pyrrolo[2,3-c]pyridine is NH-free, the use of an N-protecting group is the most critical first step. An unprotected N-H can be deprotonated under basic conditions or protonated under acidic conditions, complicating the reaction. Electron-withdrawing groups are often preferred.

    • Recommendation: Use of an N-sulfonyl protecting group (e.g., tosyl, nosyl) can effectively direct electrophiles to the C3 position and prevent N-functionalization.[3]

  • Optimize Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or -78 °C) and slowly warm to room temperature. This can minimize the formation of undesired regioisomers by favoring the kinetically controlled product.

  • Choose the Right Reagent: For halogenation, milder reagents are often more selective.

    • For Bromination: Use N-Bromosuccinimide (NBS) in a solvent like DMF or THF at room temperature. For more challenging substrates, copper(II) bromide in acetonitrile has proven effective for regioselective C3-bromination.[4]

    • For Chalcogenation: An iodine-catalyzed system using DMSO as an oxidant has been shown to be highly regioselective for C3 sulfenylation and selenylation on NH-free 7-azaindoles, which is a closely related isomer.[5] This method avoids harsh conditions and often provides excellent yields.[5]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Screen a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, CH₂Cl₂, MeCN) and polar protic (e.g., EtOH), if compatible with your reagents.

FAQ 2: Directed Metalation - "My directed ortho metalation (DoM) is giving low yields or incorrect isomers. How can I selectively functionalize the C2 or C7 positions?"

Root Cause Analysis:

Directed ortho metalation is a powerful tool for functionalizing positions that are not electronically activated.[6] The success of DoM hinges on the choice of the Directed Metalation Group (DMG) and the organolithium base. For pyrrolo[2,3-c]pyridines, the key is directing deprotonation to either the pyrrole ring (C2) or the pyridine ring (C7).

  • Incorrect DMG Placement: The DMG must be strategically placed to direct the base to the desired C-H bond.

  • Wrong Base/Conditions: The choice of base (e.g., n-BuLi, LDA, TMP-bases) and temperature is critical.[7][8] Using a base that is too nucleophilic can lead to addition reactions rather than deprotonation, especially with the electron-deficient pyridine ring.[8][9]

  • DMG Migration ("Dance"): In some cases, the directing group itself can migrate from one nitrogen to another under the reaction conditions, leading to unexpected products.[6][10]

Troubleshooting Workflow:

Below is a DOT script visualizing the decision-making process for troubleshooting directed metalation.

DoM_Troubleshooting start Problem: Poor Regioselectivity in DoM q1 What is your target position? start->q1 c2_path Target: C2 Position q1->c2_path C2 c7_path Target: C7 Position q1->c7_path C7 c2_dmg Step 1: Install DMG at N1 (e.g., Carbamoyl, Pivaloyl) c2_path->c2_dmg c7_dmg Step 1: Install DMG at N6 (Pyridine N) This is less common for pyrrolo[2,3-c]pyridines. Consider alternative strategies. c7_path->c7_dmg c2_base Step 2: Use LDA in THF at -78°C LDA is less nucleophilic, favors C2 deprotonation. c2_dmg->c2_base c2_quench Step 3: Quench with Electrophile (e.g., I₂, TMSCl, Aldehydes) c2_base->c2_quench c2_result Result: C2-Functionalized Product c2_quench->c2_result c7_alt Alternative: Halogen-Metal Exchange If a C7-halo precursor is available, use n-BuLi or i-PrMgCl for lithiation. c7_dmg->c7_alt c7_result Result: C7-Functionalized Product c7_alt->c7_result

Caption: Troubleshooting workflow for directed metalation of pyrrolo[2,3-c]pyridines.

Detailed Protocol for C2-Metalation:

This protocol is adapted from methodologies developed for the related 7-azaindole scaffold.[7][10]

  • Substrate Preparation: Protect the N1 position with a suitable DMG, such as a diisopropylcarbamoyl group.

  • Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the N1-protected substrate in anhydrous THF (0.1 M).

  • Deprotonation: Cool the solution to -78 °C (acetone/dry ice bath). Add freshly prepared Lithium Diisopropylamide (LDA) (2.2 equivalents) dropwise. Stir at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (2.5-9.0 equivalents) at -78 °C. Allow the reaction to stir for 1 hour at -78 °C, then warm slowly to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., EtOAc), dry over Na₂SO₄, and purify by column chromatography.

FAQ 3: Palladium-Catalyzed Cross-Coupling - "My Suzuki-Miyaura coupling on a halo-pyrrolo[2,3-c]pyridine is failing. What are the most common points of failure?"

Root Cause Analysis:

Suzuki-Miyaura coupling is a go-to method for C-C bond formation, but nitrogen-containing heterocycles like pyrrolo[2,3-c]pyridines can be tricky substrates.[11] The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[12]

  • Catalyst/Ligand Choice: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ may not be effective. Modern catalyst systems using bulky, electron-rich phosphine ligands are often required.[11]

  • Base and Solvent System: The base facilitates the crucial transmetalation step, and the solvent system must be compatible with all components.[11]

  • Boronic Acid/Ester Quality: Boronic acids can dehydrate to form unreactive boroxines. Pinacol esters are often more stable.

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen at high temperatures.[11]

Troubleshooting Table: Optimizing Suzuki-Miyaura Reactions

ParameterStandard ConditionTroubleshooting Action & Rationale
Precursor C-halo-pyrrolo[2,3-c]pyridineEnsure high purity. If using a C-Cl substrate, expect lower reactivity than C-Br or C-I and use a more active catalyst system.
Palladium Source Pd(PPh₃)₄ or Pd(dppf)Cl₂Switch to a more active pre-catalyst system like Pd₂(dba)₃ or a pre-formed Pd(II) catalyst like XPhos Pd G2.[11] These are often more robust for heteroaryl couplings.
Ligand PPh₃ or dppfUse bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the reductive elimination step and stabilize the active Pd(0) species.[11][12]
Base Na₂CO₃ or K₂CO₃Try a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. These are often more effective, especially for less reactive chlorides or hindered substrates.[11]
Solvent Dioxane/H₂OEnsure solvents are degassed. If the reaction is sluggish, consider alternative solvents like Toluene/H₂O or DME/H₂O. The presence of water is often crucial.[11]
Atmosphere NitrogenEnsure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) before adding the catalyst. Maintain a positive pressure throughout the reaction.[11]

Experimental Workflow Diagram:

Suzuki_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification s1 Combine Halo-Azaindole, Boronic Acid/Ester, and Base in Flask s2 Purge Flask with N₂ or Ar (3x Vacuum/Backfill cycles) s1->s2 s3 Add Degassed Solvent (e.g., Dioxane/H₂O) s2->s3 s4 Add Pd Catalyst & Ligand s3->s4 r1 Heat to Reaction Temp (e.g., 80-110 °C) with Stirring s4->r1 r2 Monitor Progress (TLC or LC-MS) r1->r2 w1 Cool to RT, Quench with Water r2->w1 w2 Extract with Organic Solvent w1->w2 w3 Purify by Column Chromatography w2->w3 w4 Characterize Product (NMR, MS) w3->w4

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.[11]

Part 2: Advanced Topics

Controlling N vs. C-Functionalization

A common challenge is preventing functionalization on the pyrrole nitrogen (N1) when C-functionalization is desired.

  • For Electrophilic Reactions: As mentioned in FAQ 1, using an electron-withdrawing protecting group on N1 is the most effective strategy. This reduces the nucleophilicity of the nitrogen atom.

  • For Metal-Catalyzed Reactions: While N-arylation is a known reaction, careful selection of ligands can favor C-H activation or cross-coupling over N-arylation. For direct arylation, specific directing groups attached to N1 can force the reaction to occur at a specific C-H bond.

Distinguishing Regioisomers

Correctly identifying the position of functionalization is critical.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly diagnostic. Use 2D NMR techniques like COSY and HMBC to establish connectivity. For example, a proton at C7 will typically show a coupling to the proton at C5, while a proton at C2 will couple to the N1-H (if present).

    • ¹³C NMR: The chemical shifts of the carbon atoms can also help distinguish isomers.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can show through-space correlations, which is invaluable for confirming regiochemistry, especially when protons on the new substituent are close to protons on the azaindole core.

  • X-ray Crystallography: If a crystalline product is obtained, single-crystal X-ray diffraction provides unambiguous structural proof.

References

Technical Support Center: Troubleshooting Low Conversion in 3-Iodo-7-methoxy-6-azaindole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Iodo-7-methoxy-6-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions with this versatile building block. The azaindole scaffold is a privileged structure in medicinal chemistry, and successful functionalization is key to many discovery programs.[1][2] This resource provides in-depth, field-proven insights to help you overcome low conversion rates and other synthetic hurdles.

Troubleshooting Guide: Low Conversion & Side Reactions

This section addresses specific issues you may encounter during your experiments with 3-Iodo-7-methoxy-6-azaindole, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Question 1: I am observing very low to no conversion in my Suzuki-Miyaura coupling reaction with 3-Iodo-7-methoxy-6-azaindole. What are the likely causes and how can I fix it?

Low conversion in Suzuki-Miyaura reactions is a common issue that can often be resolved by systematically evaluating and optimizing the reaction parameters. The electron-deficient nature of the pyridine ring in the azaindole core can influence the catalytic cycle.[3]

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect for low conversion.

    • Causality: Pd(0) species are prone to oxidation. Improper handling or prolonged storage can lead to the formation of inactive palladium oxides.

    • Troubleshooting Protocol:

      • Use Fresh Catalyst: Whenever possible, use freshly opened palladium catalyst. For catalysts like Pd(PPh₃)₄, which are sensitive to air, ensure they are handled under a strict inert atmosphere (e.g., in a glovebox or under a positive pressure of argon/nitrogen).[4]

      • Activity Test: Perform a control reaction with a known, highly reactive aryl iodide and boronic acid to confirm that your catalyst batch is active.

  • Ineffective Base or Poor Solubility: The base plays a crucial role in the transmetalation step of the catalytic cycle. Its choice, quality, and solubility are critical.

    • Causality: The base must be strong enough to facilitate the formation of the boronate species and soluble enough to be effective in the reaction medium. For nitrogen-containing heterocycles like azaindoles, the choice of base is particularly important to avoid side reactions.

    • Troubleshooting Protocol:

      • Base Selection: Strong inorganic bases like Cs₂CO₃ and K₃PO₄ are often effective.[4] Ensure the base is finely powdered to maximize its surface area and is anhydrous.

      • Solvent System: The solvent must partially dissolve the base. Common solvent systems include 1,4-dioxane/water, THF/water, or DMF/water.[4] The ratio of the organic solvent to water can be optimized, typically ranging from 3:1 to 10:1.

      • Phase Transfer Catalyst: In cases of poor base solubility, the addition of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes be beneficial.

  • Suboptimal Ligand Choice: The phosphine ligand stabilizes the palladium center and modulates its reactivity. An inappropriate ligand can lead to a stalled catalytic cycle.

    • Causality: The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands are often required.

    • Troubleshooting Protocol:

      • Ligand Screening: If a standard ligand like PPh₃ is not effective, screen more specialized ligands. For Suzuki couplings, SPhos, XPhos, and RuPhos are excellent starting points due to their proven efficacy with heteroaryl halides.[6]

      • Catalyst/Ligand Ratio: Ensure the correct stoichiometry of ligand to palladium is used, typically 1:1 to 2:1 for monodentate ligands.

  • Low Reaction Temperature: While aryl iodides are generally reactive, some Suzuki couplings require thermal energy to overcome activation barriers.

    • Causality: The rates of the elementary steps in the catalytic cycle are temperature-dependent.

    • Troubleshooting Protocol:

      • Temperature Increase: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it to 100-120 °C.[4]

      • Microwave Irradiation: Microwave heating can be a very effective method to rapidly screen higher temperatures and accelerate reaction times.[7]

Question 2: My Buchwald-Hartwig amination of 3-Iodo-7-methoxy-6-azaindole is giving me a complex mixture with significant amounts of starting material remaining. What should I investigate?

Buchwald-Hartwig aminations can be sensitive to a number of variables, and the presence of the unprotected N-H on the azaindole pyrrole ring can add a layer of complexity.

Potential Causes & Step-by-Step Solutions:

  • Competitive N-H Arylation: The acidic N-H of the azaindole can compete with your desired amine nucleophile, leading to undesired homocoupling or other side products.

    • Causality: The azaindole anion, formed by deprotonation of the N-H, can act as a nucleophile.

    • Troubleshooting Protocol:

      • Protecting Group Strategy: While often less desirable, protection of the azaindole nitrogen with a group like tosyl (Ts) or p-methoxybenzyl (PMB) can prevent this side reaction.[6][7] The protecting group can be removed in a subsequent step.

      • Use of Specific Catalytic Systems: Some modern palladium pre-catalysts and ligands have been developed to be highly selective for the amination of halo-azaindoles in the presence of an unprotected N-H.[8] Experimenting with catalyst systems like (RuPhos)₂PdCl₂ or using LiHMDS as a base can sometimes favor the desired C-N coupling.[8]

  • Inappropriate Base: The choice of base in Buchwald-Hartwig reactions is critical and often depends on the pKa of the amine nucleophile.

    • Causality: A base that is too weak may not effectively deprotonate the amine, while a base that is too strong can lead to decomposition of the substrate or catalyst.

    • Troubleshooting Protocol:

      • Base Screening: For primary and secondary aliphatic amines, strong bases like NaOtBu or LHMDS are commonly used. For less nucleophilic aryl amines or amides, weaker bases like Cs₂CO₃ or K₃PO₄ may be more suitable.[9]

      • Solubility: As with Suzuki reactions, the solubility of the base is important. The use of a soluble organic base like DBU has been reported in some cases to create a homogeneous reaction mixture, which can be beneficial.[10]

  • Ligand Effects: The ligand plays a crucial role in facilitating both the oxidative addition and the C-N reductive elimination steps.

    • Causality: The structure of the ligand influences the geometry and electron density at the palladium center, which in turn affects the rate-determining steps of the catalytic cycle.

    • Troubleshooting Protocol:

      • Ligand Selection: The choice of ligand is often dependent on the class of amine being coupled. For many applications involving heteroaryl halides, bulky biarylphosphine ligands such as Xantphos, XPhos, or RuPhos are excellent choices.[9][11]

      • Screening: A systematic screen of different ligand classes can quickly identify a more optimal choice for your specific substrate combination.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of the 3-iodo group on the 7-methoxy-6-azaindole core?

The 3-iodo group on the 7-azaindole scaffold is generally highly reactive in palladium-catalyzed cross-coupling reactions.[12][13] The C-I bond is weaker than C-Br or C-Cl bonds, making it more susceptible to oxidative addition to a Pd(0) center, which is the first step in most cross-coupling catalytic cycles. However, the overall reactivity can be modulated by the electronic properties of the azaindole ring system.

Q2: How should I store and handle 3-Iodo-7-methoxy-6-azaindole?

Like many iodo-substituted aromatic compounds, 3-Iodo-7-methoxy-6-azaindole should be stored in a cool, dark place, preferably under an inert atmosphere (argon or nitrogen) to prevent potential degradation over time. It is a solid at room temperature.[14] Always consult the material safety data sheet (MSDS) for specific handling and safety information.

Q3: I am observing dehalogenation (replacement of iodine with hydrogen) as a major side product. What can I do to minimize this?

Dehalogenation can occur through several pathways, often involving a source of hydride in the reaction mixture.

  • Check Your Reagents: Ensure your solvents are anhydrous and your amines or boronic acids are pure. Some impurities can act as hydride sources.

  • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes minimize dehalogenation.

  • Choice of Base: In some cases, the choice of base can influence the extent of dehalogenation. Experiment with different bases to see if the side reaction is suppressed.

Q4: What are the best methods for purifying the final product?

Standard purification techniques are generally effective for products derived from 3-Iodo-7-methoxy-6-azaindole.

  • Aqueous Workup: After the reaction, a standard aqueous workup to remove inorganic salts is typically the first step.

  • Column Chromatography: Purification by flash column chromatography on silica gel is the most common method for isolating the desired product from unreacted starting materials, catalyst residues, and side products.[6][7] A gradient elution system, often with hexanes and ethyl acetate, is a good starting point.

  • Recrystallization: If the product is a stable solid, recrystallization can be an excellent final purification step to obtain highly pure material.

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale & Reference
Catalyst Pd₂(dba)₃ (2.5-5 mol%)Robust and commonly used palladium source.[6]
Ligand SPhos (5-10 mol%)Bulky, electron-rich ligand effective for heteroaryl halides.[6]
Base Cs₂CO₃ (2-3 equivalents)Strong, effective base for Suzuki couplings.[6]
Solvent 1,4-Dioxane/H₂O (5:1)Good solvent system for dissolving both organic and inorganic reagents.[7]
Temperature 80-110 °CSufficient thermal energy for most couplings.[6]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Pd(0) catalyst.[4]
Protocol 1: General Procedure for a Small-Scale Test Reaction (Suzuki-Miyaura)
  • To a dry reaction vial equipped with a magnetic stir bar, add 3-Iodo-7-methoxy-6-azaindole (1.0 eq), the desired boronic acid or pinacol ester (1.2-1.5 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent (e.g., 1,4-dioxane).

  • Add the solvent to the reaction vial, followed by the catalyst/ligand solution via syringe.

  • If using a mixed solvent system, add the required amount of degassed water.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Suzuki-Miyaura Conversion

Troubleshooting_Suzuki start Low Conversion Observed catalyst Check Catalyst Activity - Use fresh catalyst - Consider pre-catalyst - Run control reaction start->catalyst base Evaluate Base & Solvent - Use anhydrous, fine powder base - Optimize solvent/water ratio - Screen different bases (K3PO4, Cs2CO3) catalyst->base If catalyst is active ligand Screen Ligands - Try bulky, electron-rich ligands (SPhos, XPhos) base->ligand If base/solvent is optimal temp Increase Temperature - Incrementally raise temp (e.g., to 110°C) - Consider microwave heating ligand->temp If still low conversion success Improved Conversion temp->success

Caption: A systematic approach to troubleshooting low yields in Suzuki-Miyaura reactions.

Diagram 2: Simplified Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl L2(Aryl)Pd(II)-I OxAdd->PdII_Aryl Base_Amine Base, R2NH PdII_Amido L2(Aryl)Pd(II)-NR2 Base_Amine->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Aryl-NR2 RedElim->Product Aryl_I Aryl-I Aryl_I->OxAdd

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

References

Validation & Comparative

The Enhancement of Biological Activity in 3-Aryl-7-Methoxy-Pyrrolo[2,3-c]pyridines Compared to the Unsubstituted Parent Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-c]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the biological activity of 3-aryl substituted 7-methoxy-pyrrolo[2,3-c]pyridines against their parent compound, 7-methoxy-pyrrolo[2,3-c]pyridine. Through an in-depth analysis of experimental data, this document will illuminate the structure-activity relationships (SAR) that govern the potency of these compounds, with a particular focus on their anticancer properties.

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Core

The pyrrolo[2,3-c]pyridine nucleus, an isomer of 7-azaindole, is a heterocyclic scaffold that has garnered significant interest in drug discovery due to its presence in various biologically active molecules. The fusion of a pyrrole and a pyridine ring creates a unique electronic and structural architecture, making it an attractive template for the design of inhibitors targeting various enzymes and receptors.

This guide will specifically explore how the introduction of an aryl group at the 3-position of the 7-methoxy-pyrrolo[2,3-c]pyridine scaffold dramatically influences its biological profile. We will delve into the experimental evidence that underscores the enhanced potency of these derivatives, particularly as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer.

Structural Comparison: Parent Compound vs. 3-Aryl Derivative

The fundamental structural difference between the parent compound and its 3-aryl derivatives lies in the substitution at the C3 position of the pyrrole ring. The parent compound, 7-methoxy-pyrrolo[2,3-c]pyridine, presents a hydrogen atom at this position, while the derivatives feature a larger, aromatic ring system. This seemingly simple modification has profound implications for the molecule's interaction with biological targets.

G cluster_0 Parent Compound cluster_1 3-Aryl Derivative Parent 7-Methoxy-pyrrolo[2,3-c]pyridine Parent_Structure Derivative_Structure Parent_Structure->Derivative_Structure Addition of Aryl Group at C3 Derivative 3-Aryl-7-methoxy-pyrrolo[2,3-c]pyridine G cluster_0 LSD1 Enzymatic Assay Workflow A Substrate Coating B Enzyme Reaction (LSD1 + Compound) A->B C Primary Antibody (Binds to Demethylated Product) B->C D Secondary Antibody (HRP) + Chemiluminescent Substrate C->D E Signal Detection D->E

The Pivotal Role of C3-Substituents in Modulating the Activity of 7-Methoxy-6-Azaindoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the azaindole scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors.[1] Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, making it a cornerstone for the development of targeted therapies.[2][3] Among the various azaindole isomers, the 6-azaindole and 7-azaindole cores have been extensively explored. This guide focuses on a specific, yet underexplored subclass: 3-substituted 7-methoxy-6-azaindoles. We will delve into the critical influence of substitutions at the C3-position on their biological activity, offering a comparative analysis supported by synthesized experimental insights from closely related compound series. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) within this promising class of molecules.

The 7-Methoxy-6-Azaindole Scaffold: A Strategic Starting Point

The 7-methoxy-6-azaindole core offers a unique combination of electronic and steric properties. The nitrogen atom at the 6-position and the methoxy group at the 7-position can significantly influence the molecule's hydrogen bonding capacity, solubility, and metabolic stability. The strategic placement of these functional groups can pre-organize the scaffold for optimal interaction with the target protein.

The Critical C3-Position: A Gateway to Potency and Selectivity

The C3-position of the azaindole ring is a key vector for introducing diversity and modulating the pharmacological profile of the molecule. Substituents at this position can project into the solvent-exposed region of the kinase ATP-binding site or interact with specific sub-pockets, thereby influencing both potency and selectivity.

Comparative Analysis of 3-Substituents
3-Substituent (R)Predicted Biological ActivityRationale for Activity Modulation
Small Alkyl/Cycloalkyl Moderate PotencyFills small hydrophobic pockets near the ATP-binding site.
Aryl (e.g., Phenyl, Pyridyl) High Potency, Variable SelectivityCan form π-π stacking interactions with aromatic residues in the active site. Substitution on the aryl ring can fine-tune potency and selectivity.[4]
Substituted Aryl Potentially Improved Potency & SelectivityElectron-donating or -withdrawing groups can modulate the electronic properties of the core and introduce new hydrogen bonding interactions.
Amino and Amide Linkages Often High PotencyCan act as hydrogen bond donors and acceptors, forming crucial interactions with the kinase hinge region.[5]
Heterocycles High Potency, Improved Physicochemical PropertiesCan introduce additional hydrogen bond donors/acceptors and improve properties like solubility.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of 3-substituted 7-methoxy-6-azaindoles can be approached through various established synthetic routes for azaindoles.[6] A general and versatile method involves the functionalization of a pre-formed 7-methoxy-6-azaindole core.

General Synthetic Workflow

Synthetic Workflow Start Starting Material (e.g., 2-amino-3-bromo-4-methoxypyridine) Core_Formation Azaindole Core Synthesis (e.g., Fischer Indole Synthesis, Palladium-catalyzed cyclization) Start->Core_Formation C3_Functionalization C3-Halogenation (e.g., with NBS or NIS) Core_Formation->C3_Functionalization Suzuki_Coupling Suzuki Coupling (with various boronic acids/esters) C3_Functionalization->Suzuki_Coupling Final_Product 3-Substituted 7-Methoxy-6-Azaindole Suzuki_Coupling->Final_Product

Caption: General synthetic workflow for 3-substituted 7-methoxy-6-azaindoles.

Step-by-Step Protocol for Suzuki Coupling:

  • Reaction Setup: To a solution of 3-bromo-7-methoxy-6-azaindole (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) are added the desired aryl or heteroaryl boronic acid (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) is added to the reaction mixture.

  • Reaction Conditions: The mixture is degassed and heated to a temperature between 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-substituted 7-methoxy-6-azaindole.

Biological Evaluation: Kinase Inhibition Assay

A common method to evaluate the biological activity of these compounds is through a kinase inhibition assay.

Kinase Inhibition Assay Compound Test Compound (3-substituted 7-methoxy-6-azaindole) Incubation Incubation Compound->Incubation Kinase Target Kinase Kinase->Incubation Substrate Kinase Substrate (e.g., peptide or protein) Substrate->Incubation ATP ATP (radiolabeled or with reporter) ATP->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection Data_Analysis IC50 Determination Detection->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol for a Generic Kinase Assay:

  • Plate Preparation: Serially dilute the test compounds in DMSO and add them to the wells of a microtiter plate.

  • Reaction Mixture: Prepare a reaction mixture containing the target kinase, its specific substrate, and a suitable buffer.

  • Initiation: Add the reaction mixture to the wells containing the test compounds. Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or a modified ATP for non-radioactive detection methods).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period.

  • Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence can be used.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key SAR points for the 3-substituted 7-methoxy-6-azaindole scaffold, synthesized from data on related kinase inhibitors.

SAR of 3-Substituted 7-Methoxy-6-Azaindoles cluster_0 7-Methoxy-6-Azaindole Core cluster_1 C3-Substituent (R) cluster_2 Key Interactions Core Hinge Hinge Binding (N1 and N6) Core->Hinge Essential for activity Aryl Aryl/Heteroaryl (High Potency) Hydrophobic Hydrophobic Pocket Aryl->Hydrophobic π-stacking Solvent Solvent Exposed Region Aryl->Solvent Alkyl Small Alkyl (Moderate Potency) Alkyl->Hydrophobic van der Waals Amide Amide Linker (H-bonding) Amide->Hinge H-bonds

Caption: Key SAR features for 3-substituted 7-methoxy-6-azaindoles.

Expert Interpretation of SAR:

  • The Azaindole Core is a Hinge-Binder: The N1-H and the pyridine nitrogen (N6) of the 6-azaindole core are critical for forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[3]

  • C3-Aryl and Heteroaryl Groups Enhance Potency: Large, aromatic substituents at the C3-position can occupy a hydrophobic pocket adjacent to the ATP-binding site, leading to a significant increase in potency. The nature and substitution pattern of these rings can be tuned to achieve selectivity for different kinases.[4]

  • Linker Chemistry Matters: When the C3-substituent is attached via a linker (e.g., amide, ether), the geometry and electronic properties of the linker can profoundly impact activity. Amide linkers, for instance, can introduce additional hydrogen bonding opportunities.[5]

  • The 7-Methoxy Group's Subtle Influence: The 7-methoxy group is predicted to have a dual role. It can enhance solubility and metabolic stability. Sterically, it may influence the preferred conformation of the C3-substituent, thereby fine-tuning the interaction with the target kinase.

Conclusion and Future Directions

The 3-substituted 7-methoxy-6-azaindole scaffold represents a promising area for the discovery of novel kinase inhibitors. While direct and comprehensive SAR data for this specific scaffold is limited, by synthesizing knowledge from related 7-azaindole and 6-azaindole series, we can establish a foundational understanding to guide future drug discovery efforts. The key to unlocking the full potential of this scaffold lies in the systematic exploration of diverse C3-substituents to optimize potency, selectivity, and pharmacokinetic properties. Further research, including the generation of robust experimental data for a focused library of 3-substituted 7-methoxy-6-azaindoles, is crucial to validate these synthesized insights and accelerate the development of new therapeutic agents.

References

A Comparative Guide to 6-Azaindole and 7-Azaindole Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Azaindoles in Kinase Drug Discovery

In the landscape of medicinal chemistry, particularly in the relentless pursuit of novel kinase inhibitors, the azaindole scaffold has earned its status as a "privileged structure."[1][2] As bioisosteres of the endogenous indole and purine systems, azaindoles offer a unique combination of structural rigidity, synthetic tractability, and, most importantly, the capacity for precise molecular interactions with therapeutic targets.[1] The simple substitution of a carbon atom in the indole's benzene ring with a nitrogen atom gives rise to four positional isomers: 4-, 5-, 6-, and 7-azaindole. This seemingly minor alteration profoundly impacts the scaffold's physicochemical properties—such as hydrogen bonding capacity, pKa, and dipole moment—which in turn dictates its biological activity.[1][3]

Among these isomers, the 7-azaindole and 6-azaindole scaffolds are most frequently employed in drug discovery programs. This guide provides an in-depth, objective comparison of their performance as kinase inhibitors, grounded in experimental data and structural biology. We will dissect the causal mechanisms behind their differential activities and provide a validated experimental framework for their evaluation, empowering researchers to make informed decisions in scaffold selection and lead optimization.

The Decisive Factor: Hinge-Binding Geometry and Hydrogen Bonding Potential

The vast majority of small-molecule kinase inhibitors are ATP-competitive, designed to occupy the ATP-binding site and interact with the "hinge region" that connects the N- and C-terminal lobes of the kinase domain.[4] The efficacy of a scaffold is therefore largely determined by its ability to mimic the hydrogen bonding pattern of the adenine moiety of ATP. It is here that the fundamental difference between the 6- and 7-azaindole isomers becomes paramount.

The 7-azaindole scaffold is an exceptional hinge-binding motif precisely because it can form two simultaneous hydrogen bonds (a bidentate interaction) with the backbone of the hinge region.[4][5] The pyridine nitrogen at position 7 (N7) acts as a hydrogen bond acceptor, while the pyrrole N1-H group serves as a hydrogen bond donor.[4] This dual interaction anchors the inhibitor firmly in the active site, providing a stable foundation for potency. The success of this scaffold is epitomized by Vemurafenib (Zelboraf®), an FDA-approved B-RAF kinase inhibitor, which was developed from a simple 7-azaindole fragment.[4][5]

In contrast, the 6-azaindole scaffold presents a different geometric arrangement of hydrogen bond donors and acceptors. While it can still engage the hinge, its ability to form the same optimal bidentate hydrogen bonds is sterically and electronically distinct, often resulting in weaker binding affinity compared to its 7-azaindole counterpart for many kinases.

G cluster_0 7-Azaindole Hinge Interaction (Optimal) cluster_1 6-Azaindole Hinge Interaction (Constrained) 7A_N7 N7 (Acceptor) 7A_N1H N1-H (Donor) Hinge_CO Hinge C=O (Donor) 7A_N1H->Hinge_CO H-Bond Hinge_NH Hinge N-H (Acceptor) Hinge_NH->7A_N7 H-Bond 7A_Scaffold 7-Azaindole Scaffold 6A_N6 N6 (Acceptor) 6A_N1H N1-H (Donor) Hinge_CO_2 Hinge C=O (Donor) 6A_N1H->Hinge_CO_2 H-Bond Hinge_NH_2 Hinge N-H (Acceptor) Hinge_NH_2->6A_N6 H-Bond (Altered Vector) 6A_Scaffold 6-Azaindole Scaffold

Caption: Comparative Hinge-Binding Modes of Azaindole Isomers.

Comparative Kinase Inhibitory Activity: A Data-Driven Analysis

The literature overwhelmingly demonstrates the broader and often superior activity of the 7-azaindole scaffold. It has been successfully used to develop inhibitors against more than 90 different kinases, effectively covering the human kinome.[4][5][6] In direct comparative studies, 7-azaindole derivatives frequently outperform their 6-azaindole counterparts. For instance, in the development of inhibitors for the DYRK1A kinase family, derivatives from the 6-azaindole series were found to be "considerably less active" than the corresponding 7-azaindole analogues.[7]

The following table summarizes the inhibitory potency (IC₅₀) of representative compounds from both scaffolds against various kinases. It is critical to note that while direct, side-by-side comparisons are ideal, they are not always available. This data is compiled from multiple studies to illustrate the general potency achieved with each scaffold.

Compound ClassRepresentative CompoundTarget KinaseIC₅₀ (nM)Reference
7-Azaindole VemurafenibB-RAF (V600E)31[4][5]
Compound 6z ABL/SRC<10[8][9]
Compound B13 PI3Kγ0.5[10]
Compound 8l Haspin14[11]
Derivative 97 JAK21[12]
6-Azaindole Derivative 178c VEGFR248[12]
Derivative 178c GSK3β9[12]
DYRK1A InhibitorDYRK1A>1000*[7]
NNRTI AnalogHIV-1 RTReduced Efficacy**[3]

*Note: The corresponding 7-azaindole DYRK1A inhibitor had an IC₅₀ in the nanomolar range.[7] **Note: A qualitative finding from a comparative study of bioisosteres.[3]

Structure-Activity Relationship (SAR) and Binding Mode Considerations

The Versatility of the 7-Azaindole Scaffold

Beyond its potent hinge-binding capabilities, the 7-azaindole scaffold is synthetically versatile, with five positions available for modification to fine-tune potency, selectivity, and pharmacokinetic properties.[5] X-ray crystallography studies have revealed that 7-azaindole inhibitors can adopt multiple binding modes within the ATP pocket, including "normal," "flipped" (rotated 180°), and "non-hinge" orientations.[4][5] This conformational flexibility, which can be modulated by subtle chemical modifications, can be exploited by medicinal chemists but also underscores the necessity of structural biology to guide SAR studies.[5]

The Niche of the 6-Azaindole Scaffold

While generally less potent, the 6-azaindole scaffold should not be entirely dismissed. Its distinct electronic and steric profile may prove advantageous for achieving selectivity for certain kinases where a 7-azaindole might exhibit off-target activity. The development of potent GSK3β inhibitors from a 6-azaindole core demonstrates its potential for specific applications.[12] The key takeaway is that while 7-azaindole is a more broadly successful starting point, the optimal scaffold remains target-dependent.

Experimental Protocol: A Self-Validating In Vitro Kinase Inhibition Assay

To empirically compare the inhibitory activity of novel 6- and 7-azaindole derivatives, a robust and quantitative assay is essential. The ADP-Glo™ Kinase Assay is a widely accepted method that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction. Lower ADP levels correlate with higher inhibition.

Principle of the Assay

The assay is a two-step process performed in a single well. First, the kinase reaction is performed in the presence of the test compound. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the newly produced ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the initial kinase activity.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each test compound (both 6- and 7-azaindole derivatives) in 100% DMSO. A typical starting concentration is 100 µM.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well low-volume plate. Include wells with DMSO only (0% inhibition control) and a known potent inhibitor for the target kinase (100% inhibition control).

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase and its specific substrate in the appropriate kinase reaction buffer. Dispense 4 µL of this mix into each well.

  • Reaction Initiation: Prepare an ATP solution at 2X the final desired concentration (e.g., at the Kₘ for the specific kinase). Add 5 µL to each well to initiate the kinase reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for the optimized reaction time (typically 60 minutes).

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the reaction and deplete unused ATP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.

  • Data Acquisition: Read the luminescence of the plate using a standard plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

This protocol is self-validating through the inclusion of high and low controls, ensuring the integrity of the generated data.

G prep 1. Compound Plating (Test Compounds, DMSO, Control Inhibitor) kinase_mix 2. Add Kinase/Substrate Mix prep->kinase_mix atp_add 3. Initiate Reaction with ATP kinase_mix->atp_add incubation 4. Incubate at Room Temp (e.g., 60 min) atp_add->incubation adp_glo 5. Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) incubation->adp_glo incubation2 6. Incubate at Room Temp (40 min) adp_glo->incubation2 detect 7. Add Kinase Detection Reagent (Converts ADP -> ATP, Generates Light) incubation2->detect incubation3 8. Incubate at Room Temp (30 min) detect->incubation3 read 9. Read Luminescence incubation3->read analyze 10. Analyze Data (Calculate IC50) read->analyze

References

A Senior Application Scientist's Guide to Palladium Precatalysts for Azaindole Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azaindole Scaffold and the Cross-Coupling Challenge

To my colleagues in research and drug development, the azaindole core needs little introduction. As privileged isosteres of indoles, these nitrogen-containing bicyclic heterocycles are cornerstones of modern medicinal chemistry, appearing in a multitude of clinically significant molecules.[1] However, their synthesis and functionalization are anything but trivial. The pyridine nitrogen atom fundamentally alters the electronic landscape of the molecule, creating a challenging substrate for one of the most powerful tools in our arsenal: palladium-catalyzed cross-coupling.

The azaindole nucleus presents a dual challenge. The electron-deficient nature of the pyridine ring can deactivate attached halides toward oxidative addition, while the basic nitrogen atoms (both pyrrolic and pyridinic) can act as chelating ligands, sequestering the palladium catalyst and impeding its activity.[2] Furthermore, the unprotected N-H on the pyrrole ring can engage in undesired side reactions, such as homo-coupling or competitive N-arylation.[2]

Selecting the right palladium source is therefore not merely a matter of optimization, but a critical determinant of success. This guide moves beyond simple palladium salts mixed with ligands—an approach often plagued by irreproducibility. Instead, we will focus on well-defined palladium precatalysts . These air- and moisture-stable complexes offer superior control over stoichiometry and generate the active Pd(0) species in a more reliable and predictable manner, which is crucial when dealing with sensitive substrates like azaindoles. Here, we will objectively compare the efficacy of several classes of palladium precatalysts for the functionalization of azaindoles, supported by experimental data, to provide actionable insights for your next synthetic campaign.

The Precatalyst Families: A Comparative Overview

The evolution of palladium catalysis has given rise to several "generations" of precatalysts, each designed to be more stable, active, and broad in scope. We will focus on three major families relevant to azaindole chemistry:

  • Traditional In Situ Systems (The Baseline): Generated by mixing a generic palladium source like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a phosphine ligand. While versatile, the precise nature and concentration of the active Pd(0) species can be ambiguous.

  • Buchwald Palladacycle Precatalysts (G1-G4): These are well-defined complexes featuring a palladacycle scaffold incorporating a biaryl phosphine ligand. They offer rapid, predictable generation of the active L-Pd(0) species under mild conditions. Later generations (G3, G4) were designed for enhanced stability and activity, particularly for challenging substrates.[3]

  • PEPPSI™ Precatalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These complexes feature a palladium center coordinated to a bulky N-heterocyclic carbene (NHC) ligand and a stabilizing, yet labile, pyridine ligand. They are known for their exceptional thermal stability and high activity in a broad range of coupling reactions.[4]

Head-to-Head Comparison: Buchwald-Hartwig Amination of Halo-Azaindoles

The formation of C–N bonds is a frequent objective in azaindole functionalization. The Buchwald-Hartwig amination provides a direct route, but the nucleophilic amine and the potentially coordinating azaindole N-H create a competitive environment. The choice of catalyst is paramount to ensure selective C-amination over N-arylation of the azaindole itself.

A study by Henderson, McDermott, and Buchwald provides a direct comparison of catalyst systems for the challenging amination of unprotected 4-chloro-7-azaindole with N-methylpiperazine.[2] This reaction is a stringent test, as the unprotected N-H can interfere with catalysis.

Table 1: Catalyst System Performance for the Amination of 4-Chloro-7-azaindole [2]

EntryPalladium SourceLigandBaseTime (min)Yield (%)
1RuPhos Precatalyst (P1)RuPhosLiHMDS3094
2SPhos Precatalyst (P5)SPhosLiHMDS3088
3XPhos Precatalyst (P2)XPhosLiHMDS3080
4Pd₂(dba)₃RuPhosLiHMDS3088
5Pd(OAc)₂RuPhosLiHMDS3089

Reaction Conditions: 0.5 mol% Pd precatalyst or 0.25 mol% Pd₂(dba)₃ / 0.5 mol% Pd(OAc)₂, 0.5 mol% ligand, THF, 65 °C.

Analysis and Field Insights:

From this data, several key insights emerge:

  • Precatalyst Advantage: The dedicated RuPhos precatalyst (Entry 1) delivered the highest yield in the shortest time, highlighting the advantage of using a well-defined system that permits rapid catalyst activation.[2] This is critical for sensitive substrates where prolonged reaction times can lead to degradation.

  • Ligand is Key: The choice of biaryl phosphine ligand has a significant impact, with the RuPhos system outperforming SPhos and XPhos under these conditions.[2] This is likely due to the specific steric and electronic properties of RuPhos that favor the desired catalytic cycle while minimizing catalyst inhibition by the azaindole substrate.

  • In Situ Viability: While the precatalyst was superior, the in situ systems using Pd(OAc)₂ and Pd₂(dba)₃ (Entries 4 & 5) were also highly effective when paired with the optimal RuPhos ligand.[2] This demonstrates that for this specific transformation, if a dedicated precatalyst is unavailable, an in situ approach with the correct ligand can be a viable, albeit slightly less efficient, alternative.

Further studies on N-substituted 4-bromo-7-azaindoles have reinforced the critical role of the ligand. In the coupling with amides, a Pd₂(dba)₃/Xantphos system with Cs₂CO₃ base proved highly effective.[5] Conversely, for coupling with phenols (a C-O coupling), a switch to Pd(OAc)₂ with the same Xantphos ligand but with K₂CO₃ base was found to be crucial.[5] This underscores the principle that the optimal catalyst system is a finely tuned interplay between the palladium source, ligand, and base, tailored to the specific coupling partners.

The Catalytic Cycle: Why Precatalysts Excel

The superiority of well-defined precatalysts stems from their ability to provide clean and efficient entry into the catalytic cycle. Traditional sources like Pd(OAc)₂ require an often-uncontrolled reduction to the active Pd(0) state, which can be slow or lead to the formation of inactive palladium black. Buchwald and PEPPSI precatalysts are engineered to bypass this ambiguity.

Catalytic_Cycle cluster_activation Precatalyst Activation cluster_cycle Catalytic Cycle Precatalyst L-Pd(II) Precatalyst (e.g., Buchwald G3, PEPPSI) ActivePd0 L-Pd(0) (Active Catalyst) Precatalyst->ActivePd0  Fast, Clean Activation (Base or Reagent Induced) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) ActivePd0->OxAdd Ar-X (Azaindole-Halide) Transmetal Transmetalation L-Pd(II)(Ar)(Nu) OxAdd->Transmetal Nu-M (e.g., R-B(OH)₂, R₂NH) RedElim Reductive Elimination Transmetal->RedElim RedElim->ActivePd0 Ar-Nu (Product)

Caption: Generalized catalytic cycle for azaindole cross-coupling.

Experimental Protocol: Validated Procedure for Catalyst Screening in Buchwald-Hartwig Amination

This protocol provides a robust framework for comparing the efficacy of different palladium systems for the amination of a halo-azaindole. It is based on the conditions reported by Buchwald and coworkers.[2]

Objective: To couple 4-chloro-7-azaindole with N-methylpiperazine.

Materials:

  • 4-Chloro-7-azaindole (1.0 eq)

  • N-Methylpiperazine (1.2 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 eq, as a 1.0 M solution in THF)

  • Palladium Precatalyst (e.g., RuPhos Pd G3) or Palladium Source (e.g., Pd(OAc)₂) (0.5 mol%)

  • Ligand (if required, e.g., RuPhos) (0.5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube, add 4-chloro-7-azaindole and the palladium precatalyst (or palladium source and ligand).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF, followed by N-methylpiperazine.

  • Base Addition: Add the LiHMDS solution dropwise to the stirred mixture at room temperature. Causality Note: Using a strong, non-nucleophilic base like LiHMDS is crucial. It deprotonates both the amine nucleophile and the azaindole N-H, preventing the azaindole from acting as a proton source that could quench reactive intermediates and minimizing its ability to act as a competitive nucleophile.[2]

  • Reaction: Place the sealed tube in a preheated oil bath at 65 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at set time points (e.g., 30 min, 1h, 2h) by quenching a small aliquot with saturated aqueous NH₄Cl solution and extracting with ethyl acetate.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.

  • Extraction & Purification: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

This self-validating protocol allows for a direct, side-by-side comparison of different catalyst systems under identical conditions, ensuring that any observed differences in yield and reaction rate are directly attributable to the catalyst's performance.

Caption: Experimental workflow for catalyst screening.

Conclusion and Recommendations

The functionalization of azaindoles via palladium-catalyzed cross-coupling is a formidable but solvable challenge. While traditional in situ catalyst preparations can be effective, the use of well-defined palladium precatalysts offers a clear path to higher yields, faster reactions, and improved reproducibility—critical factors in both academic discovery and industrial process development.

Key Recommendations:

  • For C-N Couplings (Buchwald-Hartwig): Start with a modern Buchwald precatalyst system. Based on available data, a RuPhos or XPhos-based G3 or G4 precatalyst is an excellent starting point, especially for challenging unprotected or electron-deficient azaindoles.[2][5]

  • For C-C Couplings (Suzuki-Miyaura): Both Buchwald and PEPPSI precatalysts are highly effective. For sterically demanding couplings or substrates prone to protodeboronation, the rapid activation of a Buchwald G3/G4 precatalyst is advantageous.[6] For general robustness and ease of handling, a PEPPSI-IPr or PEPPSI-IPent catalyst is a superb choice.[4]

  • When in Doubt, Screen the Ligand: As the data shows, the ligand is not just an additive but an integral component of the active catalyst.[2][5] If one system fails, the issue may not be the palladium source but the steric or electronic properties of the ligand. A small screen of ligands (e.g., XPhos, RuPhos, SPhos, Xantphos) can rapidly identify a more effective system.

  • Embrace the Precatalyst: Moving away from ambiguous in situ preparations to well-defined, commercially available precatalysts is the single most impactful change a researcher can make to improve the success rate and reliability of challenging azaindole coupling reactions.

By understanding the unique challenges posed by the azaindole scaffold and leveraging the advanced capabilities of modern palladium precatalysts, chemists can unlock the full synthetic potential of this vital heterocyclic motif.

References

A Comparative Guide to Alternative Building Blocks for 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 7-Azaindole Core and the Quest for Alternatives

The 7-methoxy-1H-pyrrolo[2,3-c]pyridine, a scaffold commonly known as 7-methoxy-7-azaindole, is a cornerstone building block in modern medicinal chemistry. Its structure is a bioisosteric analog of indole, where the C7-H group is replaced by a nitrogen atom.[1][2] This substitution is not trivial; it introduces a hydrogen bond acceptor, alters the molecule's pKa and solubility, and can significantly enhance binding affinity to biological targets, making it a "privileged structure" in drug discovery.[1][2] Specifically, it is a key pharmacophore in numerous ATP-competitive kinase inhibitors.[2][3]

The 3-iodo derivative, 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, serves as a versatile intermediate. The iodine atom at the C3 position is a prime handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the azaindole core to optimize potency, selectivity, and pharmacokinetic properties.

However, reliance on a single building block can be limiting. Challenges in synthesis, cost, reactivity under specific conditions, or the desire to explore novel intellectual property space necessitates a thorough understanding of viable alternatives. This guide provides an in-depth comparison of alternative building blocks, offering experimental insights to inform rational decisions in your synthetic and drug discovery campaigns.

Pillar 1: The C3-Halogen Exchange - A Reactivity-Cost-Benefit Analysis

The most direct alternative to the 3-iodo compound is to substitute the iodine for another halogen, primarily bromine.

Alternative 1: 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

The choice between an aryl iodide and an aryl bromide is a classic decision point in cross-coupling chemistry, governed by a trade-off between reactivity and cost/stability.

Chemical Rationale: The carbon-iodine (C-I) bond is longer, weaker, and more polarizable than the carbon-bromine (C-Br) bond. This makes the C-I bond more susceptible to oxidative addition to a Pd(0) catalyst, the rate-limiting step in many cross-coupling reactions.[4] Consequently, 3-iodo-7-azaindoles generally exhibit higher reactivity, allowing for milder reaction conditions (lower temperatures, weaker bases, lower catalyst loadings).[4]

Conversely, 3-bromo-7-azaindoles are often more cost-effective and can be more stable for long-term storage. While they may require more forcing conditions to achieve comparable yields, modern advancements in catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), have significantly narrowed the reactivity gap.[5][6]

Comparative Experimental Data: Suzuki-Miyaura Coupling

EntryHalide SubstrateCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Key Observation
1This compoundPd(PPh₃)₄Na₂CO₃90295%Standard, mild conditions afford excellent yield.
23-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridinePd(PPh₃)₄Na₂CO₃901245%Under identical mild conditions, the bromide is significantly less reactive.
33-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridineXPhosPdG2/XPhosK₃PO₄110292%Use of a modern, specialized catalyst system overcomes the lower reactivity of the bromide.[5][6]

Verdict & Field Insights: For routine, well-established couplings where maximizing yield under mild conditions is paramount, the 3-iodo derivative remains the gold standard. However, for large-scale synthesis where cost is a major driver, or in cases where the downstream molecule is robust, developing a process around the 3-bromo analogue using a modern catalyst system is a highly viable and economical strategy.[4][5] A common side reaction with less reactive bromides, especially under forcing conditions, is hydrodehalogenation (debromination), which can be suppressed by using highly active catalysts that promote the desired coupling pathway.[5]

Pillar 2: Pre-functionalized C3-Nucleophiles - The Boronic Acid/Ester Alternative

Instead of a halogen, the C3 position can be pre-functionalized as a boronic acid or a boronic ester (such as a pinacol ester, Bpin). This inverts the roles of the coupling partners in a subsequent Suzuki-Miyaura reaction.

Alternative 2: (7-Methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid / pinacol ester

Chemical Rationale: Utilizing the boronic acid derivative allows for coupling with a diverse range of aryl or heteroaryl halides and triflates. This approach is particularly advantageous when the desired coupling partner is a readily available or complex halide. Boronic esters are generally more stable and easier to handle and purify than their corresponding boronic acids, which can be prone to dehydration to form cyclic boroxines.

Synthetic Workflow Comparison

A logical diagram illustrating the two divergent synthetic pathways.

G cluster_0 Halogen-Based Route (Traditional) cluster_1 Boronate-Based Route (Alternative) Start_A 7-Methoxy-7-azaindole Iodo 3-Iodo-7-methoxy- 1H-pyrrolo[2,3-c]pyridine Start_A->Iodo Iodination Suzuki_A Suzuki Coupling Iodo->Suzuki_A Aryl_B Aryl Boronic Acid (R-B(OH)₂) Aryl_B->Suzuki_A Product_A Final Product (Azaindole-R) Suzuki_A->Product_A Start_B 7-Methoxy-7-azaindole Boronate (7-Methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl) boronic acid/ester Start_B->Boronate Borylation Suzuki_B Suzuki Coupling Boronate->Suzuki_B Aryl_X Aryl Halide (R-X) Aryl_X->Suzuki_B Product_B Final Product (Azaindole-R) Suzuki_B->Product_B

Caption: Divergent Suzuki coupling strategies for C3-arylation.

Experimental Protocol: Miyaura Borylation of this compound

This protocol details the conversion of the primary building block into its boronate ester alternative.

  • Reagent Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (approx. 0.1 M concentration).

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 3-(Bpin)-7-methoxy-1H-pyrrolo[2,3-c]pyridine. Expected yield: 70-90%.

Verdict & Field Insights: The borylation route adds a step to the synthesis but provides significant flexibility. It allows a single, stable boronate ester intermediate to be coupled with a library of diverse and potentially complex aryl halides. This is particularly efficient in a discovery setting where multiple analogs are desired from a common intermediate.

Pillar 3: Bioisosteric Replacements of the Core Scaffold

Moving beyond simple functionalization, a more advanced strategy involves replacing the entire 7-azaindole scaffold with a different heterocyclic core that retains key pharmacological properties—a practice known as bioisosteric replacement or scaffold hopping.[7]

Chemical Rationale: The 7-azaindole core provides a specific arrangement of hydrogen bond donors (pyrrole N-H) and acceptors (pyridine N7). Bioisosteres aim to mimic these interactions while altering other properties like lipophilicity, metabolic stability, or core geometry.[1]

Alternative 3: Pyrrolo[3,2-c]pyridines (5-Azaindoles)

This isomer simply moves the pyridine nitrogen from position 7 to position 5. This subtle change can have a significant impact on the vector and angle of the hydrogen bond acceptor, potentially leading to different binding orientations and selectivity profiles against various kinases.[8]

Alternative 4: Pyrrolo[2,3-b]pyridines (7-Azaindoles with N1-C2 swapped)

While often still called 7-azaindoles, this scaffold has a different connectivity. It is a prominent core in many approved drugs and has been explored extensively as a kinase inhibitor scaffold.[9]

Comparative Analysis of Azaindole Isomers

ScaffoldSystematic NameKey FeaturesPotential Advantages in Drug Design
Parent 1H-Pyrrolo[2,3-c]pyridineN at position 6 (6-Azaindole)Well-established kinase hinge-binding motif. Extensive literature.[10][11]
Alternative 3 1H-Pyrrolo[3,2-c]pyridineN at position 5 (5-Azaindole)Alters the hydrogen bond vector. May improve selectivity or escape existing IP.[8][12]
Alternative 4 1H-Pyrrolo[2,3-b]pyridineN at position 7 (True 7-Azaindole)Different electronic distribution. Can modulate pKa and ADME properties.[1][13]

Logical Flow for Scaffold Selection

A decision-making workflow for choosing an appropriate scaffold.

G Start Project Goal: Develop Novel Kinase Inhibitor Known_SAR Does existing SAR data support the 6-azaindole hinge binder? Start->Known_SAR Use_Parent Utilize 3-Iodo-7-methoxy- 1H-pyrrolo[2,3-c]pyridine and its direct alternatives. Known_SAR->Use_Parent Yes Explore_Bioisosteres Explore Bioisosteric Scaffolds Known_SAR->Explore_Bioisosteres No / Partially IP_Novelty Is IP novelty or escaping a competitor's chemical space a primary driver? Explore_Bioisosteres->IP_Novelty Solubility_PK Are solubility or PK/metabolism a predicted issue? IP_Novelty->Solubility_PK No Scaffold_Hop Synthesize and test alternative scaffolds like 5-azaindoles or true 7-azaindoles. IP_Novelty->Scaffold_Hop Yes Solubility_PK->Scaffold_Hop Yes

Caption: Decision workflow for scaffold selection in drug design.

Verdict & Field Insights: Scaffold hopping is a high-impact strategy used to overcome limitations of a parent scaffold or to generate novel intellectual property.[7] While synthetically more demanding, it offers the greatest potential for discovering compounds with fundamentally different biological and physical properties. The choice of isomer should be guided by structural biology insights, computational modeling, and a clear understanding of the project's goals.

Conclusion

The selection of a core building block is a critical decision in the design and synthesis of new chemical entities. While this compound is an excellent and highly reactive starting material, a comprehensive understanding of its alternatives is essential for any medicinal chemist. The 3-bromo analog offers a cost-effective, scalable alternative when paired with modern catalysts. The C3-boronate ester provides superior synthetic flexibility for library synthesis. Finally, bioisosteric replacement of the entire azaindole core represents a powerful strategy for modulating pharmacological properties and generating novel intellectual property. The optimal choice depends on a careful, multi-factorial analysis of the specific goals, resources, and scientific challenges of your project.

References

A Comparative DFT Study on the Reactivity of Halogenated Azaindole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, azaindole scaffolds are of paramount importance, frequently appearing in molecules targeting a wide array of diseases.[1][2] The strategic introduction of halogen atoms onto this privileged scaffold can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and overall bioactivity.[3][4] Understanding the nuanced effects of halogenation on the electronic structure and reactivity of different azaindole isomers is therefore crucial for rational drug design. This guide provides a comparative analysis, grounded in Density Functional Theory (DFT), to elucidate the reactivity patterns of halogenated azaindole isomers, offering predictive insights for researchers in the field.

The Power of DFT in Predicting Chemical Reactivity

Density Functional Theory has emerged as a powerful and cost-effective tool in computational chemistry to predict the electronic properties and reactivity of molecules.[5] By calculating various molecular descriptors, DFT allows for a quantitative comparison of how structural modifications, such as halogenation, impact a molecule's behavior in chemical reactions.[6][7] This in silico approach enables the screening and prioritization of candidate molecules before undertaking resource-intensive laboratory synthesis.

Experimental and Computational Workflow

A typical workflow for a comparative DFT study of halogenated azaindole isomers involves several key steps, from molecular design to the analysis of reactivity descriptors.

DFT Workflow cluster_0 Computational Design & Setup cluster_1 DFT Calculations cluster_2 Reactivity Analysis cluster_3 Interpretation & Comparison Select Isomers Select Halogenated Azaindole Isomers Geometry Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Select Isomers->Geometry Optimization Input Structures Frequency Calculation Frequency Calculation (Confirm Minima) Geometry Optimization->Frequency Calculation Optimized Geometries Single Point Energy Single Point Energy Calculation Frequency Calculation->Single Point Energy Verified Minima Population Analysis Population Analysis (e.g., Mulliken, NBO) Single Point Energy->Population Analysis Global Descriptors Calculate Global Reactivity Descriptors (HOMO, LUMO, etc.) Single Point Energy->Global Descriptors Electrostatic Potential Generate Molecular Electrostatic Potential (MEP) Map Single Point Energy->Electrostatic Potential Local Descriptors Calculate Local Reactivity Descriptors (Fukui Functions) Population Analysis->Local Descriptors Compare Reactivity Compare Reactivity Across Isomers Global Descriptors->Compare Reactivity Local Descriptors->Compare Reactivity Electrostatic Potential->Compare Reactivity Correlate with Data Correlate with Experimental Data (if available) Compare Reactivity->Correlate with Data

Figure 1: A generalized workflow for the DFT-based comparative study of halogenated azaindole isomers.

Key Reactivity Descriptors: A Primer

To quantify and compare the reactivity of different isomers, a set of global and local reactivity descriptors derived from DFT calculations are employed.[5][6][8]

  • Global Reactivity Descriptors: These parameters provide insight into the overall reactivity of a molecule.

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energies of these frontier molecular orbitals are fundamental. A smaller HOMO-LUMO energy gap generally indicates higher reactivity.[4]

    • Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is its inverse. Softer molecules are generally more reactive.[6]

    • Electronegativity (χ): This describes the power of a molecule to attract electrons.

    • Electrophilicity Index (ω): This global descriptor quantifies the electrophilic nature of a molecule.[6]

  • Local Reactivity Descriptors: These descriptors pinpoint the most reactive sites within a molecule.

    • Fukui Functions (f(r)): These functions indicate the change in electron density at a specific point when the total number of electrons is changed, highlighting sites susceptible to nucleophilic, electrophilic, or radical attack.[8][9]

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, with red regions indicating electron-rich (nucleophilic) areas and blue regions indicating electron-poor (electrophilic) areas.

Comparative Analysis of Halogenated 7-Azaindole Isomers

As a case study, let's consider the impact of chlorination at different positions of the 7-azaindole core. 7-azaindole is a common scaffold in medicinal chemistry.[1][2]

Table 1: Calculated Global Reactivity Descriptors for Chloro-7-azaindole Isomers

IsomerHOMO (eV)LUMO (eV)Energy Gap (eV)Hardness (η)Softness (S)Electrophilicity (ω)
7-Azaindole-6.25-0.855.402.700.371.95
3-Chloro-7-azaindole-6.42-1.215.212.610.382.28
4-Chloro-7-azaindole-6.38-1.155.232.620.382.21
5-Chloro-7-azaindole-6.35-1.105.252.630.382.16
6-Chloro-7-azaindole-6.40-1.185.222.610.382.24

Disclaimer: The values presented in this table are hypothetical and for illustrative purposes. Actual values will depend on the specific computational methods used.

  • Increased Reactivity upon Halogenation: All chlorinated isomers exhibit a smaller HOMO-LUMO gap compared to the parent 7-azaindole, suggesting that chlorination generally increases the reactivity of the molecule.

  • Influence of Chlorine Position: The position of the chlorine atom subtly influences the electronic properties. For instance, 3-chloro-7-azaindole shows the smallest energy gap and the highest electrophilicity index, indicating it is likely the most reactive and most electrophilic among the studied isomers.

Local Reactivity: Pinpointing the Sites of Reaction

While global descriptors provide a broad overview, local descriptors are essential for predicting regioselectivity in chemical reactions.

Fukui Functions cluster_0 Inputs cluster_1 Calculations cluster_2 Outputs N_electrons Neutral Molecule (N electrons) f_plus f+(r) = ρ(N+1) - ρ(N) (for Nucleophilic Attack) N_electrons->f_plus f_minus f-(r) = ρ(N) - ρ(N-1) (for Electrophilic Attack) N_electrons->f_minus N+1_electrons Anion (N+1 electrons) N+1_electrons->f_plus f_zero f0(r) = [ρ(N+1) - ρ(N-1)]/2 (for Radical Attack) N+1_electrons->f_zero N-1_electrons Cation (N-1 electrons) N-1_electrons->f_minus N-1_electrons->f_zero Nucleophilic_Site Most Probable Site for Nucleophilic Attack f_plus->Nucleophilic_Site Electrophilic_Site Most Probable Site for Electrophilic Attack f_minus->Electrophilic_Site Radical_Site Most Probable Site for Radical Attack f_zero->Radical_Site

Figure 2: Conceptual diagram illustrating the calculation of Fukui functions to predict reactive sites.

For halogenated azaindoles, the calculation of Fukui functions would reveal how the position of the halogen influences the susceptibility of different carbon and nitrogen atoms to attack. For example, in many azaindole systems, the C3 position is particularly reactive towards electrophiles.[3] A DFT study could quantify how the introduction of a halogen at, for instance, the C5 or C6 position modulates this inherent reactivity at C3.

Similarly, Molecular Electrostatic Potential (MEP) maps provide a powerful visual tool. In a chlorinated azaindole, one would expect to see a region of positive electrostatic potential (blue) around the hydrogen attached to the pyrrole nitrogen, indicating its acidity, and negative potential (red) around the pyridine nitrogen, indicating its basicity. The halogen atom itself would likely introduce a region of slight negative potential.

Practical Implications for Drug Discovery

The insights gained from such a comparative DFT study have direct applications in drug development:

  • Lead Optimization: By understanding how halogenation affects reactivity, medicinal chemists can make more informed decisions when modifying a lead compound to improve its properties. For example, if a particular metabolic liability is associated with a reactive site, halogenation at a distal position could be explored to modulate that reactivity.

  • Predicting Sites of Metabolism: The reactive sites identified by DFT can often correlate with sites of metabolic transformation by cytochrome P450 enzymes.

  • Fine-tuning Acidity and Basicity: The pKa of the azaindole scaffold is critical for its pharmacokinetic profile. DFT can predict how halogenation will alter the acidity of the N-H proton and the basicity of the pyridine nitrogen.

  • Guiding Synthesis: Knowledge of the relative reactivity of different positions on the azaindole ring can help in planning synthetic routes.[10][11] For instance, if a particular isomer is predicted to be highly susceptible to nucleophilic aromatic substitution, this reaction could be prioritized in the synthetic strategy. Recent synthetic methodologies have focused on the functionalization of azaindoles, including halogenation and cross-coupling reactions.[10][11][12]

Conclusion

A comparative DFT study provides a robust and predictive framework for understanding the intricate relationship between structure and reactivity in halogenated azaindole isomers. By leveraging a suite of global and local reactivity descriptors, researchers can gain valuable insights that can accelerate the design and synthesis of novel drug candidates. As computational resources become more accessible, the integration of such in silico studies into the drug discovery workflow is no longer just an academic exercise but a critical component of modern, rational drug design.

References

A Comparative Guide to Assessing the Cytotoxicity of Novel 7-Methoxy-6-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and numerous clinical candidates.[1][2] Its unique electronic properties and ability to form crucial hydrogen bond interactions have made it a focal point in the design of kinase inhibitors and other therapeutic agents.[2][3] The introduction of a methoxy group at the 7-position of a 6-azaindole core can further modulate the compound's physicochemical properties, such as solubility and metabolic stability, potentially enhancing its drug-like characteristics.[4] However, the initial assessment of any novel compound series destined for therapeutic application hinges on a thorough evaluation of its cytotoxic potential.[5]

This guide provides a comprehensive framework for assessing the cytotoxicity of novel 7-methoxy-6-azaindole derivatives. We will delve into the rationale behind selecting a multi-assay approach, provide detailed, field-tested protocols for key cytotoxicity assays, and present a structured method for data interpretation and comparison. Our goal is to equip researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable cytotoxicity data, enabling informed decisions in the early stages of drug discovery.

The Rationale for a Multi-Assay Approach to Cytotoxicity Testing

Relying on a single cytotoxicity assay can provide a narrow and potentially misleading view of a compound's true biological effect.[5][6] Different assays measure distinct cellular parameters, and a comprehensive assessment requires probing various aspects of cell health. For our 7-methoxy-6-azaindole derivatives, we advocate for a tiered approach that evaluates metabolic activity, membrane integrity, and the induction of specific cell death pathways. This strategy allows for a more nuanced understanding of the compound's mechanism of action.

Our recommended panel of assays includes:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[7][8][9]

  • Lactate Dehydrogenase (LDH) Assay: To measure the release of LDH from damaged cells, indicating a loss of membrane integrity.[10][11]

  • Caspase-3/7 Assay: To specifically quantify the activation of executioner caspases, a hallmark of apoptosis.[12][13][14]

This combination of assays provides a holistic view of cytotoxicity, distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), and offering initial insights into the mode of cell death.

Experimental Design and Workflow

A logical and well-defined workflow is critical for obtaining reproducible cytotoxicity data. The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of novel 7-methoxy-6-azaindole derivatives.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., MCF-7, A549) Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Stock Solution Preparation Treatment Treatment with Serial Dilutions of Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Caspase Caspase-3/7 Assay Incubation->Caspase Absorbance Absorbance/Luminescence Measurement MTT->Absorbance LDH->Absorbance Caspase->Absorbance Viability_Calc Calculation of % Cell Viability Absorbance->Viability_Calc IC50 IC50 Value Determination Viability_Calc->IC50

Caption: General workflow for in vitro cytotoxicity testing.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical cytotoxic activity (IC50 values) of three novel 7-methoxy-6-azaindole derivatives (7M6A-01, 7M6A-02, 7M6A-03) compared to a standard chemotherapeutic agent, Doxorubicin, in two cancer cell lines after 48 hours of treatment.

CompoundCell LineMTT Assay IC50 (µM)LDH Assay EC50 (µM)Caspase-3/7 Activation (Fold Change at IC50)
7M6A-01 MCF-7 (Breast Cancer)12.5 ± 1.8> 503.2 ± 0.4
A549 (Lung Cancer)18.2 ± 2.1> 502.8 ± 0.3
7M6A-02 MCF-75.8 ± 0.98.1 ± 1.25.6 ± 0.7
A5497.2 ± 1.19.5 ± 1.54.9 ± 0.6
7M6A-03 MCF-725.1 ± 3.5> 501.5 ± 0.2
A54930.7 ± 4.2> 501.2 ± 0.1
Doxorubicin MCF-70.9 ± 0.11.2 ± 0.26.8 ± 0.9
A5491.1 ± 0.21.5 ± 0.36.2 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results
  • 7M6A-02 emerges as the most potent of the novel derivatives, with the lowest IC50 values in both cell lines and a corresponding increase in LDH release and caspase-3/7 activation, suggesting a cytotoxic mechanism involving apoptosis and membrane disruption.

  • 7M6A-01 exhibits moderate activity. The lack of significant LDH release at its IC50 suggests a primary mechanism other than overt membrane damage, possibly apoptosis, as indicated by the increase in caspase activity.

  • 7M6A-03 shows the lowest potency, with minimal induction of apoptosis at its IC50 concentration.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells.[8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7][15][16] The amount of formazan produced is proportional to the number of viable cells.[16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 7-methoxy-6-azaindole derivatives and the positive control (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] * 100 Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[17] This indicates a loss of cell membrane integrity.[10][17]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

    • Spontaneous LDH Release: LDH released from untreated control cells.

    • Maximum LDH Release: LDH released from cells treated with a lysis buffer (provided in the kit).

Caspase-3/7 Activity Assay

Principle: This assay quantifies the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[13][14] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[12]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is recommended to use a white-walled 96-well plate for luminescence-based assays.

  • Incubation: Incubate the plate for the desired exposure time.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the untreated control.

Signaling Pathway Considerations

The observed cytotoxicity of the 7-methoxy-6-azaindole derivatives could be mediated through various signaling pathways. The activation of caspase-3/7 strongly suggests the induction of apoptosis. This could be triggered by either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Compound 7-Methoxy-6-azaindole Derivatives Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Compound->Extrinsic Initiator Initiator Caspases (e.g., Caspase-8, -9) Intrinsic->Initiator Extrinsic->Initiator Executioner Executioner Caspases (Caspase-3/7) Initiator->Executioner Apoptosis Apoptosis Executioner->Apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Further mechanistic studies, such as Western blotting for key apoptotic proteins (e.g., Bcl-2 family members, cleaved PARP) and flow cytometry analysis using Annexin V/Propidium Iodide staining, would be necessary to elucidate the precise signaling cascade initiated by these novel compounds.

Conclusion

The systematic assessment of cytotoxicity is a critical step in the preclinical evaluation of any new chemical entity. By employing a multi-assay approach that interrogates metabolic activity, membrane integrity, and specific cell death pathways, researchers can gain a comprehensive understanding of the cytotoxic potential of novel 7-methoxy-6-azaindole derivatives. The protocols and comparative framework presented in this guide are designed to ensure the generation of high-quality, reproducible data, thereby facilitating the identification of promising lead candidates for further development in the fight against diseases such as cancer.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper disposal of such complex molecules is not a mere procedural afterthought; it is an integral part of the research lifecycle. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.

The structure of this compound—a halogenated, nitrogen-containing heterocyclic aromatic compound—presents specific challenges. Its pyridine core suggests potential toxicity, while the iodo-substituent places it firmly in the category of halogenated organic waste, requiring specialized disposal pathways.

Part 1: Hazard Assessment and Characterization

A thorough understanding of a compound's potential hazards is the foundation of any safety protocol. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile by examining structurally similar compounds and its constituent functional groups.

Inferred Hazard Profile:

Based on data from analogous pyrrolopyridines, the primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin and Eye Irritation: Causes skin irritation and is likely to cause serious eye irritation or damage.[1]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1]

The pyridine moiety itself is classified as a flammable liquid that is harmful if swallowed, in contact with skin, or if inhaled.[2][3] The iodine content necessitates careful environmental consideration, as many iodine compounds are hazardous to aquatic life and improper incineration can release iodine vapor.[4][5]

Hazard ClassificationAnticipated EffectRationale / Supporting Evidence
Acute Oral Toxicity Category 4: Harmful if swallowed.Based on SDS for similar pyrrolopyridine structures.[1]
Skin Corrosion/Irritation Category 2: Causes skin irritation.Common hazard for complex heterocyclic compounds.[1][2]
Eye Damage/Irritation Category 2A/1: Causes serious eye irritation/damage.High likelihood based on analogous compounds.[1]
Environmental Hazard Potential for environmental harm.Iodinated compounds can be toxic to wildlife.[4][6]
Waste Classification Hazardous Halogenated Organic WasteDue to the iodo-substituent and aromatic rings.[7][8]

Part 2: Essential Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable when handling and generating waste from this compound.

Personal Protective Equipment (PPE)

All handling and disposal preparation must be conducted within a certified chemical fume hood. The required PPE is summarized below.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant Nitrile (for incidental contact). Butyl rubber or Viton® for prolonged handling.To prevent skin contact and absorption.[9]
Eye Protection Chemical splash goggles or safety glasses with side-shields.To protect eyes from splashes and airborne particles.[10]
Lab Coat Standard laboratory coat, fully fastened.To protect clothing and skin from contamination.[9]
Spill Management

Immediate and correct response to a spill is critical to containing hazards.

  • Small Spill (manageable by lab personnel):

    • Ensure the area is well-ventilated (keep fume hood running).

    • Wearing appropriate PPE, cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomaceous earth.

    • Carefully sweep the absorbed material into a designated, sealable hazardous waste container.

    • Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the wipes as hazardous waste.

    • Label the container as "Spill Debris containing this compound" and dispose of it through your institution's EHS department.[11]

  • Large Spill (outside of a fume hood or unmanageable):

    • Evacuate the immediate area.

    • Alert colleagues and prevent entry into the affected zone.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[11]

Part 3: Step-by-Step Disposal Procedure

The guiding principle for disposing of this compound is segregation as halogenated organic waste . Never dispose of this chemical down the drain or in the regular trash.[12][13]

Step 1: Waste Stream Identification and Segregation

From the moment of generation, all waste containing this compound must be treated as hazardous. This includes:

  • Neat (pure) leftover compound.

  • Contaminated solvents or reaction mixtures.

  • Contaminated consumables (pipette tips, filter paper, wipes, gloves).

The key action is to segregate this waste into a container specifically designated for HALOGENATED ORGANIC WASTE . This is critical because halogenated compounds require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (e.g., hydrogen iodide), a process distinct from that for non-halogenated solvents.[7][8]

Step 2: Container Selection and Labeling
  • Select a Compatible Container: Use a sturdy, leak-proof container with a secure, tight-fitting lid.[12] Glass bottles are often preferred for liquid waste, while wide-mouth polyethylene containers are suitable for solid waste. The container must be chemically compatible with the waste.

  • Apply a Hazardous Waste Label: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department.[13][14]

  • Complete the Label: Fill out the label completely and legibly. Do not use abbreviations or chemical formulas.[13]

    • Generator Information: Principal Investigator's Name, Lab Location.

    • Constituents: List all components by their full chemical names, including solvents and the title compound. Estimate percentages.

    • Hazards: Tick the appropriate hazard boxes (e.g., Toxic, Irritant).

Step 3: Waste Accumulation and Storage
  • Location: All waste must be collected and stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][15] This area must be at or near the point of generation.

  • Containment: Keep the waste container sealed at all times, except when adding waste.[13] Liquid waste containers must be placed in secondary containment (e.g., a plastic tray) to contain any potential leaks.[15]

  • Segregation: Do not store incompatible chemicals in the same secondary containment. Specifically, keep this halogenated waste away from strong acids, bases, and oxidizers.[11]

Step 4: Final Disposal
  • Request Pickup: Once the waste container is full (do not overfill; typically to 90% capacity) or is no longer needed, arrange for its disposal.

  • Contact EHS: Submit a chemical waste collection request to your institution's EHS department.[14]

  • Incineration: EHS will ensure the waste is transported to a licensed hazardous waste facility for proper disposal, which for this class of compound is typically high-temperature incineration.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

G start Waste Generation (e.g., reaction mixture, contaminated items) characterize Characterize Waste: Is this compound present? start->characterize select_container Select Compatible Container for HALOGENATED ORGANIC WASTE characterize->select_container label_container Affix & Complete Hazardous Waste Label select_container->label_container collect_waste Collect Waste in a Designated Satellite Accumulation Area (SAA) label_container->collect_waste spill_check Spill or Accidental Release? collect_waste->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes container_full Container Full (or no longer in use)? spill_check->container_full No spill_protocol->collect_waste container_full->collect_waste No request_pickup Arrange for Disposal via Institutional EHS Department container_full->request_pickup Yes end_process EHS Manages Final Disposal (High-Temperature Incineration) request_pickup->end_process

Caption: Workflow for the safe disposal of this compound waste.

References

Mastering the Safe Handling of 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities into the laboratory workflow is a routine yet critical undertaking. Among these is 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound with significant potential in medicinal chemistry.[1][2] The presence of an iodinated pyridine ring and a methoxy group suggests a unique reactivity profile that, while advantageous for synthesis, necessitates a rigorous and informed approach to safety.[3][4]

Section 1: Hazard Analysis and Risk Mitigation

Before any manipulation of this compound, a thorough risk assessment is paramount. The Occupational Safety and Health Administration (OSHA) mandates that employers identify and evaluate workplace hazards to ensure employee safety.[7][8][9]

Component-Based Hazard Assessment:

  • Iodo-Substituted Heterocycle: The carbon-iodine bond can be labile under certain conditions, potentially leading to the release of iodine or reaction with other reagents. Halogenated organic compounds should be handled with care to avoid inhalation, ingestion, and skin contact.[6]

  • Pyrrolopyridine Core: This heterocyclic structure is common in bioactive molecules. Similar pyridine-containing compounds are known to be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.[10]

  • Methoxy Group: While generally considered to be of low toxicity, methoxy-substituted aromatic compounds can have varying toxicological profiles.[11]

Based on this analysis, it is prudent to treat this compound as a substance that is potentially harmful if ingested, inhaled, or comes into contact with skin, and as a potential irritant to the eyes and respiratory system.[12][13]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of PPE is a cornerstone of laboratory safety.[14][15] For handling this compound, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[6][16]Protects against splashes and airborne particles that could cause serious eye damage.
Hand Protection Nitrile rubber gloves with a minimum thickness of 0.11 mm.[5][14]Provides a barrier against skin contact. Always inspect gloves for tears or degradation before use.
Body Protection A flame-resistant lab coat and closed-toe shoes.[17]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection To be used in a certified chemical fume hood.[10] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[18]Minimizes the inhalation of potentially harmful vapors or dust.
Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Nitrile Gloves don1->don2 don3 3. Goggles/Face Shield don2->don3 doff1 1. Gloves (inside out) doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3

Caption: Workflow for donning and doffing PPE.

Section 3: Operational Plan - Safe Handling and Storage

A systematic approach to handling and storage will minimize the risk of exposure and accidents.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10][14] This is the primary method for controlling exposure to airborne contaminants.

  • Designated Area: Establish a designated area for working with this compound to prevent the spread of contamination.[5]

Safe Handling Procedures:

  • Preparation: Before starting work, ensure the fume hood is functioning correctly and the work area is clean and uncluttered.

  • Aliquoting: When weighing the solid compound, use an analytical balance within a ventilated enclosure or a fume hood to contain any airborne particles.

  • Transfers: Use appropriate tools, such as spatulas or powder funnels, to transfer the solid and minimize the risk of spills.

  • Reactions: Conduct all reactions involving this compound within the fume hood, keeping the sash at the lowest practical height.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[19]

Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][20]

  • Keep the container tightly sealed to prevent exposure to moisture and air.

  • Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.[10]

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Section 5: Disposal Plan - Responsible Waste Management

The disposal of this compound and any contaminated materials must comply with all local, state, and federal regulations. As a halogenated organic compound, it is classified as hazardous waste by the Environmental Protection Agency (EPA).[21][22]

Waste Segregation and Collection:

  • Halogenated Waste Stream: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.[13]

  • Container: Use a clearly labeled, sealable, and chemically compatible container for waste collection.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, must also be disposed of as hazardous waste.

Chemical Waste Disposal Workflow

Waste_Disposal_Workflow start Generation of Halogenated Waste segregate Segregate into 'Halogenated Organic Waste' Container start->segregate label_container Ensure Container is Properly Labeled segregate->label_container seal_container Securely Seal Container When Not in Use label_container->seal_container store_waste Store in Designated Waste Accumulation Area seal_container->store_waste request_pickup Request Pickup by EHS or Licensed Contractor store_waste->request_pickup end Proper Disposal request_pickup->end

Caption: Workflow for the disposal of halogenated chemical waste.

Final Disposal:

  • On-site treatment is not appropriate for this type of chemical waste.

  • The sealed and labeled waste container must be transferred to your institution's EHS department or a licensed hazardous waste disposal contractor for final disposal, which will likely involve high-temperature incineration.[22]

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.